molecular formula C22H31N3O5 B001167 Cilazapril CAS No. 92077-78-6

Cilazapril

Cat. No.: B001167
CAS No.: 92077-78-6
M. Wt: 417.5 g/mol
InChI Key: HHHKFGXWKKUNCY-FHWLQOOXSA-N
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Description

Cilazapril Monohydrate is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor used in cardiovascular disease research. As a prodrug, it is hydrolyzed after absorption to its active metabolite, cilazaprilat, which exerts a long-lasting inhibitory effect. This mechanism makes it a valuable tool for studying hypertension and congestive heart failure in experimental models. Its primary action involves competing with angiotensin I for binding at the ACE, blocking its conversion to the potent vasoconstrictor angiotensin II. This leads to a decrease in peripheral vascular resistance and blood pressure. Additionally, by inhibiting the degradation of bradykinin, it may promote vasodilation. Research-grade this compound Monohydrate is offered with a high purity level (≥98%) and is strictly for use in laboratory studies. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
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InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1
Source PubChem
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InChI Key

HHHKFGXWKKUNCY-FHWLQOOXSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O
Source PubChem
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Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O
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Molecular Formula

C22H31N3O5
Source PubChem
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Related CAS

92077-78-6 (Parent)
Record name Cilazapril [INN]
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DSSTOX Substance ID

DTXSID1048629
Record name Cilazapril
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Molecular Weight

417.5 g/mol
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Physical Description

Solid
Record name Cilazapril
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Solubility

Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L
Record name Cilazapril
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CAS No.

88768-40-5, 92077-78-6
Record name Cilazapril
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Record name (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid
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Record name CILAZAPRIL ANHYDROUS
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cilazapril in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.[3][4] The primary mechanism of action of cilazaprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][5] Furthermore, by decreasing angiotensin II levels, this compound reduces aldosterone secretion, thereby promoting natriuresis and diuresis.[2][3] The inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, which contributes to the antihypertensive effect.[1] Beyond simple blood pressure reduction, this compound exerts pleiotropic effects, including the regression of cardiovascular hypertrophy, by mitigating the trophic effects of angiotensin II on cardiac and vascular tissues.[3][6] This guide provides a detailed examination of the molecular pathways, pharmacokinetics, pharmacodynamics, and key experimental methodologies relevant to understanding the therapeutic action of this compound in cardiovascular disease.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[7] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[2][8] Angiotensin-Converting Enzyme (ACE), the target of this compound, then converts angiotensin I into the highly active octapeptide, angiotensin II.[9]

Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to:

  • Potent Vasoconstriction: Directly constricts arterioles, increasing systemic vascular resistance and blood pressure.[2]

  • Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys, increasing blood volume and pressure.[3][5]

  • Sympathetic Nervous System Activation: Enhances norepinephrine release and reduces its reuptake, further increasing vasoconstriction and cardiac output.

  • Cellular Growth and Proliferation: Acts as a trophic factor, promoting hypertrophy of vascular smooth muscle and cardiac myocytes, and stimulating the production of extracellular matrix proteins, which contributes to cardiovascular remodeling and fibrosis.[6]

This compound, in its active form cilazaprilat, is a competitive inhibitor that binds to the active site of ACE, preventing it from converting angiotensin I to angiotensin II.[1] This blockade is the central mechanism for its therapeutic effects. A secondary effect of ACE inhibition is the prevention of the degradation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[1]

RAAS_Pathway cluster_main Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects of Angiotensin II cluster_bradykinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) Angiotensin_II->Aldosterone Hypertrophy Cardiovascular Hypertrophy & Remodeling Angiotensin_II->Hypertrophy BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Aldosterone->BP_Increase Hypertrophy->BP_Increase Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE INHIBITS ACE_brady ACE (Kininase II) Cilazaprilat->ACE_brady INHIBITS Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive degrades Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The RAAS pathway and points of inhibition by Cilazaprilat.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is a prodrug that requires hepatic conversion to its active diacid metabolite, cilazaprilat, to exert its therapeutic effect.[3][4] The oral absorption of this compound is rapid, with maximum plasma concentrations of cilazaprilat reached within two hours.[1] The absolute bioavailability of cilazaprilat following oral administration of this compound is approximately 60%.[10] While food can delay and slightly reduce absorption, these changes have minimal impact on the overall plasma ACE inhibition.[1]

Table 1: Pharmacokinetic Parameters of Cilazaprilat

Parameter Value Reference(s)
Bioavailability ~60% [10]
Time to Peak Plasma Conc. (Tmax) ~2 hours [1][11]
Active Metabolite Cilazaprilat [1][3]
Terminal Elimination Half-life 30-50 hours (due to saturable binding to ACE) [12]

| Effect of Food | Delays and reduces absorption by ~14% |[1] |

Pharmacodynamics

The pharmacodynamic effect of this compound is directly related to the plasma concentration of cilazaprilat and the resulting degree of ACE inhibition.[11][12] Doses of 1 to 5 mg result in greater than 90% inhibition of plasma ACE activity within two hours.[2] This potent inhibition leads to a dose-proportional reduction in angiotensin II levels and a corresponding decrease in aldosterone secretion.[2][3] Consequently, plasma renin activity increases due to the loss of negative feedback from angiotensin II.[2] The antihypertensive effect is sustained for up to 24 hours, allowing for once-daily dosing.[4][10]

Table 2: Pharmacodynamic Effects of this compound

Parameter Effect Reference(s)
Plasma ACE Inhibition >90% with therapeutic doses (1-5 mg) [1][2]
Onset of Action ~1-2 hours [10]
Duration of Action Up to 24 hours [10]
Angiotensin II Levels Decreased [2][3]
Aldosterone Levels Decreased [2][3]
Plasma Renin Activity Increased [2]
Blood Pressure Reduced systolic and diastolic BP [2][4]

| EC50 for ACE Inhibition | ~1 ng/mL (cilazaprilat plasma concentration) |[12] |

Pleiotropic Cardiovascular Effects

Beyond its primary role in lowering blood pressure, this compound confers additional cardiovascular protection through mechanisms that mitigate end-organ damage. Angiotensin II is a known promoter of cellular growth and fibrosis in the cardiovascular system.[6] By inhibiting angiotensin II production, this compound helps to prevent or reverse the pathological remodeling of the heart and blood vessels associated with chronic hypertension.[3][6] This includes the regression of left ventricular hypertrophy and a reduction in vascular smooth muscle cell proliferation, which are key factors in the progression of heart failure and atherosclerosis.[6]

Hypertrophy_Pathway cluster_patho Pathophysiology of Cardiovascular Hypertrophy cluster_intervention Therapeutic Intervention Angiotensin_II High Angiotensin II Levels (Chronic Hypertension) Growth_Factors Stimulation of Growth Factors (PDGF, FGF, TGF-β) Angiotensin_II->Growth_Factors Cell_Growth Vascular Smooth Muscle & Cardiac Myocyte Growth Angiotensin_II->Cell_Growth Matrix_Synth Increased Extracellular Matrix Synthesis (Collagen) Angiotensin_II->Matrix_Synth Hypertrophy Cardiovascular Hypertrophy & Fibrosis Cell_Growth->Hypertrophy Matrix_Synth->Hypertrophy This compound This compound Administration ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition Reduced_AngII Reduced Angiotensin II ACE_Inhibition->Reduced_AngII Reduced_AngII->Growth_Factors INHIBITS Reduced_AngII->Cell_Growth INHIBITS Reduced_AngII->Matrix_Synth INHIBITS Regression Regression of Hypertrophy Reduced_AngII->Regression

Caption: Logical pathway of this compound's effect on cardiovascular hypertrophy.

Key Experimental Methodologies

In Vitro ACE Inhibition Assay

The inhibitory activity of cilazaprilat on ACE is commonly determined using an in vitro assay. These assays typically use a synthetic substrate that ACE can cleave to produce a detectable product.

Experimental Protocol (Fluorometric Method):

  • Reagent Preparation: All reagents, including purified ACE, a synthetic fluorogenic peptide substrate, and the inhibitor (cilazaprilat), are diluted in an appropriate assay buffer.[13]

  • Standard Curve: A standard curve is prepared to calculate enzymatic activity.[13]

  • Incubation: A defined amount of ACE is pre-incubated with varying concentrations of cilazaprilat (or a control inhibitor like lisinopril) in a 96-well microplate at 37°C for a short period (e.g., 5 minutes).[13]

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate to all wells.[13]

  • Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically (e.g., every minute for 5 minutes) using a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm and 405 nm, respectively).[13]

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is then determined.[14]

ACE_Assay_Workflow Start Start: Prepare Reagents (ACE, Substrate, Cilazaprilat) Incubate Pipette ACE and Cilazaprilat into 96-well plate. Incubate at 37°C for 5 min. Start->Incubate Add_Substrate Initiate Reaction: Add Fluorogenic Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetically (e.g., Ex:320nm, Em:405nm) Add_Substrate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Analyze Determine IC50 Value Calculate->Analyze

Caption: Experimental workflow for an in vitro ACE inhibition assay.

Quantification of Plasma Angiotensin II

Measuring the direct effect of this compound on the RAAS requires accurate quantification of angiotensin II in plasma. This is challenging due to low endogenous concentrations and peptide instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a modern, highly specific method.[15]

Experimental Protocol (LC-MS/MS Method):

  • Blood Collection: Blood is drawn into a chilled lavender-top (EDTA) tube. To prevent peptide degradation, a cocktail of peptidase inhibitors is often added immediately.[15]

  • Plasma Separation: The tube is immediately placed in an ice-water bath, and plasma is separated by refrigerated centrifugation as soon as possible.[15]

  • Sample Extraction: Angiotensin peptides are extracted from the plasma, typically using solid-phase extraction (SPE), to remove interfering proteins and concentrate the analytes.[16]

  • LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system, which separates the different angiotensin peptides. The eluent is then introduced into a tandem mass spectrometer, which provides highly specific and sensitive quantification of angiotensin II.[15]

  • Data Analysis: The concentration of angiotensin II is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

AngII_Workflow Start Start: Blood Collection (Chilled EDTA tube + Inhibitors) Centrifuge Immediate Cooling & Centrifugation to Separate Plasma Start->Centrifuge Extract Solid-Phase Extraction (SPE) of Angiotensin Peptides Centrifuge->Extract LC_MS Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Extract->LC_MS Analyze Data Analysis vs. Internal Standard LC_MS->Analyze

Caption: Experimental workflow for measuring plasma Angiotensin II.

Clinical Trial Design for Antihypertensive Efficacy

To establish the clinical efficacy of an antihypertensive agent like this compound, a rigorous clinical trial design is essential. The gold standard is the randomized, double-blind, placebo-controlled trial.[17]

Protocol Outline:

  • Study Population: Patients with mild to moderate essential hypertension are recruited based on specific inclusion and exclusion criteria.[18]

  • Washout Period: A drug-free washout period is implemented to establish a stable baseline blood pressure.

  • Randomization: Participants are randomly assigned to one of several treatment arms, which could include different fixed doses of this compound, a placebo, and/or an active comparator drug.[19]

  • Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.

  • Treatment Period: The treatment is administered for a predefined period (e.g., 8-12 weeks).[17]

  • Efficacy Assessment: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period, measured at trough (i.e., just before the next dose).[19] Ambulatory Blood Pressure Monitoring (ABPM) is often used for a more comprehensive assessment over a 24-hour period.[20][21]

  • Safety and Tolerability: Adverse events are systematically recorded throughout the trial.

Clinical_Trial_Flow cluster_arms Double-Blind Treatment Arms Screening Patient Screening & Enrollment (e.g., Mild-Moderate Hypertension) Baseline Baseline Assessment (Washout Period, BP Measurement) Screening->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Randomization->Placebo Cilazapril_Dose1 This compound (Dose 1) Randomization->Cilazapril_Dose1 Cilazapril_Dose2 This compound (Dose 2) Randomization->Cilazapril_Dose2 Active_Control Active Comparator Randomization->Active_Control Treatment Treatment Period (e.g., 12 Weeks) Placebo->Treatment Cilazapril_Dose1->Treatment Cilazapril_Dose2->Treatment Active_Control->Treatment FollowUp Follow-Up & Endpoint Assessment (Trough BP, ABPM, Safety Labs) Treatment->FollowUp Analysis Statistical Analysis of Primary Endpoint (Change in BP vs. Placebo) FollowUp->Analysis

Caption: Logical flow of a randomized controlled trial for an antihypertensive drug.

Conclusion

This compound's mechanism of action in cardiovascular disease is a well-defined, multi-faceted process centered on the potent and specific inhibition of angiotensin-converting enzyme. By blocking the RAAS cascade, its active metabolite cilazaprilat not only effectively lowers blood pressure through vasodilation and reduced fluid retention but also provides long-term cardiovascular protection by mitigating the pathological remodeling of the heart and vasculature. Its favorable pharmacokinetic profile allows for convenient once-daily administration, making it an effective therapeutic option for managing hypertension and heart failure.[4]

References

Pharmacokinetics and bioavailability of cilazapril in humans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Cilazapril in Humans

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, this compound, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2][5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of this compound and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to cilazaprilat, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.

Absorption

Following oral administration, this compound is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] this compound is quickly converted to its active form, cilazaprilat, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of cilazaprilat are typically reached within two hours after an oral dose of this compound.[5][6]

Distribution

The distribution of this compound-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in cilazaprilat plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of cilazaprilat from ACE.[5][7]

Metabolism

This compound is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, cilazaprilat.[2][4] This conversion is essential for its therapeutic activity, as cilazaprilat is the potent inhibitor of the angiotensin-converting enzyme.[5]

Excretion

The active metabolite, cilazaprilat, is eliminated almost exclusively unchanged by the kidneys.[6][7] After intravenous administration of 2.5 mg of cilazaprilat, the total urinary recovery is approximately 91%.[6][7] The total clearance of cilazaprilat is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of cilazaprilat is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]

Bioavailability

The bioavailability of the active moiety, cilazaprilat, is a key determinant of the clinical efficacy of oral this compound.

Absolute Bioavailability

The absolute bioavailability of cilazaprilat following the oral administration of this compound is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7] Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute bioavailability of cilazaprilat is only 19% when cilazaprilat itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.[7]

Effect of Food

The presence of food has a minor, though statistically significant, impact on the absorption of this compound. Ingestion of food just before taking the drug reduces the average peak plasma concentration (Cmax) of cilazaprilat by approximately 29-30%, delays the time to peak concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.[6][10][11]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and cilazaprilat in various human populations.

Table 1: Single Dose Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Adult Volunteers

Analyte Administration Route Dose Cmax (ng/mL) Tmax (h) Elimination Half-life (t½) Citation(s)
This compound Oral 2.5 mg 82 0.83 1.3 h [7]
Cilazaprilat Oral (from this compound) 2.5 mg 36 1.7 Biphasic: 1.8 h and 45 h [7]
Cilazaprilat Intravenous 2.5 mg 194 (at 10 min) - Polyphasic: 0.90 h (1-4h) and 46 h (24-168h) [7]

| Cilazaprilat | Oral | 2.5 mg | Lower than from this compound | 2.2 | - |[7] |

Table 2: Bioavailability of Cilazaprilat in Healthy Adults

Parameter Administration Route Value Citation(s)
Absolute Bioavailability Oral (from this compound) 57% (Range: 45-75%) [7]

| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |

Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral this compound)

Parameter Effect of Food Citation(s)
Cmax ↓ by ~30% [6][10][11]
Tmax Delayed by ~1 hour [6][10][11]
AUC (Bioavailability) ↓ by ~14% [6][10][11]

| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |

Table 4: Comparison of Cilazaprilat Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral this compound Dose)

Parameter Elderly (65-83 years) Young (18-31 years) Citation(s)
Cmax (ng/mL) 11.5 8.3 [12]
Total Clearance (L/h) 12.8 16.0 [12]

| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |

Table 5: Apparent Clearance of Cilazaprilat in Hypertensive Patients with Varying Renal Function

Creatinine Clearance (CLcr) Apparent Cilazaprilat Clearance (L/h, mean ± s.d.) Citation(s)
> 100 mL/min 16.0 ± 3.0 [13]
41-100 mL/min 11.1 ± 3.0 [13]
21-40 mL/min 8.7 ± 3.7 [13]

| 8-20 mL/min | 6.7 ± 2.1 |[13] |

Table 6: First-Dose Pharmacokinetics of Cilazaprilat in Patients with Congestive Heart Failure (0.5 mg Oral this compound)

Parameter Value (mean) Citation(s)
Cmax (ng/mL) 6.8 [14][15]
Tmax (h) 2.3 [14][15]
Elimination Half-life (t½, up to 8h) 5.8 h [14][15]
Total Clearance (L/h) 8.5 [14][15]

| Maximum ACE Inhibition | 87% |[14][15] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.

Objective: To investigate the pharmacokinetics and absolute bioavailability of this compound and its active metabolite, cilazaprilat.

Study Design:

  • A three-part, open-label, randomized crossover study.[7]

  • A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]

Study Population:

  • Healthy male volunteers, typically aged between 18 and 40 years.[7]

  • Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.

  • Subjects were typically required to fast overnight before drug administration.[7]

Treatments Administered:

  • A single oral dose of this compound (e.g., 2.5 mg) administered as an aqueous solution.[7]

  • An equivalent oral dose of cilazaprilat.[7]

  • An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g., over 10 minutes).[7]

Sample Collection:

  • Blood Samples: Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both this compound and cilazaprilat.[7] Plasma was separated by centrifugation and stored frozen until analysis.

  • Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of cilazaprilat.[7]

Analytical Methods:

  • Concentrations of this compound and cilazaprilat in plasma and urine were measured using validated and sensitive radioenzymatic assays.[7][16]

  • Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.[7][16]

Pharmacokinetic Analysis:

  • Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal clearance (CLr).

  • Absolute bioavailability (F) of cilazaprilat from oral this compound was calculated as: F = (AUCoral, this compound / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was also used for confirmation.[7]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mechanism and study.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Renin Renin (from Kidney) Angiotensin_II Angiotensin II ACE Angiotensin-Converting Enzyme (ACE) Effects Vasoconstriction Aldosterone Secretion (Increased Blood Pressure) Angiotensin_II->Effects Renin->Angiotensin_I converts ACE->Angiotensin_II converts Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE INHIBITS

Caption: Mechanism of action of cilazaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).

PK_Study_Workflow cluster_samples Screening Subject Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Crossover Design) Screening->Randomization Dosing Phase 1: Dosing (e.g., Oral this compound) Randomization->Dosing Sampling1 Blood & Urine Sample Collection Dosing->Sampling1 Washout Washout Period (e.g., 1 Week) Sampling1->Washout Analysis Bioanalytical Assay (Radioenzymatic Method) Sampling1->Analysis Dosing2 Phase 2: Dosing (e.g., IV Cilazaprilat) Washout->Dosing2 Sampling2 Blood & Urine Sample Collection Dosing2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic & Pharmacodynamic Analysis Analysis->PK_Analysis Results Data Interpretation & Reporting PK_Analysis->Results

Caption: Experimental workflow for a typical crossover pharmacokinetic study of this compound.

Logical_Relationship Dose Oral Administration of this compound (Prodrug) Absorb Absorption from GI Tract & Hepatic Metabolism Dose->Absorb Metabolite Formation of Active Cilazaprilat Absorb->Metabolite ACE_Inhibit Inhibition of Angiotensin- Converting Enzyme (ACE) Metabolite->ACE_Inhibit Angio_Reduce Reduced Angiotensin II Levels ACE_Inhibit->Angio_Reduce Effects Vasodilation & Reduced Aldosterone Secretion Angio_Reduce->Effects BP_Reduce Blood Pressure Reduction Effects->BP_Reduce

Caption: Logical pathway from this compound administration to therapeutic effect.

References

The Genesis and Synthesis of Cilazapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] Its discovery was a landmark in rational drug design, utilizing computer modeling to achieve high specificity and selectivity for the ACE active site.[3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols derived from the scientific literature, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Discovery and Design

The development of this compound was a direct result of a targeted drug design approach aimed at creating a non-thiol containing ACE inhibitor with improved potency and duration of action.[3][4] Researchers utilized computer modeling to investigate the three-dimensional requirements for binding to the angiotensin-converting enzyme's active site.[4] This led to the design of a novel bicyclic pyridazino[1,2-a][5][6]diazepine-1-carboxylic acid structure.[4][7] The design process involved modifying a bicyclic unit to optimize the torsional angle (psi) to mimic the conformation of potent ACE inhibitors like enalaprilat and captopril.[4] The final structure, (1S,9S)-9-[(1S)-(ethoxycarbonyl)-3-phenylpropylamino]octahydro-10-oxo-6H-pyridazo[1,2-a][5][6]diazepine-1-carboxylic acid, known as this compound, emerged as a highly active inhibitor of ACE and a potent antihypertensive agent in vivo.[7] this compound was patented in 1982 and received approval for medical use in 1990.[1]

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat.[2][8] Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[9] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[5][10]

ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5][10]

By inhibiting ACE, cilazaprilat blocks the formation of angiotensin II.[8] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[5][11] The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.[2][11] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Inhibition of this enzyme by cilazaprilat may also lead to an accumulation of bradykinin, which can contribute to the blood pressure-lowering effect.[5]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE This compound This compound (Cilazaprilat) This compound->ACE Inhibition

Figure 1: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that involves the formation of the key bicyclic diazepine intermediate followed by coupling with a side chain. While several variations exist, a common pathway is outlined below.

Synthesis Pathway Overview

The synthesis can be conceptually divided into two main parts: the synthesis of the bicyclic amine intermediate and the synthesis of the ethyl (R)-2-(substituted)-4-phenylbutyrate side chain, followed by their coupling. A representative synthetic scheme is depicted below.

Cilazapril_Synthesis cluster_reagents Reagents & Conditions reagent1 1. Phthalic Anhydride 2. Toluene, PCl5 Start (S)-4-((benzyloxy)carbonyl)- 2-aminobutanoic acid reagent2 N-Methyl Morpholine Bicyclic_Amine (1S,9S)-t-butyl octahydro-10-oxo-9-amino -6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate reagent3 HCl Coupled_Product Coupled Intermediate Intermediate1 Phthalimido Intermediate (I) Start->Intermediate1 Step 1 Bicyclic_Amine->Coupled_Product Step 2 Side_Chain Ethyl (R)-2-(4-nitrobenzenesulfonyloxy) -4-phenylbutyrate Side_Chain->Coupled_Product This compound This compound Coupled_Product->this compound Step 3

Figure 2: A representative synthetic pathway for this compound.

Experimental Protocols

The following protocols are synthesized from various literature sources and represent a plausible route for the synthesis of this compound.

Step 1: Synthesis of the Bicyclic Amine Intermediate

A detailed multi-step synthesis is required to produce the key intermediate, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate. This process is complex and involves the formation of the bicyclic ring system. A patent describes the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate with an activated side chain.[12]

Step 2: Preparation of the Activated Phenylbutyrate Side Chain

Optically active (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for the synthesis of the side chain.[13] These can be synthesized via asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.[13] The hydroxyl group is then converted to a good leaving group, such as a nosylate or triflate, to facilitate the subsequent coupling reaction. A patent describes the use of ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]

Step 3: Coupling and Deprotection to Yield this compound

  • Reaction: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate is reacted with ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]

  • Solvent and Base: The reaction is carried out in the presence of a base such as N-methyl morpholine.[12]

  • Deprotection: The resulting coupled product is then treated with hydrogen chloride to remove the tert-butyl protecting group, yielding this compound.[12]

  • Purification: The final product, this compound monohydrate, is precipitated, filtered, and can be further purified by recrystallization.[12]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Activity of Cilazaprilat

ParameterValueSource
IC50 (rabbit lung ACE)1.9 nM[9]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSource
Bioavailability of Cilazaprilat (from oral this compound)57%[8][11]
Time to Peak Plasma Concentration (Cilazaprilat)Within 2 hours[8][14]
Terminal Elimination Half-life (Cilazaprilat)~36-49 hours[14]
Maximum ACE Inhibition (1-5 mg dose)>90%[14]
Route of EliminationRenal (unchanged Cilazaprilat)[11]

Conclusion

The discovery and development of this compound represent a successful application of rational drug design principles in medicinal chemistry. Its synthesis, while complex, has been well-established, leading to a potent and effective therapeutic agent for cardiovascular diseases. This guide provides a comprehensive overview of the key technical aspects of this compound, from its molecular mechanism of action to its chemical synthesis, serving as a valuable resource for professionals in the field. Further research into novel synthetic routes and delivery methods continues to be an active area of investigation.

References

Cilazapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cilazapril is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE), belonging to the pyridazine class of compounds.[1][2] It is administered as a prodrug and is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat.[3][4][5] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. We will explore its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.

Mechanism of Action within the RAAS

The RAAS is a hormonal cascade that plays a central role in regulating blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into the highly active octapeptide, Angiotensin II, which is a potent vasoconstrictor and stimulates the secretion of aldosterone from the adrenal cortex.[1][6] Aldosterone, in turn, promotes sodium and water retention by the kidneys.[1]

This compound's therapeutic effect is derived from the competitive inhibition of ACE by its active metabolite, cilazaprilat.[2] By blocking the conversion of Angiotensin I to Angiotensin II, cilazaprilat disrupts the RAAS cascade, leading to several key physiological outcomes:

  • Reduced Vasoconstriction: Decreased levels of Angiotensin II result in vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[1][2]

  • Decreased Aldosterone Secretion: The reduction in Angiotensin II leads to diminished aldosterone secretion from the adrenal cortex.[1][7] This promotes natriuresis (sodium excretion) and diuresis (water excretion), reducing blood volume and further contributing to blood pressure reduction.[5][8]

  • Increased Plasma Renin Activity: The fall in Angiotensin II levels removes the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity (PRA).[2][9]

  • Inhibition of Bradykinin Degradation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by cilazaprilat increases bradykinin levels, which may contribute to the drug's antihypertensive effect.[2]

The following diagram illustrates the RAAS pathway and the specific point of intervention by cilazaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II    ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes ACE->Angiotensin_II converts Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE INHIBITS Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention promotes Renin Renin

Diagram 1: Cilazaprilat's inhibition of ACE within the RAAS cascade.

Pharmacokinetic Profile

This compound is readily absorbed after oral administration and rapidly biotransformed into cilazaprilat. The pharmacokinetic properties are crucial for its clinical efficacy and once-daily dosing regimen.[4]

Table 1: Summary of Pharmacokinetic Parameters for this compound and Cilazaprilat

Parameter This compound (Prodrug) Cilazaprilat (Active Metabolite) Reference(s)
Time to Peak Plasma Conc. (Tmax) ~0.83 hours ~1.7 - 2.0 hours [3]
Bioavailability (from oral this compound) - ~57% (range 45-75%)
Elimination Half-life (t½) ~1.3 hours Biphasic: Initial ~1.8 h; Terminal 30-50 h [10][11][12][13]
Primary Route of Elimination Hydrolysis to cilazaprilat Renal (unchanged)

| Effect of Food | Reduces Cmax by ~29% and bioavailability by ~14% | Reduces Cmax by ~30% and bioavailability by ~14% |[2][14] |

The long terminal half-life of cilazaprilat is attributed to its high-affinity, saturable binding to ACE.[13]

Pharmacodynamic Effects

The pharmacodynamic effects of this compound are a direct consequence of ACE inhibition. At therapeutic doses, this compound produces substantial and long-lasting suppression of plasma ACE activity.

Table 2: Pharmacodynamic Effects of this compound on the RAAS

Parameter Effect Quantitative Data Reference(s)
Plasma ACE Inhibition Potent and sustained inhibition >90% inhibition at doses of 1-5 mg. [2][3]
IC50 (Cilazaprilat) Concentration for 50% ACE inhibition ~1 ng/mL in plasma [13]
Plasma Renin Activity (PRA) Significant increase Rose significantly after one month of treatment. [9]
Plasma Angiotensin II Reduction Levels are reduced, preventing downstream effects. [1][2]
Plasma Aldosterone Significant decrease Mean plasma concentration and urinary excretion decreased significantly. [9]

| Blood Pressure | Reduction | Onset at ~2 hours, duration for at least 12 hours. |[15] |

The logical flow from drug administration to physiological effect is depicted below.

PD_Workflow cluster_Drug Drug Administration & Metabolism cluster_Systemic_Action Systemic Action cluster_Physiological_Outcome Physiological Outcomes This compound Oral this compound (Prodrug) Cilazaprilat Cilazaprilat (Active Metabolite) This compound->Cilazaprilat Rapid Hydrolysis ACE_Inhibition >90% ACE Inhibition Cilazaprilat->ACE_Inhibition Binds to ACE AngII_Decrease Angiotensin II Levels Decrease ACE_Inhibition->AngII_Decrease Bradykinin_Increase Bradykinin Levels Increase ACE_Inhibition->Bradykinin_Increase Aldosterone_Decrease Aldosterone Secretion Decreases AngII_Decrease->Aldosterone_Decrease Vasodilation Vasodilation AngII_Decrease->Vasodilation Bradykinin_Increase->Vasodilation Na_H2O_Excretion Increased Na+ & H2O Excretion Aldosterone_Decrease->Na_H2O_Excretion BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Na_H2O_Excretion->BP_Reduction

Diagram 2: Pharmacokinetic and pharmacodynamic cascade of this compound.

Experimental Protocols

The characterization of this compound's activity relies on robust experimental methodologies, both in vitro and in vivo.

A common method to determine ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA).[16][17]

Objective: To determine the IC50 value of cilazaprilat for ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

  • Inhibitor: Cilazaprilat standard solutions of varying concentrations

  • Buffer: Sodium borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

  • Reaction Stop Solution: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • UV/Vis Spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of cilazaprilat in the assay buffer.

  • Pre-incubation: In a microcentrifuge tube, add 40 µL of the cilazaprilat solution (or buffer for control) to 20 µL of ACE solution (e.g., 100 mU/mL). Incubate at 37°C for 5-10 minutes.[18]

  • Reaction Initiation: Add 100-150 µL of pre-warmed HHL substrate solution to initiate the enzymatic reaction.[18][19]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 200-250 µL of 1 M HCl.[17][19]

  • Extraction: Add 1.5 mL of ethyl acetate to the mixture to extract the hippuric acid formed. Vortex vigorously and centrifuge to separate the phases.

  • Quantification: Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid residue in 1 mL of distilled water or buffer.[17]

  • Measurement: Measure the absorbance of the solution at 228 nm using a spectrophotometer. The absorbance is directly proportional to the amount of hippuric acid formed.

  • Calculation: Calculate the percentage of ACE inhibition for each cilazaprilat concentration compared to the control (no inhibitor). Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[20][21]

The workflow for this assay is visualized below.

Assay_Workflow start Start prep Prepare Reagents: - ACE Solution - HHL Substrate - Cilazaprilat Dilutions start->prep pre_incubate Pre-incubation: Combine ACE + Cilazaprilat (37°C, 5-10 min) prep->pre_incubate react Reaction Initiation: Add HHL Substrate pre_incubate->react incubate Incubation (37°C, 30-60 min) react->incubate stop Reaction Termination: Add 1 M HCl incubate->stop extract Extraction: Add Ethyl Acetate, Vortex, Centrifuge stop->extract quantify Quantification: 1. Evaporate Ethyl Acetate 2. Re-dissolve Hippuric Acid extract->quantify measure Measurement: Read Absorbance at 228 nm quantify->measure calculate Data Analysis: Calculate % Inhibition Determine IC50 measure->calculate end End calculate->end

Diagram 3: Experimental workflow for an in vitro ACE inhibition assay.
  • Blood Pressure Measurement: In preclinical studies with animal models like spontaneously hypertensive rats (SHR), blood pressure is monitored via indirect tail-cuff methods for chronic measurements or direct intra-arterial catheters for acute, precise readings.[22] In human clinical trials, standardized office blood pressure measurements are used.[23]

  • Measurement of RAAS Components: Plasma concentrations of cilazaprilat and plasma ACE activity are typically determined using validated radio-enzymatic assays.[10][24] Plasma renin activity and aldosterone concentrations are measured using radioimmunoassay (RIA) techniques from blood samples collected under controlled conditions.[25]

Conclusion

This compound, through its active metabolite cilazaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive blockade of the Renin-Angiotensin-Aldosterone System, leading to reduced Angiotensin II and aldosterone levels. This results in vasodilation and decreased sodium and water retention, which collectively contribute to its potent antihypertensive effects. The drug's favorable pharmacokinetic profile, characterized by rapid conversion to its active form and a long terminal half-life, allows for effective once-daily administration in the management of hypertension and other cardiovascular diseases.[4][26]

References

Initial Clinical Studies of Cilazapril for Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies on cilazapril for the treatment of hypertension. It is designed to offer an in-depth resource for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and the underlying mechanism of action.

Core Data Summary

The following tables summarize the quantitative data from key initial clinical studies on this compound, focusing on efficacy and safety in patients with hypertension.

Table 1: Efficacy of this compound in Hypertensive Patients - Blood Pressure Reduction
Study/Patient GroupTreatment Group(s)Number of PatientsDurationBaseline Sitting Diastolic BP (mmHg)Change in Sitting Diastolic BP (mmHg)Responder Rate (%)
Dose-Finding Study[1]Placebo235 (total)4 WeeksNot Specified-3.327.5
This compound 2.5 mg/day-6.442.9
This compound 5.0 mg/day-9.262.5
This compound 10.0 mg/day-8.350.0
Elderly Patients Study[2]This compound 1-5 mg/day (titration)8312 Weeks102.7 ± 0.4-13.3 ± 1.175% (decrease of ≥10 mmHg)
Mild to Moderate Hypertension[3]This compound 2.5 or 5 mg/day164 (total)4-8 Weeks100-115Statistically significant vs. placebo>50% (for 5mg dose)
Uncomplicated Essential Hypertension[4]This compound 2.5-5 mg/day436 Weeks103 ± 1-13 (from 103 to 90 ± 2)74
Multinational Program Overview[5]This compound 1.25-10 mg/day4,5004 WeeksNot Specified~ -950-60
Table 2: Safety and Tolerability of this compound in Hypertensive Patients - Adverse Events
Study/Patient PopulationTotal PatientsMost Frequent Adverse EventsIncidence of Key Adverse EventsDiscontinuation Rate due to Adverse Events
Multinational Program Overview[5]4,500Headache, dizziness, fatigue, nausea, cough, chest painAngioedema/Facial Edema: ≤0.2%, Orthostatic Hypotension: 2%Not Specified
Controlled Clinical Trials Overview[6][7]5,450Not SpecifiedAngioedema/Face Edema: 0.1%, Postural Hypotension: 0.3%, Orthostatic Hypotension: 2.1%, Myocardial Infarction: 0.1%, Renal Failure: 0.09%2.4%
Elderly Patients Study[2]83Most judged unlikely to be related to therapy16.9% reported adverse eventsNot Specified
Open Non-Comparative Study[8]20Mild and resolved spontaneously15% (n=3)Not Specified

Experimental Protocols

The initial clinical studies of this compound for hypertension were primarily designed as randomized, double-blind, placebo-controlled trials, with some open-label and dose-titration studies also conducted. A general methodology synthesized from these studies is presented below.

Patient Population

The studies typically enrolled adult patients with mild to moderate essential hypertension. Key inclusion criteria often involved a sitting diastolic blood pressure (DBP) within the range of 95-115 mmHg after a washout period of any previous antihypertensive medication.[3][4] Some studies specifically focused on elderly patient populations.[2] Patients with uncomplicated hypertension were the primary focus.[1] Exclusion criteria commonly included secondary hypertension, a history of hypersensitivity to ACE inhibitors, and significant renal or hepatic impairment.

Study Design

A common design involved a single-blind, placebo run-in period lasting from two to four weeks to establish a stable baseline blood pressure and ensure patient compliance.[1][2][3] Following the run-in period, patients were randomized to receive either a fixed dose of this compound, a titrated dose of this compound, or a placebo, typically administered once daily. Treatment durations in these initial studies ranged from 4 to 12 weeks.[1][2][4] Some trials were designed as dose-finding studies to determine the optimal therapeutic dosage, comparing several fixed doses of this compound against a placebo.[1][9]

Blood Pressure Measurement

Blood pressure was a primary efficacy endpoint and was measured at regular intervals throughout the studies. Measurements were typically taken in the sitting position, and in some studies, both supine and erect blood pressures were recorded.[9] Trough blood pressure, measured 24 hours after the last dose, was a key parameter to assess the duration of the antihypertensive effect.[3] In some protocols, peak effects were also measured a few hours post-dosing.[3] Ambulatory blood pressure monitoring (ABPM) was used in some studies to evaluate the 24-hour efficacy of this compound.[8]

Efficacy and Safety Assessments

The primary efficacy endpoint was the change from baseline in sitting diastolic blood pressure. Secondary endpoints often included the change in systolic blood pressure and the proportion of patients achieving a target blood pressure (responder rate).

Safety and tolerability were assessed through the monitoring and reporting of adverse events, which were actively questioned by investigators at each study visit.[10] Laboratory parameters, including complete blood count, blood chemistry, serum electrolytes, and urinalysis, were monitored at baseline and at the end of the treatment period to detect any drug-related abnormalities.[10]

Mechanism of Action and Clinical Trial Workflow

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat. Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced blood volume, thereby lowering blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention Na+ and H2O Retention (in Kidneys) Aldosterone->Na_H2O_Retention Na_H2O_Retention->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Cilazaprilat) This compound->ACE Inhibition

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Workflow: Hypertension Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Washout Washout of Prior Antihypertensive Meds InformedConsent->Washout PlaceboRunIn Single-Blind Placebo Run-in Washout->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization GroupA Group A (this compound Dose 1) Randomization->GroupA GroupB Group B (this compound Dose 2) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC FollowUp Follow-up Visits (BP Measurement, AE Monitoring) GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp EndOfStudy End of Study FollowUp->EndOfStudy DataAnalysis Data Analysis (Efficacy and Safety) EndOfStudy->DataAnalysis Report Final Study Report DataAnalysis->Report

Caption: Generalized workflow of a hypertension clinical trial.

References

Preclinical Pharmacology of Cilazapril: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, this compound is rapidly absorbed and hydrolyzed in the body to its active di-acid metabolite, cilazaprilat.[3][4] This active form is responsible for the therapeutic effects of the drug.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, supported by detailed experimental methodologies and data visualizations.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

Under normal physiological conditions, the liver secretes angiotensinogen, which is cleaved by renin (released from the kidneys) to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the potent octapeptide, angiotensin II.[1] Angiotensin II has several powerful effects that increase blood pressure:

  • Vasoconstriction: It directly causes the smooth muscle of blood vessels to contract, narrowing the vessels and increasing peripheral resistance.[1][3]

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume.[1][3]

Cilazaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[3] This blockade leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion.[1] The cumulative effect is a reduction in total peripheral resistance and a lowering of blood pressure.[1][3] Additionally, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3] By inhibiting this enzyme, cilazaprilat may also lead to an accumulation of bradykinin, further contributing to its antihypertensive effect.[1]

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.

In Vitro Pharmacology

The inhibitory potency of cilazaprilat against ACE has been demonstrated in various in vitro studies. Cilazaprilat is one of the most potent ACE inhibitors, with its activity being highly specific to this enzyme.[4][5]

Enzyme Source Substrate IC50 (nM)
Rabbit Lung ACEHippuryl-Histidyl-Leucine1.9[4][5]
Rabbit Lung ACE-0.97 - 1.93[6]
Hog Lung ACE-2.83[6]
Human Lung ACE-1.39[6]
Human Plasma ACE-0.61[6]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Preclinical Pharmacology

Preclinical studies in various animal models have confirmed the potent and long-lasting antihypertensive effects of this compound.

ACE Inhibition in Animal Models

Oral administration of this compound leads to significant inhibition of plasma ACE activity.

Animal Model Dose (Oral) Maximum Plasma ACE Inhibition (%) Comparison
Rat0.1 mg/kg~76%Equivalent to 0.25 mg/kg enalapril[4][5]
Rat0.25 mg/kg>95%-[4][5]
Cat0.1 - 0.3 mg/kgDose-dependent-[4][5]

In rats, the rate of recovery of ACE activity was slower with this compound (5-6% per hour) compared to enalapril (10% per hour), indicating a longer duration of action.[4][5]

Antihypertensive and Hemodynamic Effects

This compound has demonstrated significant blood pressure-lowering effects in hypertensive animal models.

Animal Model Dose Regimen (Oral) Key Findings
Spontaneously Hypertensive Rats (SHR)30 mg/kg dailyProgressive and prolonged (24h) antihypertensive response; maximum systolic BP decrease of 110 mm Hg.[4][5]
Spontaneously Hypertensive Rats (SHR)10 mg/kg daily for 9 weeksChronic treatment reduced mean arterial pressure from 191 to 122 mm Hg.[7]
Volume-depleted Renal Hypertensive Dogs10 mg/kg twice daily for 3.5 daysProgressive decrease in blood pressure; maximum systolic pressure fall of 39 ± 6 mm Hg.[4][5]
Anesthetized Dogs (Hemodynamic Study)0.03 - 1 mg/kg (IV)Hypotensive response accompanied by a reduction in total peripheral resistance.[4][5][8]

In anesthetized dogs, the blood-pressure-lowering effect was primarily due to a decrease in total peripheral resistance, with small decreases in cardiac output observed only at high doses.[5][8] this compound did not adversely affect cardiovascular reflexes, such as the baroreflex in rats.[4][5]

Preclinical Pharmacokinetics

This compound is a prodrug that is well-absorbed orally and subsequently hydrolyzed to its active form, cilazaprilat.[2][4]

Parameter Finding Species/Note
Prodrug This compound (monoethyl ester)[4][5]-
Active Metabolite Cilazaprilat (di-acid)[4][5]-
Absorption Exceptionally well absorbed orally98% in rats[4]
Bioavailability Absolute bioavailability of cilazaprilat after oral this compound is 57%Based on human urinary recovery data[3]
Time to Peak Concentration (Cilazaprilat) Within 2 hours after oral administration of this compound[3]-
Elimination Half-life (Cilazaprilat) Prolonged terminal elimination phase of about 40-50 hours[9][10]This is consistent with its saturable binding to ACE[9][10]
Route of Elimination Cilazaprilat is eliminated unchanged by the kidneys[3]-

The long terminal half-life of cilazaprilat supports a once-daily dosing regimen.[2]

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the ACE inhibitory activity of a compound like cilazaprilat.

  • Principle: The assay is based on the enzymatic cleavage of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[11][12] The amount of HA produced is quantified.

  • Materials:

    • Angiotensin-Converting Enzyme (ACE) from a source like rabbit lung.[12]

    • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate.[12]

    • Buffer solution (e.g., sodium borate buffer, pH 8.3).[12]

    • Test inhibitor (cilazaprilat) at various concentrations.

    • Stopping reagent (e.g., 1 M HCl).

    • Extraction solvent (e.g., ethyl acetate).

    • Spectrophotometer.

  • Procedure:

    • Pre-incubate a mixture of ACE solution and the test inhibitor (or buffer for control) for a set time at 37°C.

    • Initiate the enzymatic reaction by adding the HHL substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Terminate the reaction by adding the stopping reagent.

    • Extract the hippuric acid formed into the organic solvent (ethyl acetate).

    • Evaporate the organic solvent and redissolve the HA residue in distilled water.

    • Measure the absorbance of the resulting solution using a UV spectrophotometer at a wavelength of approximately 228 nm.[12]

  • Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the absorbance of the control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

In Vivo Antihypertensive Efficacy Study (Spontaneously Hypertensive Rat Model)

This protocol describes a typical workflow for assessing the blood pressure-lowering effects of this compound in a widely used animal model of hypertension.

  • Animal Model: Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension, are used.[7][13] Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

  • Acclimatization: Animals are acclimatized to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced variations.

  • Drug Administration: this compound is administered orally (e.g., via gavage) once daily for a specified period (e.g., several weeks for chronic studies).[7][13] A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

  • Blood Pressure Measurement:

    • Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals (e.g., before dosing and at several time points post-dosing).

    • Measurements are typically taken before the start of the study to establish a baseline and throughout the treatment period.

  • Data Collection and Analysis:

    • Blood pressure readings are recorded for each animal in the treatment and control groups.

    • The change in blood pressure from baseline is calculated.

    • Statistical analysis (e.g., ANOVA) is performed to determine the significance of the blood pressure reduction in the this compound-treated group compared to the vehicle-treated control group.

  • Terminal Procedures (Optional): At the end of the study, animals may be euthanized to collect blood samples for measuring plasma ACE activity or drug concentration, and organs (e.g., heart, kidneys) for histological analysis to assess effects on end-organ damage.[13]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Endpoints A Animal Selection (e.g., Spontaneously Hypertensive Rats) B Acclimatization & Training (Tail-cuff measurement) A->B C Baseline Measurement (Blood Pressure & Heart Rate) B->C D Group Allocation (Vehicle vs. This compound) C->D E Daily Oral Dosing (Chronic Study) D->E F Regular BP Monitoring (e.g., 2, 4, 8, 24h post-dose) E->F G Data Compilation (Change from Baseline) F->G H Statistical Analysis (e.g., ANOVA) G->H I Terminal Procedures (Blood/Tissue Collection) H->I

Caption: Workflow for an in vivo antihypertensive study in Spontaneously Hypertensive Rats.

Conclusion

The preclinical data for this compound robustly characterize it as a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its active metabolite, cilazaprilat, demonstrates significant and sustained ACE inhibition both in vitro and in vivo. This potent enzymatic inhibition translates to effective and long-lasting blood pressure reduction in various animal models of hypertension, primarily through the reduction of total peripheral resistance. Favorable pharmacokinetic properties, including good oral absorption and a long elimination half-life of the active metabolite, substantiate its suitability for once-daily administration. These comprehensive preclinical findings established a strong foundation for the successful clinical development of this compound as a therapeutic agent for cardiovascular diseases.

References

The Molecular Architecture and Rational Design of Cilazapril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular structure, design, and mechanism of action of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is metabolically converted to its active form, cilazaprilat, which effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system. This document details the key chemical features of this compound, the rationale behind its design, and its interaction with the ACE enzyme. Furthermore, it presents a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and activity assessment, and visual representations of its mechanism and experimental workflows.

Molecular Structure and Physicochemical Properties

This compound is a carboxyl-containing ACE inhibitor with the chemical formula C22H31N3O5 and a molecular weight of 417.50 g/mol .[1] Its IUPAC name is (1S,9S)-9-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-10-oxooctahydro-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid. The structure of this compound is characterized by a bicyclic pyridazino[1,2-a][2][3]diazepine ring system, which is a key feature contributing to its high affinity and specificity for the ACE enzyme.

This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, cilazaprilat, in the body. This conversion occurs through hydrolysis of the ethyl ester group.[1] Cilazaprilat is the pharmacologically active compound responsible for ACE inhibition.

Design and Synthesis Rationale

The design of this compound was guided by the understanding of the active site of the angiotensin-converting enzyme. The goal was to create a molecule that could effectively bind to and inhibit the enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of this compound that contribute to its efficacy include:

  • A Carboxylate Group: This group mimics the C-terminal carboxylate of ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.

  • A Bicyclic Ring System: This rigid structure provides a specific orientation of the interacting groups for optimal binding to the enzyme.

  • A Phenylpropyl Side Chain: This hydrophobic group fits into a hydrophobic pocket of the ACE active site, enhancing binding affinity.

  • An Ethyl Ester Group: This group renders the molecule more lipophilic, improving its oral absorption. It is then cleaved in the body to reveal the active carboxylate group of cilazaprilat.

The synthesis of this compound involves a multi-step process. A key step is the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with an ethyl R-2-(substituted benzene sulfonyloxy)-4-phenyl butyrate derivative in the presence of a base, followed by deprotection of the carboxylic acid.[4]

Quantitative Pharmacological Data

The efficacy and pharmacokinetic profile of this compound and its active metabolite, cilazaprilat, have been extensively studied. The following tables summarize key quantitative data.

Table 1: In Vitro ACE Inhibition by Cilazaprilat
ParameterValue (nM)Source
IC50 ~1[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Human Volunteers (Single 2.5 mg Oral Dose)[2]
ParameterThis compoundCilazaprilat
Cmax (ng/mL) 8236
Tmax (h) 0.831.7
Elimination Half-life (h) 1.31.8 (initial phase), 45 (terminal phase)
Absolute Bioavailability of Cilazaprilat from Oral this compound (%) -57

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 3: Pharmacokinetic Parameters of Cilazaprilat after a Single 2.5 mg Intravenous Dose in Healthy Human Volunteers[2]
ParameterValue
Mean Plasma Concentration (10 min post-infusion) (ng/mL) 194
Elimination Half-life (h) 0.90 (1-4 h), 46 (24-168 h)
Urinary Recovery (%) 91

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the following general procedure, as derived from patent literature.[4][6]

Step 1: Reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with Ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate

  • To a solution of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.

  • Add a base, such as N-methylmorpholine, to the reaction mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-85°C) for a sufficient period (e.g., 10-12 hours) to ensure completion of the reaction.

  • After completion, cool the reaction mixture and add water and an organic solvent for extraction.

  • Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Evaporate the solvent under reduced pressure to obtain the crude tert-butyl ester of this compound.

Step 2: Deprotection to Yield this compound

  • Dissolve the crude tert-butyl ester of this compound in a suitable solvent (e.g., dichloromethane).

  • Treat the solution with a strong acid, such as anhydrous hydrogen chloride gas, at a low temperature (e.g., -5°C to 0°C) to cleave the tert-butyl ester.

  • After the reaction is complete, remove the solvent under vacuum.

  • Adjust the pH of the aqueous layer to 4.2-4.4 with an aqueous base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound monohydrate.

In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)

This protocol is a synthesized methodology based on established procedures for determining ACE inhibitory activity.[7][8][9]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)

  • Test compound (cilazaprilat) solution at various concentrations

  • 1 M HCl to stop the reaction

  • Ethyl acetate for extraction

  • UV-Vis Spectrophotometer or HPLC with UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in borate buffer.

    • Prepare a stock solution of HHL in borate buffer (e.g., 5 mM).

    • Prepare serial dilutions of the test compound (cilazaprilat) in borate buffer.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution with 40 µL of the test compound solution (or buffer for control) at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200-250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.

    • Vortex the mixture and then centrifuge to separate the layers.

  • Quantification of Hippuric Acid:

    • Carefully transfer the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried residue in a known volume of distilled water or a suitable buffer.

    • Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer or quantify using a validated HPLC method.

  • Calculation of % Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the ACE enzyme within the RAAS pathway. This system plays a crucial role in regulating blood pressure and fluid balance.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Test Compound (Cilazaprilat) Preincubation Pre-incubate ACE with Test Compound Reagents->Preincubation Reaction Add HHL Substrate and Incubate Preincubation->Reaction Termination Stop Reaction (add HCl) Reaction->Termination Extraction Extract Hippuric Acid (with Ethyl Acetate) Termination->Extraction Quantification Quantify Hippuric Acid (Spectrophotometry/HPLC) Extraction->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

References

Cilazaprilat: A Comprehensive Technical Guide to the Active Metabolite of Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. As a prodrug, this compound is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, cilazaprilat. It is cilazaprilat that exerts the therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides an in-depth analysis of cilazaprilat, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to offer a clear understanding of its pharmacological activity.

Introduction

This compound is a member of the pyridazine ACE inhibitor class of drugs. Following oral administration, it undergoes rapid de-esterification, primarily in the liver, to form its active di-acid metabolite, cilazaprilat.[1] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[2][3] By blocking this conversion, cilazaprilat leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2] This guide delves into the core pharmacological and experimental aspects of cilazaprilat.

Mechanism of Action

Cilazaprilat's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme (ACE), which is identical to kininase II, an enzyme that degrades bradykinin.[4]

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II has several potent physiological effects, including:

  • Vasoconstriction: Angiotensin II is a powerful vasoconstrictor, directly increasing peripheral vascular resistance and blood pressure.

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.

  • Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve endings.

Inhibition of angiotensin II production by cilazaprilat leads to vasodilation, reduced sodium and water reabsorption, and a decrease in sympathetic tone, all contributing to its antihypertensive effect.[2][4]

Potentiation of the Kallikrein-Kinin System

ACE (kininase II) is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting this enzyme, cilazaprilat increases the local concentration of bradykinin.[4] Bradykinin contributes to the therapeutic effects of ACE inhibitors by:

  • Stimulating the release of nitric oxide (NO) and prostacyclin: These are potent vasodilators released from endothelial cells.

  • Direct vasodilation: Bradykinin has direct vasodilatory effects on vascular smooth muscle.

The dual action of inhibiting angiotensin II formation and potentiating bradykinin's effects is central to the clinical efficacy of cilazaprilat.

Signaling Pathways

The therapeutic effects of cilazaprilat are mediated through its influence on key signaling pathways in vascular endothelial and smooth muscle cells.

cluster_0 Metabolic Activation cluster_1 Mechanism of Action This compound This compound Liver Liver This compound->Liver Oral Administration Cilazaprilat Cilazaprilat ACE ACE Cilazaprilat->ACE Inhibition Cilazaprilat->ACE Liver->Cilazaprilat Hydrolysis Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Bradykinin Bradykinin InactivePeptides InactivePeptides Bradykinin->InactivePeptides ACE (Kininase II)

Figure 1. Metabolic activation of this compound and its mechanism of action on the RAAS.

cluster_0 Bradykinin & NO Signaling Pathway Cilazaprilat Cilazaprilat ACE ACE Cilazaprilat->ACE Inhibition Bradykinin Bradykinin ACE->Bradykinin Prevents Degradation B2R B2 Receptor Bradykinin->B2R Activation PLC PLC B2R->PLC Activates IP3 IP3 PLC->IP3 Generates CaM Ca²⁺/Calmodulin IP3->CaM ↑ Intracellular Ca²⁺ eNOS eNOS CaM->eNOS Activates NO Nitric Oxide eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Figure 2. Potentiation of Bradykinin-mediated Nitric Oxide signaling by Cilazaprilat.

Pharmacokinetics

The pharmacokinetic profile of cilazaprilat has been extensively studied. Following oral administration of this compound, the prodrug is well-absorbed and rapidly converted to cilazaprilat.

Data Presentation
ParameterValueReference
Bioavailability of Cilazaprilat (from oral this compound) ~57-60%[3][4]
Time to Peak Plasma Concentration (Tmax) of Cilazaprilat Within 2 hours[3]
Terminal Elimination Half-life of Cilazaprilat (single dose) 36-49 hours[3]
Terminal Elimination Half-life of Cilazaprilat (multiple doses) ~54 hours[3]
ACE Inhibition (1-5 mg this compound) >90%[5]
ACE Inhibition (0.5 mg this compound) 70-80%[5]
Renal Clearance of Cilazaprilat 10.8 L/h[5]
Total Clearance of Cilazaprilat 12.3 L/h[5]
Urinary Recovery of Cilazaprilat (after IV administration) 91%[5]
Urinary Recovery of Cilazaprilat (after oral this compound) 52.6%[5]

Table 1: Pharmacokinetic Parameters of Cilazaprilat.

Experimental Protocols

The characterization of cilazaprilat's activity relies on robust experimental protocols, particularly for determining its inhibitory effect on ACE.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the method described by Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Cilazaprilat (or other inhibitors)

  • Borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of ACE (e.g., 100 mU/mL) and HHL (e.g., 5 mM) in borate buffer.

  • Prepare various concentrations of cilazaprilat.

  • In a reaction tube, add 50 µL of the cilazaprilat solution (or buffer for control) and 50 µL of the ACE solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 150 µL of the HHL solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid formed into 1.5 mL of ethyl acetate by vortexing.

  • Centrifuge to separate the phases.

  • Transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in 1 mL of deionized water or buffer.

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of cilazaprilat and determine the IC50 value.

Experimental Workflow

cluster_0 ACE Inhibition Assay Workflow A Prepare Reagents: ACE, HHL, Cilazaprilat, Buffer B Pre-incubate ACE with Cilazaprilat or Buffer A->B C Initiate reaction with HHL B->C D Incubate at 37°C C->D E Stop reaction with HCl D->E F Extract Hippuric Acid with Ethyl Acetate E->F G Evaporate & Re-dissolve F->G H Measure Absorbance at 228 nm G->H I Calculate % Inhibition & IC50 H->I

Figure 3. Workflow for a typical in vitro ACE inhibition assay.

Conclusion

Cilazaprilat, the active metabolite of this compound, is a potent and long-acting inhibitor of angiotensin-converting enzyme. Its dual mechanism of action, involving the suppression of the renin-angiotensin-aldosterone system and the potentiation of the kallikrein-kinin system, makes it an effective therapeutic agent for hypertension and heart failure. The well-characterized pharmacokinetic profile and established experimental protocols for assessing its activity provide a solid foundation for further research and development in the field of cardiovascular medicine. The signaling pathways elucidated in this guide offer potential targets for novel drug discovery efforts aimed at modulating endothelial function and vascular tone.

References

Early Research on Cilazapril's Effects on Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the early research conducted on the efficacy and mechanism of action of cilazapril in the treatment of heart failure. The information is compiled from foundational studies published primarily in the late 1980s and early 1990s, offering researchers, scientists, and drug development professionals a comprehensive overview of the initial scientific evidence.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, cilazaprilat.[2][3] The primary mechanism of action of this compound in heart failure is the suppression of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[4][5]

In heart failure, the RAAS is pathologically activated, leading to increased levels of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor that increases both afterload (systemic vascular resistance) and preload (venous return), thereby increasing the workload on the failing heart.[4] It also stimulates the release of aldosterone, which promotes sodium and water retention, further exacerbating fluid overload and cardiac strain.[5][6]

This compound competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the active angiotensin II.[2] This inhibition leads to a cascade of beneficial effects in patients with heart failure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System and this compound's Intervention

RAAS_this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Afterload) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Bradykinin Bradykinin ACE->Bradykinin Renin Renin Renin->Angiotensinogen This compound This compound (Cilazaprilat) This compound->ACE Inhibits Heart_Failure_Symptoms Increased Cardiac Workload & Progression of Heart Failure Vasoconstriction->Heart_Failure_Symptoms Na_H2O_Retention Sodium & Water Retention (Increased Preload) Aldosterone->Na_H2O_Retention Na_H2O_Retention->Heart_Failure_Symptoms Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

RAAS Pathway and this compound's Mechanism.

Experimental Protocols in Early this compound Research

The initial clinical investigations into this compound's effects on heart failure were primarily conducted in the late 1980s and early 1990s. These studies laid the groundwork for understanding its clinical utility.

Patient Population

The majority of early studies focused on patients with mild to moderate chronic congestive heart failure, typically classified as New York Heart Association (NYHA) Class II and III.[7][8][9] Patients were generally on stable doses of conventional heart failure therapies, such as digitalis and diuretics.[7] Some studies also included patients with asymptomatic left ventricular dysfunction following myocardial infarction.

Study Design

Early research often employed a double-blind, placebo-controlled, randomized design to rigorously assess the efficacy and safety of this compound.[7] Study durations ranged from acute, single-dose administrations to chronic treatment lasting several months.[7][10]

Dosage and Administration

This compound was administered orally, with daily doses typically ranging from 0.5 mg to 5 mg.[7][9] The initial dose was often low (e.g., 0.5 mg) and then titrated upwards based on patient tolerance and clinical response.

Key Experimental Procedures
  • Hemodynamic Monitoring: Right-heart catheterization was a common method for obtaining detailed hemodynamic measurements, including pulmonary capillary wedge pressure (PCWP), pulmonary artery pressure (PAP), right atrial pressure (RAP), and cardiac index (CI).[7][11][12] Systemic vascular resistance (SVR) was calculated from these measurements.

  • Exercise Tolerance Testing: Various protocols were used to assess changes in exercise capacity. The Kattus protocol, a multistage treadmill test, was utilized in some studies to evaluate peak exercise time and oxygen consumption (VO2 max).[13][14] Other studies employed bicycle ergometry.[15][16]

  • Neurohormonal Analysis: Blood samples were collected to measure the levels of key neurohormones involved in heart failure pathophysiology, including plasma renin activity (PRA), aldosterone, norepinephrine, and atrial natriuretic polypeptide (ANP).[4]

  • Ventricular Function Assessment: Echocardiography and radionuclide ventriculography were used to measure left ventricular ejection fraction (LVEF) and other indices of cardiac systolic and diastolic function.[10][17]

Experimental Workflow: A Typical Early Phase Clinical Trial

Experimental_Workflow Patient_Screening Patient Screening (NYHA Class II-III CHF) Baseline_Measurements Baseline Measurements - Hemodynamics (Catheterization) - Exercise Tolerance (e.g., Kattus Protocol) - Neurohormone Levels (Blood Draw) - Ventricular Function (Echo/RVG) Patient_Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Cilazapril_Group This compound Treatment (e.g., 1.25-5 mg/day) Randomization->Cilazapril_Group Placebo_Group Placebo Treatment Randomization->Placebo_Group Acute_Assessment Acute Assessment (Post-First Dose) Cilazapril_Group->Acute_Assessment Placebo_Group->Acute_Assessment Chronic_Assessment Chronic Assessment (e.g., 3 Months) Acute_Assessment->Chronic_Assessment Data_Analysis Data Analysis and Comparison Chronic_Assessment->Data_Analysis

Workflow of a typical early this compound trial.

Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early studies on this compound in heart failure.

Table 1: Hemodynamic Effects of this compound
ParameterBaseline (Placebo/Pre-treatment)Post-Cilazapril (Acute/Chronic)Percentage ChangeReference
Mean Arterial Pressure (mmHg) 85 ± 1075 ± 9↓ 11.8%[7]
Systemic Vascular Resistance (dyne·s·cm⁻⁵) 1650 ± 4501250 ± 350↓ 24.2%[7]
Pulmonary Capillary Wedge Pressure (mmHg) 22 ± 616 ± 5↓ 27.3%[7]
Cardiac Index (L/min/m²) 2.1 ± 0.52.5 ± 0.6↑ 19.0%[7]
Stroke Volume Index (mL/m²) 28 ± 734 ± 8↑ 21.4%[7]

Note: Values are representative and may vary between studies. The data presented here are synthesized from findings reported in the cited literature.

Table 2: Effects of this compound on Exercise Tolerance and Neurohormonal Levels
ParameterBaselineAfter 8 Weeks of this compoundPercentage ChangeReference
Exercise Duration (seconds) 545 ± 59590 ± 74↑ 8.3%[4]
Anaerobic Threshold (mL/min/kg) 17.5 ± 3.220.1 ± 2.8↑ 14.9%[4]
Peak VO₂ (mL/min/kg) 23.5 ± 4.727.1 ± 4.4↑ 15.3%[4]
Plasma Renin Activity (ng/mL/hr) 1.34 ± 1.135.82 ± 5.47↑ 334%[4]
α-Atrial Natriuretic Polypeptide (pg/mL) 100.7 ± 44.380.5 ± 28.0↓ 20.1%[4]
Plasma Norepinephrine (pg/mL) Not specifiedSignificantly decreased-[7]

Note: The increase in plasma renin activity is an expected physiological response to the inhibition of the negative feedback loop by angiotensin II.

Interaction with the Sympathetic Nervous System

In addition to its primary effects on the RAAS, early research indicated that this compound also modulates the sympathetic nervous system, which is also hyperactive in heart failure. Studies demonstrated that treatment with this compound led to a significant reduction in plasma norepinephrine levels.[7] This suggests that by inhibiting the RAAS, this compound indirectly attenuates sympathetic outflow, which contributes to its beneficial effects. Angiotensin II is known to facilitate the release of norepinephrine from sympathetic nerve terminals, and therefore, its reduction by this compound would lead to decreased sympathetic tone.

Logical Relationship: this compound's Dual Action

Dual_Action This compound This compound Inhibit_ACE Inhibits ACE This compound->Inhibit_ACE Reduce_AngII Reduced Angiotensin II Inhibit_ACE->Reduce_AngII Reduce_Aldosterone Reduced Aldosterone Reduce_AngII->Reduce_Aldosterone Reduce_Vasoconstriction Reduced Vasoconstriction (↓ Afterload) Reduce_AngII->Reduce_Vasoconstriction Reduce_NE_Release Reduced Norepinephrine Release Reduce_AngII->Reduce_NE_Release Ang II facilitates NE release Reduce_Na_H2O Reduced Na+ & H₂O Retention (↓ Preload) Reduce_Aldosterone->Reduce_Na_H2O Improved_HF Improved Heart Failure Symptoms & Outcomes Reduce_Vasoconstriction->Improved_HF Reduce_Na_H2O->Improved_HF Reduce_SNS_Activity Reduced Sympathetic Nervous System Activity Reduce_NE_Release->Reduce_SNS_Activity Reduce_SNS_Activity->Improved_HF

Dual action of this compound on RAAS and SNS.

Conclusion

The early research on this compound provided a strong foundation for its use in the management of heart failure. These initial studies clearly demonstrated that by inhibiting the renin-angiotensin-aldosterone system, this compound leads to favorable hemodynamic changes, including reductions in both preload and afterload, and an increase in cardiac output. Furthermore, this was associated with improved exercise tolerance and a reduction in the activity of the sympathetic nervous system. These foundational findings have contributed significantly to the establishment of ACE inhibitors as a cornerstone in the treatment of heart failure. This technical guide serves as a comprehensive resource for understanding the seminal research that elucidated the beneficial effects of this compound in this patient population.

References

Cilazapril's Interaction with the Angiotensin-Converting Enzyme: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and congestive heart failure. This technical guide provides an in-depth analysis of the molecular interactions between this compound's active metabolite, cilazaprilat, and the angiotensin-converting enzyme. It covers the mechanism of action, binding kinetics, and the structural basis of this interaction, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Introduction

This compound is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed to its active diacid metabolite, cilazaprilat.[1] Cilazaprilat is a powerful and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces the degradation of the vasodilator bradykinin.[2] This dual action leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[2]

Mechanism of Action

The therapeutic effect of this compound is mediated through the inhibition of the angiotensin-converting enzyme by its active form, cilazaprilat.[1]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified representation of this pathway and the point of intervention by cilazaprilat is depicted below.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Cilazaprilat Cilazaprilat Cilazaprilat->ACE Inhibits

Figure 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of Cilazaprilat on ACE.
Cilazaprilat's Interaction with ACE

Cilazaprilat is a competitive, reversible inhibitor of ACE.[4] It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, angiotensin I.[5] The long terminal elimination half-life of cilazaprilat (approximately 40 hours) is a result of its slow dissociation from the ACE active site, a characteristic of its saturable binding.[6][7] This prolonged action allows for once-daily dosing.

Quantitative Analysis of this compound-ACE Interaction

The potency and binding affinity of cilazaprilat for ACE have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueSpecies/SystemReference
IC50 1.9 nMRabbit Lung ACE[8]
EC50 7.7 ng/mLHuman Plasma[9]
ACE Inhibition >90%Human Plasma (at therapeutic doses)[1][2]
Table 1: Inhibitory Potency of Cilazaprilat
TissueDissociation Constant (Kd)
Lung 0.32 ± 0.04 nM
Heart 0.36 ± 0.05 nM
Coronary Artery 0.37 ± 0.06 nM
Saphenous Vein 0.14 ± 0.05 nM
Mammary Artery 0.50 ± 0.06 nM
Table 2: Dissociation Constants (Kd) of a this compound Derivative (Ro 31-8472) for ACE in Various Human Tissues

Experimental Protocols

The determination of ACE inhibitory activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common in vitro assays used for this purpose.

Spectrophotometric Assay for ACE Inhibition

This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Cilazaprilat (or other inhibitors)

  • Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

Procedure:

  • Prepare a stock solution of cilazaprilat in deionized water.

  • In a microcentrifuge tube, add 50 µL of HHL solution (5 mM in borate buffer).

  • Add 20 µL of the cilazaprilat solution at various concentrations (or buffer for control).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of ACE solution (100 mU/mL in borate buffer).

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.

  • Centrifuge the mixture to separate the phases.

  • Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in deionized water.

  • Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of ACE inhibition for each concentration of cilazaprilat and determine the IC50 value.

Fluorometric Assay for ACE Inhibition

This assay utilizes a fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro), which upon cleavage by ACE, produces a fluorescent product.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Abz-Gly-Phe(NO2)-Pro substrate

  • Cilazaprilat (or other inhibitors)

  • Tris buffer (150 mM, pH 8.3) containing 1.125 M NaCl

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of cilazaprilat in Tris buffer.

  • In the wells of a 96-well black microplate, add 50 µL of the ACE solution (e.g., 15 mU/mL in Tris buffer).

  • Add 50 µL of the different concentrations of cilazaprilat solution (or buffer for control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 200 µL of the pre-warmed (37°C) substrate solution (0.45 mM in Tris buffer).

  • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 350 nm and an emission wavelength of 420 nm for a set period (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the ACE activity.

  • Calculate the percentage of inhibition for each cilazaprilat concentration and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilutions Prepare Cilazaprilat Dilutions Add_ACE_Inhibitor Add ACE and Cilazaprilat to Plate Inhibitor_Dilutions->Add_ACE_Inhibitor ACE_Solution Prepare ACE Solution ACE_Solution->Add_ACE_Inhibitor Substrate_Solution Prepare Substrate Solution Add_Substrate Add Substrate to Initiate Reaction Substrate_Solution->Add_Substrate Pre_incubation Pre-incubate at 37°C Add_ACE_Inhibitor->Pre_incubation Pre_incubation->Add_Substrate Measure_Signal Measure Absorbance/Fluorescence Add_Substrate->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: General experimental workflow for determining the in vitro ACE inhibitory activity of Cilazaprilat.

Structural Insights from Molecular Modeling

While a crystal structure of the ACE-cilazaprilat complex is not publicly available, molecular docking and modeling studies have provided valuable insights into the binding mechanism. These studies are typically based on the known crystal structures of ACE in complex with other inhibitors, such as lisinopril.

Molecular docking simulations suggest that cilazaprilat binds to the active site of ACE through a combination of interactions. The carboxylate group of cilazaprilat is predicted to chelate the catalytic zinc ion (Zn²⁺) within the active site. Further stabilization is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the S1 and S2' pockets of the enzyme.

cluster_interactions Key Interactions ACE_Active_Site ACE Active Site Cilazaprilat Cilazaprilat Zinc_Ion Zn²⁺ Ion Cilazaprilat->Zinc_Ion Chelation H_Bonding Hydrogen Bonding Residues Cilazaprilat->H_Bonding H-Bonds Hydrophobic_Pocket Hydrophobic Pocket Residues Cilazaprilat->Hydrophobic_Pocket Hydrophobic Interactions

Figure 3: Logical relationship of Cilazaprilat's binding interactions within the ACE active site.

Conclusion

This compound, through its active metabolite cilazaprilat, is a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its mechanism of action is well-characterized, involving competitive and reversible binding to the ACE active site, which leads to a significant reduction in the production of angiotensin II and the degradation of bradykinin. The quantitative data, including low nanomolar IC50 and Kd values, underscore its high affinity for the enzyme. The provided experimental protocols offer a framework for the continued study and evaluation of ACE inhibitors. While a definitive crystal structure of the cilazaprilat-ACE complex remains to be elucidated, molecular modeling provides a robust model of the key binding interactions. This comprehensive understanding of this compound's interaction with ACE is fundamental for the development of next-generation antihypertensive therapies.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of cilazapril in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for quality control and stability testing of this compound in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines several validated HPLC methods for the determination of this compound, including a stability-indicating method and a method for simultaneous analysis with hydrochlorothiazide.

Method 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.[1][2] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4]

Chromatographic Conditions
ParameterCondition
Column LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm
Mobile Phase Acetonitrile : Methanol : Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 212 nm[1][2]
Column Temperature Ambient
Injection Volume 20 µL
Internal Standard Benzocaine[1][2]
Experimental Protocol

1. Preparation of Phosphate Buffer (pH 2.0):

  • Prepare a suitable phosphate buffer solution.

  • Adjust the pH to 2.0 using phosphoric acid. The pH of the phosphate buffer is crucial for good separation.[1]

2. Preparation of Mobile Phase:

  • Mix acetonitrile, methanol, and the prepared phosphate buffer (pH 2.0) in the ratio of 60:10:30 (v/v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

3. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.

  • For precision studies, concentrations of 100.0 µg/mL, 200.0 µg/mL, and 400.0 µg/mL can be prepared by diluting a standard solution with methanol.[1]

4. Preparation of Internal Standard (IS) Solution:

  • Prepare a solution of benzocaine in a suitable solvent at a concentration of 20.0 µg/mL.[1]

5. Preparation of Sample Solution:

  • For analysis of pharmaceutical tablets, grind a number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable volume of methanol, sonicate to dissolve, and then dilute to volume with methanol.

  • Filter the solution to remove any undissolved excipients.

  • Mix 1 mL of the filtered sample solution with 0.5 mL of the 20.0 µg/mL IS solution before injection.[1]

6. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject 20 µL of the prepared sample solution into the chromatograph.

  • Record the chromatogram and measure the peak areas for this compound and the internal standard. The retention time for this compound is approximately 8.9 minutes, while its degradation product appears at about 3.1 minutes and the internal standard at 2.8 minutes.[1]

7. Data Analysis:

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with that of the standard solution.

Method Validation Summary
ParameterResult
Linearity The method is linear over the concentration range of 100.0 to 400.0 µg/mL.
Precision Intra-day and inter-day precision studies showed acceptable relative standard deviation (RSD).[1]
Accuracy The recovery of this compound was found to be within acceptable limits (e.g., 98.74 ± 0.81%).[1]
Selectivity The method is selective for this compound in the presence of its degradation products and the internal standard.[1]

Workflow Diagram

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 2.0) prep_mobile Prepare Mobile Phase (ACN:MeOH:Buffer) prep_buffer->prep_mobile hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare this compound Standard Solution data_analyze Calculate Concentration prep_std->data_analyze prep_is Prepare Internal Standard Solution prep_sample Prepare Sample Solution from Tablets prep_is->prep_sample hplc_inject Inject 20 µL of Sample prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Run Chromatography hplc_inject->hplc_run data_record Record Chromatogram hplc_run->data_record data_record->data_analyze

Workflow for the stability-indicating HPLC analysis of this compound.

Method 2: HPLC Method for Simultaneous Determination of this compound and Hydrochlorothiazide

This method is suitable for the analysis of combination pharmaceutical products containing both this compound and hydrochlorothiazide.[5][6]

Chromatographic Conditions
ParameterCondition
Column Lichrospher 100 RP-18e (5 µm, 250 x 4 mm)[5]
Mobile Phase Gradient elution with Methanol and Phosphate Buffer
Flow Rate 0.8 mL/min[5]
Detection Wavelength 254 nm[5]
Column Temperature Not specified, typically ambient
Injection Volume Not specified, typically 20 µL
Internal Standard Trimethoprim (TM)[5]
Experimental Protocol

1. Preparation of Mobile Phase:

  • Prepare a phosphate buffer solution.

  • The mobile phase consists of a gradient mixture of methanol and the phosphate buffer. The exact gradient program should be optimized for the specific system.

2. Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound, hydrochlorothiazide, and trimethoprim (internal standard) in a suitable solvent (e.g., methanol).

  • Prepare working standard solutions containing known concentrations of both this compound and hydrochlorothiazide, along with a fixed concentration of the internal standard.

3. Preparation of Sample Solution:

  • Finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder and dissolve it in a suitable solvent, adding the internal standard.

  • Sonicate and filter the solution as described in Method 1.

4. Chromatographic Analysis:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Monitor the effluent at 254 nm.

5. Data Analysis:

  • Identify and integrate the peaks corresponding to this compound, hydrochlorothiazide, and the internal standard.

  • Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against their respective concentrations.

  • Determine the concentrations of this compound and hydrochlorothiazide in the sample from the calibration curves.

Method Validation Summary
ParameterThis compoundHydrochlorothiazide
Linearity Range 15–200 µg/mL[5]10–150 µg/mL[5]
Limit of Detection (LOD) 5 µg/mL[5]2 µg/mL[5]
Relative Standard Deviation (RSD) 1.35%[5]1.67%[5]
Recovery 98.5 ± 0.38%[5]99.1 ± 1.15%[5]

Logical Relationship Diagram

cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs sample Tablet Sample (this compound + HCT) extraction Sample Extraction & Preparation sample->extraction standards Reference Standards (this compound, HCT, TM) standards->extraction hplc HPLC Separation (Gradient Elution) extraction->hplc detection UV Detection (254 nm) hplc->detection quant_czp Quantification of This compound detection->quant_czp quant_hct Quantification of Hydrochlorothiazide detection->quant_hct

Logical flow for the simultaneous analysis of this compound and HCT.

Considerations for Method Development and Optimization

  • Peak Symmetry: The use of long-chain amines, such as hexylamine or heptylamine, as mobile phase modifiers can significantly improve the peak symmetry of this compound, especially with older types of C18 columns.[7]

  • pH of Mobile Phase: The pH of the aqueous component of the mobile phase is a critical parameter affecting the retention and separation of this compound and its related substances.[1][8]

  • Alternative Detection: While UV detection is common, other detection methods like mass spectrometry (MS) can be coupled with HPLC for further identification and characterization of degradation products.[4] For the analysis of this compound and its active metabolite, cilazaprilat, in biological matrices like urine, a detection wavelength of 206 nm has been used.[9]

Conclusion

The HPLC methods described provide robust and reliable approaches for the quality control and stability assessment of this compound in pharmaceutical formulations. The choice of method will depend on the specific application, such as routine quality control, stability testing, or the analysis of combination products. Proper method validation is essential to ensure accurate and precise results.

References

Application Notes and Protocols for the Use of Cilazapril in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cilazapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, in various animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.

Mechanism of Action

This compound is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1] Cilazaprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] The inhibition of ACE by cilazaprilat leads to several physiological effects that contribute to its antihypertensive properties:

  • Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, cilazaprilat mitigates its potent vasoconstrictive effects, leading to vasodilation and a decrease in total peripheral resistance.[2][4]

  • Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention.[1] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to diuretic and natriuretic effects.[1][5]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the blood pressure-lowering effect of this compound.[2]

The culmination of these actions results in a reduction of both systolic and diastolic blood pressure.[3]

Signaling Pathway of this compound Action

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Decreased_AngiotensinII Decreased Angiotensin II Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Na_H2O_Retention->IncreasedBP This compound This compound (Prodrug) Cilazaprilat Cilazaprilat (Active Metabolite) This compound->Cilazaprilat Hydrolysis ACE_Inhibition ACE Inhibition Cilazaprilat->ACE_Inhibition ACE_Inhibition->AngiotensinII Blocks Conversion Decreased_Aldosterone Decreased Aldosterone Decreased_AngiotensinII->Decreased_Aldosterone Reduced_Vasoconstriction Reduced Vasoconstriction Decreased_AngiotensinII->Reduced_Vasoconstriction Increased_Na_H2O_Excretion Increased Sodium & Water Excretion Decreased_Aldosterone->Increased_Na_H2O_Excretion DecreasedBP Decreased Blood Pressure Reduced_Vasoconstriction->DecreasedBP Increased_Na_H2O_Excretion->DecreasedBP

Caption: Mechanism of action of this compound via the renin-angiotensin-aldosterone system.

Data Presentation: Efficacy of this compound in Hypertensive Animal Models

The following tables summarize the quantitative data on the effects of this compound in commonly used animal models of hypertension.

Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR)

Dosage and AdministrationDuration of TreatmentChange in Blood PressureOther Notable EffectsReference(s)
3 mg/kg i.v. (acute)Single doseMean Arterial Pressure: ↓ from 171 to 140 mmHg↓ Renal vascular resistance (-41%), ↑ Renal blood flow (+46%)[5][6]
10 mg/kg/day p.o.9 weeksMean Arterial Pressure: ↓ from 191 to 122 mmHg↓ Heart rate (-9%), ↓ Cardiac hypertrophy, ↓ Peripheral vascular resistance[5][6][7]
10 mg/kg/day p.o.25 daysSystolic Blood Pressure: Significantly decreased↑ Urine volume (3-5 fold)[8]
30 mg/kg/day p.o.DailySystolic Blood Pressure: ↓ by up to 110 mmHgProgressive and prolonged antihypertensive response[9]
10 mg/kg/day p.o.10 weeks (from age 4 to 14 weeks)Prevented the development of hypertension↓ Total peripheral vascular resistance, ↓ Heart weight[10]

Table 2: Effects of this compound in Other Hypertensive Animal Models

Animal ModelDosage and AdministrationDuration of TreatmentChange in Blood PressureOther Notable EffectsReference(s)
Renal Hypertensive Dogs10 mg/kg p.o. (twice daily)3.5 daysSystolic Blood Pressure: ↓ by 39 mmHg (from 145 to 106 mmHg)Long-lasting effect (>24h), slight increase in heart rate[9][11]
Two-Kidney, One-Clip (2K1C) Hypertensive Rats1 mg/kg followed by 25 µ g/min/kg i.v.InfusionBlood Pressure: ↓ from 163 to 122 mmHg and 157 to 113 mmHg in two groups↑ Glomerular filtration rate and natriuresis in the non-clipped kidney[12]
Normotensive Rats1 mg/kg followed by 25 µ g/min/kg i.v.InfusionBlood Pressure: ↓ from 124 to 105 mmHgLess pronounced hypotensive effect compared to hypertensive rats[12]
DOCA-Salt Hypertensive RatsNot specified2 weeksIneffective in preventing neointima formation after vascular injurySuggests the effect of this compound is dependent on the status of the RAAS[13]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in animal models of hypertension.

Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats

This model mimics renovascular hypertension, which is characterized by the activation of the RAAS.[14]

Materials:

  • Male Sprague-Dawley rats (180-200 g)

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Silver clips (internal diameter of 0.20 mm)

  • Surgical instruments

Procedure:

  • Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.

  • Make a midline laparotomy to expose the abdominal aorta and renal arteries.

  • Carefully isolate the left renal artery from the surrounding connective tissue.

  • Place a silver clip around the left renal artery, close to the aorta, to partially constrict the vessel.[15]

  • The right kidney and renal artery are left untouched.[14]

  • Suture the abdominal muscle and skin layers.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Allow the rats to recover for at least 2 weeks. Hypertension is typically established when systolic blood pressure exceeds 160 mmHg.[15]

  • Sham-operated control animals should undergo the same surgical procedure without the placement of the silver clip.[15]

Protocol 2: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

The SHR is a genetic model of essential hypertension.[16]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) (e.g., 14-16 weeks old)

  • Age-matched Wistar-Kyoto (WKY) rats as normotensive controls

  • This compound

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

  • Acclimatize the animals to the housing conditions and blood pressure measurement procedures for at least one week.

  • Record baseline blood pressure for all animals for 3-5 consecutive days.

  • Divide the SHR into two groups: a control group receiving the vehicle and a treatment group receiving this compound.

  • Prepare the this compound solution in the vehicle at the desired concentration. A common oral dose for chronic studies is 10 mg/kg/day.[7]

  • Administer this compound or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 9 weeks).[7]

  • Monitor systolic blood pressure and heart rate weekly using the tail-cuff method or continuously with telemetry.

  • At the end of the treatment period, animals can be euthanized for tissue collection (e.g., heart, kidneys, aorta) for further analysis, such as histology to assess cardiac hypertrophy or measurement of tissue ACE activity.

Protocol 3: Assessment of Renal Function Following this compound Administration

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Equipment for measuring urine volume, sodium, and potassium concentrations (e.g., flame photometer or ion-selective electrodes)

  • Blood collection supplies

  • Assay kits for creatinine and other relevant biomarkers

Procedure:

  • House the animals individually in metabolic cages for acclimatization for 24-48 hours.

  • Following acclimatization, collect urine over a 24-hour period to determine baseline urine volume, sodium, and potassium excretion.

  • Administer a single dose of this compound (e.g., 10 mg/kg p.o.) or vehicle.[5]

  • Collect urine for the next 24 hours to measure post-treatment changes in urine volume and electrolyte excretion.

  • Blood samples can be collected at baseline and at the end of the study to measure plasma levels of creatinine and blood urea nitrogen (BUN) to assess glomerular filtration rate.

Experimental Workflow Diagram

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis AnimalModel Select Animal Model (e.g., SHR, 2K1C) Acclimatization Acclimatization & Baseline Measurements AnimalModel->Acclimatization Grouping Randomize into Groups (Control vs. This compound) Acclimatization->Grouping Dosing Administer this compound or Vehicle (Specify Dose, Route, Duration) Grouping->Dosing Monitoring Monitor Physiological Parameters (BP, Heart Rate) Dosing->Monitoring Terminal Terminal Procedures (Blood & Tissue Collection) Monitoring->Terminal DataAnalysis Statistical Analysis of Data Monitoring->DataAnalysis Biochemical Biochemical Assays (e.g., Plasma Renin, ACE activity) Terminal->Biochemical Histology Histological Analysis (e.g., Cardiac Hypertrophy) Terminal->Histology Biochemical->DataAnalysis Histology->DataAnalysis

Caption: General experimental workflow for evaluating this compound in hypertensive animal models.

References

Application Notes and Protocols for the Spectrophotometric Determination of Cilazapril in Tablets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of cilazapril in pharmaceutical tablet formulations using spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical preparations. Spectrophotometry, both in the ultraviolet (UV) and visible regions, offers a straightforward and accessible approach for the quantification of this compound in bulk and tablet dosage forms.

This document outlines two distinct spectrophotometric methods: a UV spectrophotometric method and a visible spectrophotometric method based on a colorimetric reaction. Each method has been validated for its linearity, accuracy, and precision.

Method 1: UV Spectrophotometric Determination

This method relies on the direct measurement of the ultraviolet absorbance of this compound. It is a rapid and non-destructive technique.

Experimental Protocol

1. Instrumentation:

  • A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm quartz cuvettes.

2. Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade)

  • 0.1 M Hydrochloric acid (HCl)

  • Distilled water

3. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in a mixture of methanol and 0.1 M HCl (1:1 v/v).

  • Make up the volume to 100 mL with the same solvent mixture to obtain a stock solution of 100 µg/mL.

4. Preparation of Sample Solution:

  • Weigh and powder 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the methanol and 0.1 M HCl (1:1 v/v) solvent mixture and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Make up the volume to 100 mL with the same solvent mixture.

  • Filter the solution through a Whatman filter paper (No. 41).

  • Dilute an appropriate volume of the filtrate with the solvent mixture to obtain a final concentration within the Beer's law range.

5. Spectrophotometric Measurement:

  • Scan the prepared standard solution in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically observed around 212 nm.[1]

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Calculate the concentration of this compound in the sample using the corresponding calibration curve or by direct comparison with the standard.

Method Validation Summary
ParameterResult
Linearity Range5 - 35 µg/mL[3]
Wavelength (λmax)212 nm[1]
Correlation Coefficient (r²)> 0.999

Method 2: Visible Spectrophotometric Determination by Reaction with Bromate-Bromide and Methyl Orange

This method involves the bromination of this compound using bromine generated in situ. The unreacted bromine is then determined by reacting it with a fixed amount of methyl orange, and the decrease in absorbance of methyl orange is measured.[1]

Experimental Protocol

1. Instrumentation:

  • A double beam visible spectrophotometer with a pair of 1 cm glass cuvettes.

2. Reagents and Materials:

  • This compound reference standard

  • Potassium bromate (KBrO₃) solution (e.g., 10 µg/mL)

  • Potassium bromide (KBr) solution

  • Hydrochloric acid (HCl), concentrated

  • Methyl orange solution

  • Distilled water

3. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of this compound as described in the UV method.

4. Preparation of Sample Solution:

  • Prepare the sample solution from tablets as described in the UV method.

5. Color Development and Measurement:

  • To a series of 10 mL volumetric flasks, add aliquots of the standard this compound solution to obtain concentrations in the range of 0.4–6 µg/ml.[1]

  • To each flask, add a fixed volume of the bromate-bromide mixture and a specific concentration of HCl (optimized as per the cited method, e.g., 1-7 M HCl).[1]

  • Allow the reaction to proceed for the optimized time.

  • Add a fixed amount of methyl orange solution to each flask.

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance of the solutions at the λmax of methyl orange (approximately 530 nm) against a reagent blank.[1]

  • Construct a calibration curve by plotting absorbance against the concentration of this compound.

  • Process the sample solution in the same manner and determine the concentration from the calibration curve.

Method Validation Summary
ParameterResult
Linearity Range0.4–6 µg/ml[1]
Wavelength (λmax)530 nm[1]
Limit of Detection (LOD)0.0126 µg/ml[1]
Limit of Quantitation (LOQ)0.0381 µg/ml[1]
Correlation Coefficient (r²)0.9996[1]

Method 3: Visible Spectrophotometric Determination by Reaction with Vanillin

This method is based on the condensation reaction of this compound with vanillin in the presence of concentrated sulfuric acid to form a colored chromogen.[2]

Experimental Protocol

1. Instrumentation:

  • A double beam visible spectrophotometer with a pair of 1 cm glass cuvettes.

2. Reagents and Materials:

  • This compound reference standard

  • Vanillin solution (4%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled water

3. Preparation of Standard Stock Solution:

  • Prepare a standard stock solution of this compound (e.g., 1000 µg/ml) in a suitable solvent.[2]

4. Preparation of Sample Solution:

  • Prepare the sample solution from tablets as described in the UV method, ensuring the final concentration is within the linear range.

5. Color Development and Measurement:

  • Pipette different aliquots of the working standard solution into a series of volumetric flasks to get concentrations ranging from 10-50 µg/ml.[2]

  • To each flask, add the 4% vanillin solution and concentrated sulfuric acid.[2]

  • Allow the mixture to stand for about 10 minutes for complete color development.[2]

  • Dilute to the final volume with distilled water.

  • Measure the absorbance of the resulting orange-red chromogen at the wavelength of maximum absorbance, which is approximately 580 nm.[2]

  • Prepare a calibration curve by plotting absorbance versus concentration.

  • Treat the sample solution similarly and determine the concentration of this compound.

Method Validation Summary
ParameterResult
Linearity Range10-50 µg/ml[2]
Wavelength (λmax)580 nm[2]
Correlation Coefficient (r²)0.997[2]
Accuracy (Recovery)98.5% to 99.12%[2]
Precision (%RSD)2.04% (Intra-day)[2]

Experimental Workflow Diagrams

UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Start prep_std Prepare Standard Stock Solution (100 µg/mL this compound) start->prep_std prep_sample Prepare Sample Solution from Tablets start->prep_sample scan Scan Standard Solution (200-400 nm) to find λmax prep_std->scan measure Measure Absorbance of Standard and Sample at λmax prep_sample->measure scan->measure calculate Calculate this compound Concentration in Sample measure->calculate end_node End calculate->end_node

Caption: Workflow for UV Spectrophotometric Determination of this compound.

Visible_Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_analysis Analysis cluster_calc Calculation start Start prep_std Prepare Standard Stock Solution start->prep_std prep_sample Prepare Sample Solution from Tablets start->prep_sample add_reagents Add Reagents (e.g., Vanillin/H₂SO₄) to Standard and Sample Aliquots prep_std->add_reagents prep_sample->add_reagents develop_color Allow for Color Development (e.g., 10 minutes) add_reagents->develop_color measure Measure Absorbance at λmax (e.g., 580 nm) develop_color->measure calculate Calculate this compound Concentration using Calibration Curve measure->calculate end_node End calculate->end_node

Caption: Workflow for Visible Spectrophotometric Determination of this compound.

References

In Vitro Assays for Measuring Cilazapril's Angiotensin-Converting Enzyme (ACE) Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various in vitro assays to determine the inhibitory activity of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, cilazaprilat. The information is designed to guide researchers in setting up and performing these assays for drug screening and characterization.

Introduction

This compound is a prodrug that is hydrolyzed in vivo to its active di-acid metabolite, cilazaprilat. Cilazaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, cilazaprilat leads to vasodilation and a reduction in blood pressure. Accurate and reliable in vitro assays are crucial for determining the potency and kinetic parameters of ACE inhibitors like this compound. This document outlines three common assay types: spectrophotometric, HPLC-based, and fluorometric assays.

Data Presentation

The inhibitory potency of cilazaprilat against ACE has been determined in various in vitro systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained using hippuryl-histidyl-leucine (HHL) as the substrate.

Enzyme SourceIC50 (nM)Reference
Rabbit Lung ACE0.97 - 1.93[1][2][3]
Hog Lung ACE2.83[1][2][3]
Human Lung ACE1.39[1][2][3]
Human Plasma ACE0.61[1][2][3]

Signaling Pathway

The following diagram illustrates the central role of ACE in the renin-angiotensin system and the mechanism of action of ACE inhibitors.

ACE_Signaling_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleavage Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II conversion ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binding Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Cilazaprilat Cilazaprilat (Active Metabolite) Cilazaprilat->ACE inhibition Spectrophotometric_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, HHL, ACE, Cilazaprilat) Start->Reagent_Prep Pre_incubation Pre-incubation (ACE + Cilazaprilat/Buffer) Reagent_Prep->Pre_incubation Reaction_Start Initiate Reaction (Add HHL) Pre_incubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Termination Stop Reaction (Add HCl) Incubation->Termination Extraction Extraction (Ethyl Acetate) Termination->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Evaporation Evaporation of Ethyl Acetate Centrifugation->Evaporation Reconstitution Reconstitute in Water Evaporation->Reconstitution Measurement Measure Absorbance (228 nm) Reconstitution->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation End End Calculation->End HPLC_Assay_Workflow Start Start Reaction_Setup Set up Assay Reaction (as per Spectrophotometric method) Start->Reaction_Setup Termination Stop Reaction (Add HCl) Reaction_Setup->Termination Filtration Filter Sample (0.22 µm filter) Termination->Filtration HPLC_Analysis HPLC Analysis (C18 column, UV 228 nm) Filtration->HPLC_Analysis Data_Analysis Integrate Peak Areas & Calculate % Inhibition HPLC_Analysis->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End Fluorometric_Assay_Workflow Start Start Plate_Setup Pipette Reagents into 96-well plate (Buffer/Cilazaprilat, ACE) Start->Plate_Setup Pre_incubation Pre-incubation (37°C) Plate_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Measurement Kinetic Fluorescence Reading (Plate Reader) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates & % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Cilazapril in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical research settings. The information compiled herein is intended to guide the design and execution of animal studies investigating the cardiovascular effects of this compound.

Introduction

This compound is a potent and long-acting prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1] Cilazaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This mechanism of action leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic and pharmacokinetic profile of this compound.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its therapeutic effects by modulating the RAAS.[2] The signaling pathway is initiated by the release of renin from the kidneys in response to decreased renal blood pressure.[4] Renin converts angiotensinogen to angiotensin I, which is then converted to angiotensin II by ACE.[4] Angiotensin II causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention and an increase in blood pressure.[2][4] Cilazaprilat, the active form of this compound, competitively inhibits ACE, thus blocking the formation of angiotensin II and its downstream effects.[3][5]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE This compound This compound (Cilazaprilat) This compound->ACE Inhibits Oral_Gavage_Workflow start Start prep_solution Prepare this compound Solution/Suspension start->prep_solution weigh_animal Weigh Animal prep_solution->weigh_animal calculate_volume Calculate Dosing Volume weigh_animal->calculate_volume restrain_animal Gently Restrain Animal calculate_volume->restrain_animal administer_dose Administer Dose via Oral Gavage restrain_animal->administer_dose monitor_animal Monitor Animal administer_dose->monitor_animal end End monitor_animal->end IV_Administration_Workflow start Start prep_solution Prepare Sterile this compound Solution for Injection start->prep_solution anesthetize Anesthetize Animal (if required) prep_solution->anesthetize catheterize Place IV Catheter anesthetize->catheterize administer_dose Administer this compound (Bolus or Infusion) catheterize->administer_dose monitor_params Continuously Monitor Cardiovascular Parameters administer_dose->monitor_params end End monitor_params->end

References

Solid-Phase Extraction for Cilazapril Quantification in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of cilazapril and its active metabolite, cilazaprilat, in human urine using solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC).

Introduction

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Monitoring its concentration and that of its active metabolite, cilazaprilat, in urine is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine, ensuring cleaner extracts and improved analytical sensitivity. This protocol outlines a robust SPE method for the efficient recovery of this compound and cilazaprilat from urine samples prior to chromatographic analysis.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the solid-phase extraction of this compound and cilazaprilat from urine, followed by their quantification using HPLC.

Materials and Reagents
  • This compound and Cilazaprilat analytical standards

  • Internal Standard (e.g., Enalapril maleate)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid

  • Deionized water

  • SPE cartridges (C8 or Styrene-Divinylbenzene)

  • Human urine (drug-free, for calibration and quality control samples)

Instrumentation
  • SPE manifold

  • pH meter

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV, photodiode array (PDA), or amperometric detector

  • Analytical column (e.g., µBondapak C18)

Sample Preparation
  • Collect urine samples in appropriate containers.

  • If necessary, adjust the pH of the urine sample to the optimal range for SPE retention using a suitable buffer or acid/base. For reversed-phase SPE, a slightly acidic pH is generally preferred.

  • Centrifuge the urine samples to remove any particulate matter.

  • Spike the samples with the internal standard.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline. Optimization may be required based on the specific SPE cartridge and equipment used.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Follow with 5 mL of deionized water.

    • Do not allow the cartridge to dry out between steps.

  • Cartridge Equilibration:

    • Pass 5 mL of the appropriate buffer or acidified water (matching the sample pH) through the cartridge.

  • Sample Loading:

    • Load the pre-treated urine sample (e.g., 1-5 mL) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.

  • Elution:

    • Elute the retained this compound and cilazaprilat with a small volume (e.g., 1-2 mL) of an appropriate organic solvent, such as methanol or acetonitrile.

    • Collect the eluate for analysis.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the HPLC mobile phase.

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of this compound and cilazaprilat in urine using SPE followed by different analytical techniques.

Table 1: Recovery Rates for Solid-Phase Extraction of this compound and Cilazaprilat from Urine.

AnalyteSPE SorbentRecovery (%)Reference
This compoundC8> 85[1]
CilazaprilatC8> 85[1]
This compoundC(R)> 85[2]
CilazaprilatC(R)> 85[2]

Table 2: Method Validation Parameters for the Quantification of this compound and Cilazaprilat in Urine.

ParameterThis compoundCilazaprilatAnalytical MethodReference
Limit of Detection (LOD) 50 ng/mL40 ng/mLHPLC-Amperometric Detection[1]
70 ng/mL70 ng/mLHPLC-Photometric Detection[2]
Limit of Quantification (LOQ) 1.6 µg/mL1.8 µg/mLHPLC-UV Detection[3]
Linearity Range 1.6 - 15.0 µg/mL1.8 - 20.0 µg/mLHPLC-UV Detection[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a urine sample.

SPE_Workflow cluster_urine_sample Urine Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample Collection ph_adjustment pH Adjustment & Centrifugation urine_sample->ph_adjustment is_spiking Internal Standard Spiking ph_adjustment->is_spiking sample_loading 3. Sample Loading is_spiking->sample_loading conditioning 1. Conditioning (Methanol, Water) equilibration 2. Equilibration (Buffer) conditioning->equilibration equilibration->sample_loading washing 4. Washing (Water, 5% Methanol) sample_loading->washing elution 5. Elution (Methanol/Acetonitrile) washing->elution evaporation Evaporation & Reconstitution elution->evaporation hplc_analysis HPLC Analysis evaporation->hplc_analysis

SPE Workflow for this compound in Urine

Conclusion

The described solid-phase extraction protocol provides an effective and reliable method for the extraction and pre-concentration of this compound and its active metabolite, cilazaprilat, from human urine samples. The high recovery rates and suitability for subsequent sensitive analytical techniques like HPLC make this method ideal for clinical and research applications. The provided quantitative data from various studies can serve as a benchmark for method development and validation in your laboratory.

References

Application Notes: Cilazapril in Vascular Injury and Remodeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[2] By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin system (RAS).[1][2] Angiotensin II is a powerful vasoconstrictor and also promotes cell proliferation, inflammation, and fibrosis, all of which are critical processes in vascular injury and remodeling.[3] These properties make this compound an invaluable pharmacological tool for researchers studying the mechanisms of vascular disease, neointimal hyperplasia, and the therapeutic potential of RAS inhibition.

Mechanism of Action

This compound's primary mechanism is the competitive inhibition of ACE.[2] This action has a dual effect on the vascular system:

  • Inhibition of Angiotensin II Production: By reducing Angiotensin II levels, this compound mitigates its pathological effects, including vasoconstriction, smooth muscle cell (SMC) proliferation and migration, and inflammation. This is central to its ability to reduce neointimal formation after vascular injury.[3][4] Angiotensin II is known to induce the expression of various growth factors, such as platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF), which are implicated in the proliferative response to injury.[3][5]

  • Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator that acts via nitric oxide (NO) release.[2][6] By inhibiting ACE, this compound increases local bradykinin levels, promoting vasodilation and potentially contributing to improved endothelial function.

These interconnected pathways are fundamental to understanding how this compound modulates the vascular response to injury and chronic hypertensive remodeling.

G cluster_RAS Renin-Angiotensin System (RAS) cluster_Kinin Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction AT1_Receptor->Vasoconstriction SMC_Proliferation SMC_Proliferation AT1_Receptor->SMC_Proliferation AT1_Receptor->SMC_Proliferation Inflammation Inflammation AT1_Receptor->Inflammation AT1_Receptor->Inflammation Bradykinin Bradykinin Inactive_Fragments Inactive_Fragments Bradykinin->Inactive_Fragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Stimulates NO Release This compound This compound (ACE Inhibitor) This compound->Angiotensin_II Inhibits Production This compound->Inactive_Fragments Inhibits Degradation

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The effects of this compound have been quantified in various preclinical and clinical studies. The tables below summarize key findings.

Table 1: Effects of this compound on Neointimal Formation in Animal Models

Model/SpeciesInjury TypeThis compound DoseKey FindingCitation(s)
RatCarotid Artery Balloon Injury10 mg/kg/day81% inhibition of neointimal thickening after 2 weeks.[7]
RatCarotid Artery Balloon InjuryNot specified80% reduction in intimal hyperplasia.[4]
RatCarotid Artery Balloon Injury0-25 mg/kg/dayDose-dependent inhibition of smooth muscle accumulation.[8]
Spontaneously Hypertensive RatCarotid Artery Balloon InjuryNot specifiedSuppressed expression of bFGF mRNA and protein in intimal SMCs.[5]
BaboonCarotid Endarterectomy20 mg/kg/dayNo significant difference in neointimal cross-sectional area vs. control.[9][10]
BaboonFemoral Artery Ballooning20 mg/kg/dayNo significant difference in neointimal cross-sectional area vs. control.[9][10]

Table 2: Effects of this compound on Vascular Remodeling in Human Studies

Patient PopulationParameter MeasuredThis compound DoseKey FindingCitation(s)
Essential HypertensionMedia-to-lumen ratio (subcutaneous small arteries)Not specifiedRatio corrected to normotensive levels after 1 year (vs. no change with atenolol).[11][12]
Essential HypertensionEndothelium-dependent relaxation (acetylcholine)Not specifiedImproved relaxation responses (vs. blunted in atenolol group).[11][12]
Mild to Moderate Essential HypertensionMinimal forearm vascular resistance (FVR)5 mg twice dailySignificantly decreased minimal FVR by ~16% after 20 weeks.[13][14]
Mild to Moderate Essential HypertensionEndothelium-dependent vasodilation (acetylcholine)5 mg twice dailyNo significant change after 20 weeks of therapy.[13][14]

Experimental Protocols

Protocol 1: Rat Carotid Artery Balloon Injury Model

This is a widely used preclinical model to induce neointimal hyperplasia, mimicking the restenosis process after angioplasty.

Objective: To induce a consistent vascular injury to study the effect of this compound on smooth muscle cell proliferation and neointimal formation.

Materials:

  • Male Wistar rats (or Spontaneously Hypertensive Rats)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • 2F Fogarty balloon catheter

  • Heparinized saline

  • Sutures

  • This compound (for oral gavage or drinking water)

Procedure:

  • Pre-treatment: Begin this compound administration (e.g., 10 mg/kg/day via oral gavage) several days (e.g., 6 days) prior to surgery for optimal effect.[15] A control group should receive the vehicle.

  • Anesthesia and Surgical Prep: Anesthetize the rat and place it in a supine position. Shave and sterilize the neck area.

  • Vessel Exposure: Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vascular Control: Place temporary ligatures around the CCA proximally and the ICA distally. Place a permanent ligature on the ECA distally.

  • Arteriotomy and Injury: Make a small incision in the ECA. Introduce a 2F balloon catheter through the incision into the CCA.

  • Endothelial Denudation: Inflate the balloon with a small volume of saline to a pressure that causes slight vessel distension. Pass the inflated balloon through the CCA three times to denude the endothelium.[5][7]

  • Closure: Remove the catheter and ligate the ECA stump. Remove the temporary ligatures to restore blood flow from the CCA to the ICA. Close the surgical incision in layers.

  • Post-operative Care: Administer analgesics as required and monitor the animal's recovery. Continue daily this compound/vehicle administration for the desired study period (e.g., 14 or 28 days).[8]

G A Animal Acclimatization & Pre-treatment with this compound/Vehicle B Anesthesia & Surgical Exposure of Left Carotid Artery A->B C Vessel Ligation & Arteriotomy in External Carotid Artery B->C D Introduction of 2F Balloon Catheter into Common Carotid Artery C->D E Balloon Inflation & Passage (3x) to Denude Endothelium D->E F Catheter Removal & Ligation of External Carotid Stump E->F G Blood Flow Restoration & Wound Closure F->G H Post-operative Care & Continued Daily Dosing G->H I Tissue Harvest at Endpoint (e.g., 14 or 28 days) H->I J Morphometric & Histological Analysis I->J

References

Cilazapril in Renal Research: A Review of its Effects on Kidney Function and Hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents on renal physiology is paramount. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, has been the subject of numerous studies investigating its impact on renal function and hemodynamics. This document provides a detailed overview of key experimental findings and protocols, offering a valuable resource for designing future studies in this domain.

This compound exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2] Beyond its primary antihypertensive action, this compound has demonstrated significant effects on renal hemodynamics and proteinuria, suggesting a potential role in renal protection.[3][4]

Key Findings from Clinical Studies

Effects on Renal Hemodynamics

This compound has been shown to favorably modulate renal hemodynamics. In a study involving hypertensive patients with normal renal function, short-term administration of this compound (5 mg once daily) for four weeks resulted in a significant increase in effective renal plasma flow (ERPF) and effective renal blood flow (ERBF).[5] This was accompanied by a significant decrease in renal vascular resistance (RVR) and filtration fraction (FF), while the glomerular filtration rate (GFR) remained unchanged.[5] These findings suggest that this compound induces a greater vasodilation of the efferent arteriole compared to the afferent arteriole, a characteristic effect of ACE inhibitors that can lead to a reduction in intraglomerular pressure.

In hypertensive patients with renal disease, a one-month treatment with this compound (2.5 to 5.0 mg daily) also led to a significant reduction in renal vascular resistance, although no significant changes were observed in effective renal plasma flow or glomerular filtration rate.[6]

Impact on Glomerular Filtration Rate (GFR)

The effect of this compound on GFR can vary depending on the patient's underlying renal function. In hypertensive patients with moderate to severe renal impairment, long-term treatment with this compound did not adversely affect GFR; in fact, it remained unchanged in five out of ten patients, improved in four, and slightly decreased in one.[3] Similarly, in hypertensive patients with non-insulin-dependent diabetes mellitus (NIDDM), both normoalbuminuric and microalbuminuric, this compound was associated with a decline in GFR over a three-year period, a change that was significantly and inversely related to the decrease in mean blood pressure.[7]

A comparative study with the beta-blocker atenolol in patients with essential hypertension and normal renal function showed a significantly smaller decline in GFR over 6 and 12 months with this compound treatment.[8]

Reduction of Proteinuria

A consistent finding across multiple studies is the ability of this compound to reduce urinary protein excretion. In hypertensive patients with moderate-to-severe chronic renal failure, this compound significantly reduced urinary protein excretion from 2.51 ± 0.75 g/L to 0.51 ± 0.10 g/L.[3] In a study involving hypertensive patients with chronic renal failure, this compound, both alone and in combination with nitrendipine, significantly lowered albuminuria compared to nitrendipine alone.[9] This effect on proteinuria is thought to be a key component of the renal protective effects of ACE inhibitors.

Quantitative Data Summary

Study PopulationThis compound DosageDurationKey Findings
Hypertensive patients with moderate-to-severe chronic renal failure (n=10)[3]0.5 mg/day, increased up to 5 mg/day6 monthsSDBP: ↓ from 107 ± 2 to 95 ± 2 mmHg (p < 0.001); Urinary Protein Excretion: ↓ from 2.51 ± 0.75 to 0.51 ± 0.10 g/L (p < 0.05); GFR: Unchanged in 5 patients, improved in 4, slightly decreased in 1.
Mild to moderate hypertensive subjects (n=20)[5]5 mg once a day4 weeksSBP, DBP, MBP: ↓ (p < 0.001); RVR, FF: ↓ (p < 0.001); ERPF, ERBF: ↑ (p < 0.001).
Hypertensive NIDDM patients (normoalbuminuric n=26, microalbuminuric n=18)[7]Not specified3 yearsGFR decline (normoalbuminuric): 2.03 ± 0.66 ml/min/1.73 m² per year; GFR decline (microalbuminuric): 2.15 ± 0.69 ml/min/1.73 m² per year.
Hypertensive patients with renal disease (n=11)[6]2.5 to 5.0 mg every 24 hours1 monthSystolic and Diastolic BP: ↓ significantly; Renal Vascular Resistance: ↓ significantly; ERPF, GFR, Creatinine Clearance: No significant change.
Hypertensive patients with chronic renal failure (n=11)[9]Not specified1 weekMAP (with nitrendipine): ↓ 10.3 ± 2.1% (p < 0.01); Filtration Fraction: ↓ to 20.4 ± 1.2% (p < 0.01); Albuminuria (vs. nitrendipine): ↓ to 0.38 ± 0.14 mg/min (p < 0.01).
Patients with essential hypertension (n=257)[8]Not specified24 monthsGFR reduction (vs. atenolol at 6 months): 1.0 vs. 4.0 ml/min x 1.73 m² (p < 0.01); GFR reduction (vs. atenolol at 12 months): 2.0 vs. 4.5 ml/min x 1.73 m² (p < 0.05).

Experimental Protocols

Measurement of Renal Hemodynamics

A common methodology for assessing renal hemodynamics involves radionuclide studies.[5]

  • Effective Renal Plasma Flow (ERPF): Measured using 131I-hippuran clearance.

  • Glomerular Filtration Rate (GFR): Measured using 99mTc-DTPA or 51Cr-labeled EDTA clearance.[5][7]

  • Calculated Parameters:

    • Effective Renal Blood Flow (ERBF): ERBF = ERPF / (1 - Hematocrit)

    • Filtration Fraction (FF): FF = GFR / ERPF

    • Renal Vascular Resistance (RVR): RVR = Mean Arterial Pressure (MAP) x 80 / ERBF

Assessment of Proteinuria

Urinary protein or albumin excretion is a key marker of renal damage.

  • 24-hour Urine Collection: Patients collect all urine over a 24-hour period for the measurement of total protein or albumin.

  • Albumin Excretion Rate (AER): Calculated from the concentration of albumin in the 24-hour urine collection. Microalbuminuria is often defined as an AER between 20 and 200 µ g/min .[7]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound and its effects on the kidney can be visualized through the following diagrams.

cluster_RAS Renin-Angiotensin System (RAS) cluster_effects Physiological Effects of Angiotensin II cluster_this compound This compound Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention SodiumRetention->IncreasedBP This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition ACE_Inhibition->AngiotensinII cluster_workflow Clinical Trial Workflow PatientRecruitment Patient Recruitment (e.g., Hypertensive with Renal Impairment) PlaceboRunIn Placebo Run-in Period (e.g., 2 weeks) PatientRecruitment->PlaceboRunIn BaselineMeasurements Baseline Measurements (BP, GFR, ERPF, Proteinuria) PlaceboRunIn->BaselineMeasurements Randomization Randomization BaselineMeasurements->Randomization TreatmentGroup This compound Treatment (Dose Titration) Randomization->TreatmentGroup ControlGroup Control/Comparator Treatment Randomization->ControlGroup FollowUp Follow-up Assessments (e.g., 4 weeks, 6 months) TreatmentGroup->FollowUp ControlGroup->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis cluster_hemodynamics Renal Hemodynamic Effects of this compound This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngiotensinII_Reduction Reduced Angiotensin II ACE_Inhibition->AngiotensinII_Reduction Efferent_Dilation Efferent Arteriole Vasodilation AngiotensinII_Reduction->Efferent_Dilation Glomerular_Pressure_Reduction Reduced Intraglomerular Pressure Efferent_Dilation->Glomerular_Pressure_Reduction RBF_Increase Increased Renal Blood Flow Efferent_Dilation->RBF_Increase Proteinuria_Reduction Reduced Proteinuria Glomerular_Pressure_Reduction->Proteinuria_Reduction

References

Troubleshooting & Optimization

Cilazapril Solid Dosage Form Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cilazapril solid dosage forms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound in solid dosage forms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound tablets are showing significant degradation during stability studies. What are the most likely causes?

A1: this compound is known to be a moisture-sensitive compound, and its degradation is often accelerated by environmental factors and certain excipients.[1][2] The primary causes of instability in solid dosage forms include:

  • High Humidity and Temperature: Exposure to elevated relative humidity (RH) and temperature significantly accelerates the degradation of this compound.[3][4]

  • Incompatible Excipients: Certain common excipients can promote degradation. Studies have shown that hypromellose, lactose monohydrate, and talc can negatively impact this compound's stability.[1][5]

  • Inadequate Packaging: Improper packaging that fails to protect the dosage form from moisture ingress is a critical factor.[3][4]

  • Manufacturing Process: Manufacturing methods like wet granulation can introduce moisture and contribute to instability.[1]

Q2: What is the primary degradation product of this compound and how is it formed?

A2: The main degradation product of this compound in solid dosage forms is cilazaprilat .[1][2] this compound is a prodrug that is hydrolyzed to its active form, cilazaprilat.[6][7] This conversion, which is a degradation pathway in the final dosage form, is primarily driven by hydrolysis. The degradation kinetics have been shown to follow an autocatalytic model.[1]

Q3: How can I improve the stability of my this compound formulation?

A3: To enhance the stability of this compound solid dosage forms, consider the following strategies:

  • Excipient Selection:

    • Avoid hygroscopic excipients.[1]

    • Consider using excipients with moisture-scavenging properties, such as maize starch, which has been shown to have a positive effect on this compound stability.[1][2]

    • Polyvinylpyrrolidone (PVP) has also been investigated as a potential stabilizer.[5]

  • Control of Manufacturing Environment:

    • Maintain a low-humidity environment during manufacturing and storage.

    • Avoid wet granulation processes if possible.[1]

  • Packaging:

    • Utilize high-barrier packaging, such as OPA/Alu/PVC//Alu blisters, which provide excellent moisture protection.[3][4]

  • Formulation Strategies:

    • Investigate the use of stabilizers and desiccants within the formulation or packaging.[8]

Q4: I am observing interactions between this compound and other active pharmaceutical ingredients (APIs) in a fixed-dose combination. What is known about this?

A4: Co-formulating this compound with other APIs can affect its stability. For example, studies have shown that hydrochlorothiazide can accelerate the degradation of this compound in fixed-dose combination tablets, particularly in the absence of protective packaging.[3][4] This interaction shortens the induction time of the degradation reaction and increases the reaction rate constant.[3]

Data Summary: Impact of Excipients on this compound Stability

The choice of excipients plays a crucial role in the stability of this compound. The following table summarizes the observed effects of various excipients on this compound degradation.

ExcipientEffect on this compound StabilityObserved this compound Loss (under stress conditions)Reference
Maize Starch Positive (Stabilizing) 10.8% loss after 360 days[1][2]
Hypromellose Negative (Destabilizing) Significantly impairs stability[1][5]
Lactose Monohydrate Negative (Destabilizing) Significantly impairs stability[1][5]
Talc Negative (Destabilizing) Significantly impairs stability[1][5]
Polyvinylpyrrolidone (PVP) Potential Stabilizer Lower degradation rate constant compared to pure this compound[5]
Pure this compound (Control) -35% loss after 360 days[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound drug substance

  • Hydrochloric acid (e.g., 2 M HCl)[9]

  • Sodium hydroxide (e.g., 2 M NaOH)[9]

  • Hydrogen peroxide (e.g., 30% w/v H₂O₂)[9]

  • High-purity water

  • Calibrated stability chambers (for thermal and photolytic stress)

  • Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 2 M HCl.

    • Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 18 hours).[10]

    • Neutralize the solution before analysis.

  • Alkaline Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 2 M NaOH.

    • Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[10]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 30% H₂O₂.

    • Store at room temperature for a specified duration.

  • Thermal Degradation:

    • Expose solid this compound to dry heat in a calibrated oven at a specific temperature (e.g., 70-90°C) and relative humidity (e.g., 76.4%).[1][5]

  • Photolytic Degradation:

    • Expose solid or solution samples of this compound to a combination of UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At predefined time points, withdraw samples from each stress condition.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify this compound and its degradation products.[9]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides an example of an HPLC method suitable for separating this compound from its degradation products.

Objective: To quantify this compound in the presence of its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV detector

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18)[9]

Chromatographic Conditions:

  • Mobile Phase: Methanol-phosphate buffer (pH 3) (55:45, v/v)[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C[9]

  • Detection Wavelength: 212 nm[9]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare the sample solution (from tablets or forced degradation studies) in the mobile phase. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the this compound peak based on its retention time and peak area compared to the standard. Degradation products can be identified by their different retention times.

Visualizations

Cilazapril_Degradation_Pathway This compound This compound (Prodrug) Cilazaprilat Cilazaprilat (Active Metabolite/Degradant) This compound->Cilazaprilat Hydrolysis (Cyclization) Stressors Stress Factors: - Moisture - High Temperature - Incompatible Excipients (e.g., Lactose, Hypromellose) - Presence of Hydrochlorothiazide Stressors->this compound accelerates

Caption: Primary degradation pathway of this compound in solid dosage forms.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation This compound Solid Dosage Form Acid Acid Hydrolysis Formulation->Acid Expose to Stress Conditions Base Alkaline Hydrolysis Formulation->Base Expose to Stress Conditions Oxidation Oxidation Formulation->Oxidation Expose to Stress Conditions Thermal Thermal Stress Formulation->Thermal Expose to Stress Conditions Photo Photolytic Stress Formulation->Photo Expose to Stress Conditions HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Results Quantification of this compound & Degradation Products HPLC->Results Data Interpretation

Caption: General workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start This compound Degradation Observed CheckMoisture Assess Moisture Content & Environmental Conditions Start->CheckMoisture CheckExcipients Review Excipient Compatibility CheckMoisture->CheckExcipients Low Solution1 Implement Strict Moisture Control (e.g., low RH manufacturing) CheckMoisture->Solution1 High CheckPackaging Evaluate Packaging Effectiveness CheckExcipients->CheckPackaging Compatible Solution2 Replace Incompatible Excipients (e.g., use Maize Starch) CheckExcipients->Solution2 Incompatible Solution3 Use High-Barrier Packaging (e.g., Alu-Alu Blister) CheckPackaging->Solution3 Inadequate

Caption: A troubleshooting decision tree for this compound stability issues.

References

Overcoming analytical challenges in cilazapril quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cilazapril.

Troubleshooting Guide

This guide addresses common analytical challenges encountered during this compound quantification in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Issues

Question: Why am I observing asymmetric or tailing peaks for this compound in my HPLC analysis?

Answer: Peak asymmetry for this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.

  • Column Degradation: Voids or contamination in the analytical column can cause peak shape issues.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. A lower pH (e.g., around 3) is often effective.[2]

    • Use of Additives: Incorporate a competing base, such as triethylamine (TEA) or a long-chain amine like hexylamine or heptylamine (up to 0.1% v/v), into the mobile phase. These additives mask the active silanol sites on the stationary phase, significantly improving peak symmetry.

  • Check for Column Overload:

    • Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

  • Evaluate Column Condition:

    • If the problem persists, it may indicate a deteriorating column. Try flushing the column or replacing it with a new one.[1]

Question: My this compound peak retention time is shifting between injections. What could be the cause?

Answer: Retention time shifts can be caused by several factors related to the HPLC system and method parameters:

  • Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time can lead to shifts in retention.

  • Flow Rate Fluctuation: An unstable pump flow rate will directly impact retention times.

  • Column Temperature: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.

  • Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.

Troubleshooting Steps:

  • Ensure Mobile Phase Consistency: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

  • Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, prime the pump to remove air bubbles.

  • Control Column Temperature: Use a column oven to maintain a constant and consistent temperature.

  • Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Question: I am seeing unexpected peaks in my chromatogram during a stability study. How do I identify them?

Answer: The appearance of new peaks in a stability study of this compound likely indicates degradation. This compound is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[3]

Troubleshooting and Identification Workflow:

  • Characterize the Degradation Conditions: Note the specific stress condition (e.g., acid hydrolysis, oxidation) that led to the appearance of the new peak. This provides clues about the nature of the degradant.

  • Forced Degradation Studies: To confirm and identify degradation products, perform forced degradation studies under controlled conditions (e.g., 2 M HCl, 2 M NaOH, 30% H₂O₂).[3] This will help in systematically generating and identifying the degradation products.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the molecular weight of the degradation products. For example, under alkaline conditions, a degradant with m/z = 389 has been identified, and under oxidative conditions, a degradant with m/z = 433 has been observed.[3]

    • Infrared (IR) Spectroscopy: If the degradation products can be isolated, IR spectroscopy can provide information about the functional groups present.[3]

Bioanalytical Issues

Question: I am experiencing low recovery of this compound from plasma/urine samples. What are the potential causes and solutions?

Answer: Low recovery in bioanalytical methods is often related to the sample preparation and extraction steps.

  • Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound.

  • Matrix Effects: Endogenous components in biological matrices like plasma or urine can interfere with the ionization of this compound in mass spectrometric detection, leading to ion suppression and apparently low recovery.[4][5]

  • Analyte Instability: this compound may be degrading during the sample collection, storage, or extraction process.

Troubleshooting Steps:

  • Optimize Extraction Procedure:

    • Solid-Phase Extraction (SPE): This is a common and effective method for extracting this compound from biological fluids. Using C8 cartridges has been shown to yield recoveries greater than 85%.[6]

    • Experiment with different sorbents and elution solvents to maximize recovery.

  • Mitigate Matrix Effects:

    • Improve Sample Cleanup: Enhance the sample preparation to remove interfering matrix components.

    • Chromatographic Separation: Modify the HPLC method to separate this compound from co-eluting matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

  • Ensure Analyte Stability:

    • Keep samples on ice during processing and store them at appropriate low temperatures (e.g., -80 °C).

    • Investigate the stability of this compound in the biological matrix under the storage and handling conditions of your experiment.

Frequently Asked Questions (FAQs)

What are the common analytical methods for this compound quantification?

Several methods are available, with the choice depending on the application:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, often with UV or mass spectrometric detection. It is a stability-indicating method capable of separating this compound from its degradation products.[3][7]

  • TLC-Densitometry: A simpler and more economical chromatographic method that can also be used for stability-indicating assays.[3]

  • Spectrophotometry: A straightforward and cost-effective method suitable for the quantification of this compound in bulk and pharmaceutical formulations, but it is not stability-indicating.[8]

  • Voltammetry: A sensitive electrochemical method for the determination of this compound.

What are the key validation parameters for a this compound quantification method?

A typical method validation for this compound quantification should include the following parameters:

  • Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

How does the presence of hydrochlorothiazide affect this compound stability and analysis?

Co-formulation with hydrochlorothiazide can accelerate the degradation of this compound, especially in the presence of humidity and elevated temperatures. This interaction follows an autocatalytic reaction kinetic mechanism. Therefore, when analyzing combination products, it is crucial to use a stability-indicating method that can separate this compound from its degradation products and from hydrochlorothiazide. Proper packaging, such as blister packs that protect from moisture, is essential to maintain the stability of such formulations.

Quantitative Data Summary

MethodMatrix/Sample TypeLinearity RangeAccuracy (Recovery %)LODLOQReference
HPLC-UV Pharmaceutical Formulation10–100 µg/mL100.03 ± 0.579--[3]
HPLC with Amperometric Detection Urine-> 85%50 ng/mL-[6]
TLC-Densitometry Pharmaceutical Formulation1–14 µ g/spot 99.97 ± 1.265--[3]
Visible Spectrophotometry Bulk Drug10-50 µg/mL98.5% to 99.12%3.66 µg/ml11.1 µg/ml
HPLC-UV Tablets (simultaneous with other ACE inhibitors)5–35 µg/mL98.663 ± 1.203--[2]

Experimental Protocols

1. HPLC Method for this compound in the Presence of its Degradation Products

  • Column: Phenomenex Luna C18

  • Mobile Phase: Methanol-phosphate buffer, pH 3 (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 212 nm

  • Temperature: 25 °C

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Inject the samples into the HPLC system.

    • Quantify based on the peak area of this compound.[3]

2. Spectrophotometric Method for this compound Quantification

  • Principle: This method is based on the reaction of this compound with an aromatic aldehyde in the presence of a strong acid to form a colored product.

  • Reagents:

    • This compound standard solution

    • Aromatic aldehyde solution (e.g., vanillin)

    • Concentrated sulfuric acid

  • Procedure:

    • To a series of this compound standard solutions, add the aromatic aldehyde solution and concentrated sulfuric acid.

    • Allow the color to develop.

    • Measure the absorbance at the wavelength of maximum absorption.

    • Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample (e.g., Tablets, Plasma) extraction Extraction/Dilution start->extraction filtration Filtration extraction->filtration injection Injection into HPLC filtration->injection Prepared Sample separation Chromatographic Separation injection->separation detection UV/MS Detection separation->detection integration Peak Integration detection->integration Chromatogram quantification Quantification integration->quantification report Report Generation quantification->report

Caption: A typical experimental workflow for the quantification of this compound using HPLC.

troubleshooting_peak_asymmetry start Asymmetric/Tailing Peak Observed check_overload Dilute sample and reinject start->check_overload overload_yes Peak shape improves? (Yes) check_overload->overload_yes Yes overload_no Peak shape improves? (No) check_overload->overload_no No cause_overload Cause: Column Overload Solution: Dilute sample overload_yes->cause_overload optimize_mp Optimize Mobile Phase (Adjust pH, add amine modifier) overload_no->optimize_mp mp_yes Peak shape improves? (Yes) optimize_mp->mp_yes Yes mp_no Peak shape improves? (No) optimize_mp->mp_no No cause_mp Cause: Poor Mobile Phase Solution: Use optimized mobile phase mp_yes->cause_mp check_column Check Column Condition (Flush or replace) mp_no->check_column col_yes Peak shape improves? (Yes) check_column->col_yes Yes cause_column Cause: Column Degradation Solution: Replace column col_yes->cause_column

Caption: A logical troubleshooting guide for addressing peak asymmetry in this compound HPLC analysis.

References

Technical Support Center: Optimizing Cilazapril Delivery in Experimental Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cilazapril in experimental animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1][2] Cilazaprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[3] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a vasodilator.[4] Therefore, inhibition of ACE by cilazaprilat also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[3][5]

Q2: What are the common experimental animal models used to study the efficacy of this compound?

A2: The most commonly used animal model for studying the antihypertensive effects of this compound is the Spontaneously Hypertensive Rat (SHR).[6][7][8] The SHR model develops hypertension genetically and is a well-established model for essential hypertension in humans. Other models that can be used include rats with Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, which is a model of nitric oxide deficient hypertension.[9][10] Renal hypertension models, such as the two-kidney, one-clip (2K1C) Goldblatt model, have also been used to evaluate this compound's efficacy.[3] Conscious renal-hypertensive dogs are another relevant model for studying the cardiovascular effects of this compound.[11]

Q3: What is a suitable vehicle for oral administration of this compound in rats?

A3: For oral administration in rats, this compound can be suspended in distilled water or a commercially available suspending agent like Ora-Blend®.[6][12] Studies have shown that a 1 mg/mL oral suspension of this compound in Ora-Blend® is stable for at least 28 days at room temperature when stored in amber glass or PET bottles.[12] Another option is to suspend this compound in a 2% gum acacia solution.[7] The choice of vehicle may depend on the specific experimental design and the duration of the study.

Q4: What are the potential adverse effects of this compound in animal models?

A4: The most common adverse effect of this compound in animal models is hypotension, particularly at higher doses or in volume-depleted animals.[11] In some cases, reflex tachycardia (an increase in heart rate) may be observed, although this is not always the case.[11] At very high doses in dogs, small decreases in cardiac output and myocardial contractile force have been noted.[2] Long-term studies in rats have shown that chronic treatment can lead to a reduction in heart weight, suggesting it may prevent cardiac hypertrophy.[7] It is important to monitor animals for signs of hypotension, such as lethargy or weakness, especially during the initial dosing period.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in blood pressure readings between animals in the same treatment group. 1. Improper animal handling and restraint leading to stress-induced blood pressure fluctuations.2. Inconsistent oral gavage technique, resulting in variable drug delivery.3. Incorrect placement or size of the tail-cuff for non-invasive blood pressure measurement.1. Acclimatize animals to the handling and measurement procedures for several days before the experiment. Ensure a quiet and consistent environment during measurements.[13][14]2. Ensure all personnel are thoroughly trained in oral gavage techniques. Use a consistent volume and speed of administration.[15]3. Select the correct cuff size for the animal's tail diameter. Ensure the cuff is placed snugly but not too tight at the base of the tail.[13][16]
Precipitation or instability of this compound in the dosing solution. 1. This compound has low water solubility.[4]2. The pH of the solution may not be optimal for stability.3. Interaction with other components in the vehicle.1. Prepare a suspension rather than a solution. Use a suspending agent like Ora-Blend® or 2% gum acacia to ensure uniform distribution.[7][12]2. The pH of a 1% suspension of this compound is approximately 4.99.[4] Maintain a consistent pH for your formulation. Avoid highly acidic or alkaline conditions.3. Use a simple and well-defined vehicle. If using a commercial suspending agent, ensure it is compatible with this compound.
Unexpected mortality or severe adverse events in treated animals. 1. Overdose leading to severe hypotension.2. Dehydration or volume depletion in the animals, which can potentiate the hypotensive effects of this compound.[11]3. Potential drug interactions if co-administering with other compounds.1. Carefully calculate the dose based on the most recent body weight of each animal. Start with a lower dose if unsure about the animal's sensitivity.2. Ensure animals have free access to drinking water. If using diuretics in the experimental model, be particularly cautious with the this compound dose.[11]3. Review the literature for known drug interactions. For example, concurrent use of diuretics can potentiate the hypotensive effect of this compound.[11]
This compound administration does not result in the expected decrease in blood pressure. 1. Incorrect dose or frequency of administration.2. Poor absorption of the drug due to improper gavage technique (e.g., administration into the trachea).3. The animal model is not responsive to ACE inhibition.1. Verify the dose calculations and the dosing schedule. For spontaneously hypertensive rats, oral doses of 10-30 mg/kg/day have been shown to be effective.[2][6]2. Confirm proper oral gavage technique. Observe the animal for any signs of respiratory distress after dosing.3. Ensure the chosen animal model has an activated renin-angiotensin system, as this is the primary target of this compound.

Quantitative Data

Table 1: Efficacy of Oral this compound in Spontaneously Hypertensive Rats (SHR)

DoseTreatment DurationChange in Mean Arterial Pressure (mmHg)Reference
1 mg/kg/dayChronicDid not significantly reduce blood pressure[1]
3 mg/kg (acute, IV)Single dose↓ 31[1]
10 mg/kg/day9 weeks↓ 69[1]
10 mg/kg/day10 weeksPrevented the development of hypertension[6]
30 mg/kg (single dose)Single doseSignificant reduction for > 6 hours[3]

Table 2: Pharmacokinetic Parameters of Cilazaprilat in Different Species

SpeciesDose and RouteTmax (h)t½ (terminal phase, h)Bioavailability (%)Reference
Human2.5 mg (oral this compound)~1.7~4557[17]
Rat0.1 mg/kg (oral this compound)--98 (absorption)[2]
Dog10 mg/kg (oral this compound)-> 24 (duration of action)-[11]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder based on the desired dose and the number of animals.

    • Prepare a 1 mg/mL suspension by triturating the this compound powder with a small amount of Ora-Blend® to form a smooth paste.

    • Gradually add the remaining Ora-Blend® while mixing continuously to achieve the final volume.

    • Store the suspension in a labeled amber bottle at room temperature. Shake well before each use.[12]

  • Animal Handling and Dosing:

    • Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

    • Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.

    • Once the needle is in place, administer the this compound suspension slowly and steadily.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Protocol 2: Induction of Hypertension in Rats using L-NAME
  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • L-NAME Administration:

    • Dissolve Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration that provides a daily dose of 40 mg/kg.[7][9]

    • Alternatively, administer L-NAME daily by oral gavage at a dose of 40 mg/kg.[10]

  • Duration: Continue L-NAME administration for 4-5 weeks to induce sustained hypertension.[9][10]

  • Monitoring: Monitor the systolic blood pressure of the rats weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[7]

Protocol 3: Non-Invasive Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
  • Acclimatization:

    • For several days prior to the actual measurement, acclimate the rats to the restrainer and the warming chamber to minimize stress.[13][14]

  • Procedure:

    • Place the rat in an appropriate-sized restrainer.

    • Place the tail-cuff and a pulse transducer on the base of the rat's tail.

    • Warm the tail to a temperature of 32-35°C to ensure adequate blood flow.[13]

    • Inflate the cuff to a pressure above the expected systolic pressure and then slowly deflate it.

    • The system will detect the return of the pulse as the pressure decreases, providing the systolic blood pressure reading.

    • Repeat the measurement several times to obtain a stable and reliable average.[13][16]

Mandatory Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Aldosterone Aldosterone (Sodium & Water Retention) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Renin Renin ACE ACE Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides Vasodilation Vasodilation Bradykinin->Vasodilation DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP KininaseII Kininase II (ACE) This compound This compound (Prodrug) Cilazaprilat Cilazaprilat (Active Metabolite) This compound->Cilazaprilat Hydrolysis Cilazaprilat->ACE Cilazaprilat->KininaseII Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase AnimalAcclimatization Animal Acclimatization (e.g., SHR or L-NAME model) CilazaprilFormulation This compound Formulation (e.g., 1 mg/mL suspension) OralGavage Daily Oral Gavage (this compound or Vehicle) AnimalAcclimatization->OralGavage BaselineMeasurement Baseline Blood Pressure Measurement (Tail-Cuff) BaselineMeasurement->OralGavage Monitoring Regular Monitoring (Body weight, clinical signs) OralGavage->Monitoring BP_Measurement Weekly Blood Pressure Measurement Monitoring->BP_Measurement DataAnalysis Data Analysis (Comparison between groups) BP_Measurement->DataAnalysis TerminalProcedures Terminal Procedures (e.g., tissue collection) DataAnalysis->TerminalProcedures

Caption: Experimental workflow for evaluating this compound.

Troubleshooting_Logic Start High Variability in Blood Pressure Data? CheckHandling Review Animal Handling & Acclimatization Protocol Start->CheckHandling Is handling consistent? CheckGavage Verify Oral Gavage Technique Consistency Start->CheckGavage Is dosing technique standardized? CheckBPMethod Assess Blood Pressure Measurement Technique Start->CheckBPMethod Is BP measurement protocol followed? SolutionHandling Implement Consistent Handling & Longer Acclimatization CheckHandling->SolutionHandling No SolutionGavage Retrain Personnel on Standardized Gavage CheckGavage->SolutionGavage No SolutionBP Ensure Correct Cuff Size & Placement CheckBPMethod->SolutionBP No

Caption: Troubleshooting logic for experimental variability.

References

Cilazapril Degradation: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation kinetics and pathways of Cilazapril. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis of its ethyl ester group to form its active metabolite, Cilazaprilat. This hydrolysis can occur under acidic, basic, and neutral conditions. Additionally, this compound can undergo oxidative degradation. Forced degradation studies have identified several degradation products under various stress conditions.[1]

Q2: What are the known degradation products of this compound?

A2: Under forced degradation conditions, a total of seven degradation products have been identified.[1]

  • Acidic and Basic Hydrolysis: The main degradation product is Cilazaprilat.[1][2]

  • Neutral Hydrolysis: Five distinct degradation products are formed.[1]

  • Oxidative Degradation: Two degradation products are generated.[1]

The structures of these degradation products have been elucidated using techniques such as LC-MS/TOF, LC-MSn, and NMR spectroscopy.[1]

Q3: What is the typical kinetic model for this compound degradation?

A3: The degradation of this compound in the solid state, particularly in the presence of moisture and heat, generally follows first-order kinetics.[3] However, in some cases, especially in the presence of certain excipients or in combination with other drugs, the degradation may follow an autocatalytic reaction kinetic mechanism, which can be described by the Prout-Tompkins equation.

Troubleshooting Guides

Q1: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?

A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.

Possible Causes and Solutions:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, using an acidic mobile phase (e.g., pH 2.0-3.0) ensures that it is consistently in its protonated form, minimizing interactions with silanols.[4]

  • Active Silanol Groups on the Column: The silica backbone of C18 columns has residual silanol groups that can interact with basic analytes.

    • Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[5]

  • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak distortion.

    • Solution: Use a guard column and ensure adequate sample preparation to remove particulates. Regularly flush the column with a strong solvent.[5]

Q2: I am having trouble separating all the degradation products from the parent this compound peak. What can I do to improve the resolution?

A2: Achieving baseline separation of all degradation products is crucial for a stability-indicating method.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The organic modifier and buffer composition may not be suitable for separating all compounds.

    • Solution: Experiment with different organic modifiers (acetonitrile vs. methanol) or a combination of both. Adjust the gradient slope or switch to an isocratic elution if appropriate. A mobile phase consisting of acetonitrile, methanol, and a phosphate buffer at pH 2.0 has been shown to be effective.[4]

  • Inadequate Column Chemistry: The column stationary phase may not be providing the necessary selectivity.

    • Solution: Screen different column chemistries, such as a C8 or a phenyl-hexyl column, in addition to the standard C18.

  • Flow Rate and Temperature: These parameters can influence resolution.

    • Solution: Optimize the flow rate; a lower flow rate generally improves resolution but increases run time. Adjusting the column temperature can also alter selectivity.

Q3: My quantitative results for this compound stability studies are inconsistent. What could be the reasons?

A3: Inconsistent results can stem from various factors throughout the experimental workflow.

Possible Causes and Solutions:

  • Sample Preparation Variability: Inconsistent extraction efficiency or dilution errors can lead to variable results.

    • Solution: Ensure a validated and standardized sample preparation protocol is strictly followed. Use calibrated pipettes and volumetric flasks.

  • Instability of Standard Solutions: this compound is unstable in solution. The stability of your standard and sample solutions can affect accuracy.

    • Solution: Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated and protected from light).

  • HPLC System Issues: Fluctuations in pump performance, injector variability, or detector drift can all contribute to poor precision.

    • Solution: Regularly perform system suitability tests (e.g., checking for retention time and peak area reproducibility of a standard injection) to ensure the HPLC system is performing correctly.

Data Presentation

Table 1: Summary of Forced Degradation Studies on this compound

Stress ConditionReagents/ParametersMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 0.1 M - 1.0 M HClCilazaprilat[2]
Basic Hydrolysis 0.1 M - 1.0 M NaOHCilazaprilat[2]
Neutral Hydrolysis Water at 70°CFive degradation products[1]
Oxidative Degradation 3% - 30% H₂O₂Two degradation products[1][2]
Thermal Degradation 70°CMinor degradation[2]
Photodegradation DaylightMinor degradation[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is based on a validated method for the separation of this compound and its primary degradation product, Cilazaprilat.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm.[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[4]

    • Phosphate Buffer (pH 2.0) Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in water, adjust the pH to 2.0 with phosphoric acid, and bring to the final volume.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 212 nm.[4]

  • Column Temperature: Ambient.

  • Internal Standard (Optional): Benzocaine can be used as an internal standard.[4]

  • Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.[6]

  • Base Hydrolysis: Dissolve this compound in 0.5 M NaOH and keep at room temperature for a specified period (e.g., 10 minutes). Neutralize the solution before injection.[6]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for an extended period.

  • Photodegradation: Expose a solution of this compound to sunlight or a photostability chamber.

Visualizations

Cilazapril_Degradation_Pathways This compound This compound (C₂₂H₃₁N₃O₅) Cilazaprilat Cilazaprilat (C₂₀H₂₇N₃O₅) This compound->Cilazaprilat  Acid/Base  Hydrolysis   Oxidative_Products Oxidative Degradation Products (DPs) This compound->Oxidative_Products  Oxidation  (e.g., H₂O₂)   Neutral_Hydrolysis_Products Neutral Hydrolysis Products (DPs) This compound->Neutral_Hydrolysis_Products  Neutral  Hydrolysis  

Caption: Major degradation pathways of this compound under stress conditions.

HPLC_Troubleshooting_Workflow Start HPLC Problem Observed (e.g., Peak Tailing, Poor Resolution) Check_Mobile_Phase Check Mobile Phase (pH, Composition, Freshness) Start->Check_Mobile_Phase Check_Column Check Column (Age, Contamination, Correct Type) Start->Check_Column Check_System Check HPLC System (Leaks, Pump Pressure, Detector) Start->Check_System Adjust_pH Adjust Mobile Phase pH (≥ 2 units from pKa) Check_Mobile_Phase->Adjust_pH Use_Additives Use Additives (e.g., Triethylamine) Check_Mobile_Phase->Use_Additives Replace_Column Replace Column or Use Guard Column Check_Column->Replace_Column System_Maintenance Perform System Maintenance (Flush, Check Fittings) Check_System->System_Maintenance Resolved Problem Resolved Adjust_pH->Resolved Use_Additives->Resolved Replace_Column->Resolved System_Maintenance->Resolved

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

References

Troubleshooting cilazapril's effects in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using cilazapril in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] In the body, it is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat .[1][3][4] Cilazaprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] By blocking this conversion, cilazaprilat leads to vasodilation and a reduction in aldosterone secretion.[4][6] ACE (also known as kininase II) is also responsible for degrading the vasodilator bradykinin; its inhibition by cilazaprilat may increase bradykinin levels, contributing to the overall therapeutic effect.[5]

Q2: Should I use this compound or cilazaprilat for my in vitro experiments?

A2: For most cell culture experiments, using the active metabolite, cilazaprilat , is recommended. This compound is a prodrug that requires hepatic (liver) metabolism to become active.[1][3][4] Most cell lines lack the specific enzymes necessary to efficiently convert this compound to cilazaprilat, so using this compound directly may lead to variable or negligible effects. Using cilazaprilat ensures direct and quantifiable inhibition of ACE activity in your cellular model.

Q3: What is the recommended solvent for preparing a stock solution of this compound or cilazaprilat?

A3: this compound and cilazaprilat are soluble in DMSO.[7] It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. This stock can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: What is the stability of cilazaprilat in cell culture medium?

A4: While specific data on cilazaprilat stability in various cell culture media is limited, the stability of small molecules in aqueous solutions can be affected by temperature, pH, and components in the medium like serum.[2] It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If long-term incubation is required, consider the potential for degradation and replenish the medium with a fresh compound at appropriate intervals (e.g., every 24-48 hours).

Troubleshooting Guide

Issue 1: No Observable Effect at Expected Concentrations

Question: I am treating my cells with cilazaprilat at concentrations reported to be effective, but I am not observing the expected biological response (e.g., change in proliferation, signaling). What could be the issue?

Answer: This is a common issue that can arise from several factors. Consider the following troubleshooting steps:

  • Confirm the Target is Present: Does your cell line express Angiotensin-Converting Enzyme (ACE)? Verify ACE expression at the mRNA or protein level (e.g., via RT-qPCR or Western blot). Many cell lines may not express ACE, in which case an ACE inhibitor will have no direct on-target effect.

  • Use the Active Metabolite: Are you using this compound or cilazaprilat? As detailed in the FAQs, this compound is a prodrug and may not be activated by your cell line. Ensure you are using cilazaprilat for direct ACE inhibition.

  • Check Compound Potency: Has your stock solution been stored correctly? Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Use a fresh aliquot or prepare a new stock solution.

  • Optimize Concentration and Duration: The effective concentration can be highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) and test multiple time points (e.g., 24, 48, 72 hours).[8]

  • Assess Experimental Conditions: Are your cells healthy and in the logarithmic growth phase? Is the serum concentration in your medium appropriate? Components in serum can sometimes bind to small molecules, reducing their effective concentration.

Issue 2: High Cell Death or Unexpected Cytotoxicity

Question: My cells are dying or showing signs of stress even at low micromolar concentrations of cilazaprilat. Is this expected?

Answer: While potent ACE inhibition is the primary mechanism, high concentrations of any small molecule can lead to off-target effects or general cytotoxicity.

  • Vehicle Control is Crucial: Ensure you are running a vehicle-only control (e.g., 0.1% DMSO). High concentrations of the solvent can be toxic to cells. If your cilazaprilat-treated cells show more death than the vehicle control, the issue is likely with the compound itself.

  • Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, WST-1, or trypan blue exclusion) to determine the concentration of cilazaprilat that inhibits cell growth by 50% (GI50) or is lethal to 50% of cells (LC50). This will help you distinguish between a specific biological effect and general toxicity.

  • Consider Off-Target Effects: At high concentrations, the selectivity of inhibitors can decrease. While cilazaprilat is highly specific for ACE, it's possible it may interact with other cellular targets at concentrations significantly above its ACE IC50. Review literature for known off-target effects of ACE inhibitors.

  • Check for Contamination: Rule out contamination (e.g., microbial or chemical) in your compound stock or culture medium.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound experiments.

G start Start: Experiment with This compound(at) yields unexpected results q1 Result type? start->q1 no_effect No Observable Effect q1->no_effect No Effect cytotoxicity High Cytotoxicity q1->cytotoxicity Cytotoxicity check_ace 1. Cell line expresses ACE? no_effect->check_ace check_vehicle 1. Vehicle control shows toxicity? cytotoxicity->check_vehicle check_drug_form 2. Using active form (Cilazaprilat)? check_ace->check_drug_form Yes solution_no_effect Outcome: On-target effect not expected or conditions need optimization. check_ace->solution_no_effect No check_dose 3. Concentration and duration optimized? check_drug_form->check_dose Yes check_drug_form->solution_no_effect No check_compound 4. Compound integrity and storage OK? check_dose->check_compound Yes check_dose->solution_no_effect No check_compound->solution_no_effect Yes check_compound->solution_no_effect No (Prepare fresh stock) check_ct_dose 2. Dose-response for cytotoxicity performed? check_vehicle->check_ct_dose No fix_dmso Lower DMSO concentration. check_vehicle->fix_dmso Yes check_off_target 3. Concentration >100x ACE IC50? check_ct_dose->check_off_target Yes solution_cytotoxicity Outcome: Toxicity is due to solvent, high concentration, or off-target effects. check_ct_dose->solution_cytotoxicity No (Determine GI50) check_off_target->solution_cytotoxicity Yes (Potential off-target effect) check_off_target->solution_cytotoxicity No fix_dmso->check_ct_dose

Caption: Troubleshooting flowchart for this compound experiments.

Quantitative Data Summary

The inhibitory potency of cilazaprilat can vary depending on the source of the Angiotensin-Converting Enzyme (ACE). The following tables summarize key quantitative data reported in the literature.

Table 1: IC50 Values of Cilazaprilat against ACE

ACE Source Substrate IC50 (nM) Reference
Rabbit Lung Hip-His-Leu 0.97 - 1.93 [3]
Hog Lung Hip-His-Leu 2.83 Product Monograph
Human Lung Hip-His-Leu 1.39 Product Monograph

| Human Plasma | Hip-His-Leu | 0.61 | Product Monograph |

Note: IC50 values can vary based on experimental conditions, such as substrate concentration and buffer composition.

Experimental Protocols

Protocol 1: Preparation of Cilazaprilat Stock and Working Solutions
  • Materials: Cilazaprilat powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.

  • Stock Solution (10 mM):

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh out the appropriate amount of cilazaprilat powder. (Molecular Weight of Cilazaprilat: ~389.45 g/mol ).

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.9 mg of cilazaprilat in 1 mL of DMSO.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final DMSO concentration in the medium applied to your cells does not exceed a non-toxic level (typically ≤0.1%). Prepare a vehicle control with the same final DMSO concentration.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.

  • Treatment:

    • Prepare serial dilutions of cilazaprilat in culture medium at 2x the final desired concentration.

    • Remove the old medium from the wells and add 100 µL of the appropriate cilazaprilat dilution or vehicle control medium to each well.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration that inhibits growth by 50%).

Visualizations

This compound's Mechanism of Action

This diagram illustrates the Renin-Angiotensin System (RAS) and the inhibitory action of cilazaprilat.

Caption: Simplified signaling pathway of this compound's action.
General Experimental Workflow

This diagram outlines a typical workflow for studying the effects of cilazaprilat in cell culture.

G prep 1. Preparation - Prepare Cilazaprilat Stock - Culture Cells seeding 2. Cell Seeding (e.g., 96-well plate) prep->seeding treatment 3. Treatment - Add Dilutions - Include Vehicle Control seeding->treatment incubation 4. Incubation (24-72 hours) treatment->incubation assay 5. Endpoint Assay - Cell Viability (MTT) - Western Blot - qPCR, etc. incubation->assay analysis 6. Data Analysis - Calculate % Viability - Plot Dose-Response assay->analysis

Caption: Standard workflow for in vitro cilazaprilat experiments.

References

Impact of food on cilazapril absorption and bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the absorption and bioavailability of cilazapril.

Frequently Asked Questions (FAQs)

Q1: What is the general impact of food on the absorption and bioavailability of this compound?

A1: The co-administration of this compound with food leads to a modest reduction in the rate and extent of absorption. Ingestion of food just before taking this compound reduces the bioavailability of its active metabolite, cilazaprilat, by approximately 14%. The peak plasma concentration is also reduced, and the time to reach it is delayed.

Q2: How does food specifically affect the key pharmacokinetic (PK) parameters of this compound?

A2: When administered with food, the average peak plasma concentration (Cmax) of cilazaprilat is decreased by about 29-30%, and the time to reach this peak concentration (Tmax) is delayed by approximately one hour. The total drug exposure, measured by the area under the plasma concentration-time curve (AUC), is reduced by about 14%. The elimination rate of the drug remains unchanged.

Q3: Is the effect of food on this compound's bioavailability considered clinically significant?

A3: No, the observed pharmacokinetic changes are not considered to be clinically significant. Although food delays the onset of Angiotensin-Converting Enzyme (ACE) inhibition by about 30 minutes, the overall degree and duration of ACE inhibition are unaffected. Therefore, these changes are unlikely to impact the therapeutic efficacy of the drug.

Q4: Should this compound be administered with or without food?

A4: While some ACE inhibitors require administration on an empty stomach, the effect of food on this compound is not significant enough to necessitate specific instructions regarding meals for therapeutic use. However, for experimental consistency, it is crucial to control for food intake as outlined in study protocols.

Q5: What is the proposed mechanism for the food-induced reduction in this compound absorption?

A5: The exact mechanism is not fully elucidated for this compound specifically, but it is likely related to general physiological responses to food intake. These can include delayed gastric emptying, which increases the residence time of the drug in the stomach, and potential alterations in gastrointestinal pH. These changes can collectively slow down the dissolution and absorption process of the drug in the small intestine.

Troubleshooting Guide

Issue: Our food-effect study shows a reduction in this compound bioavailability significantly greater than the reported ~14%. What could be the cause?

Possible Causes & Solutions:

  • Meal Composition: The type and composition of the meal used in the study can heavily influence the outcome. High-fat and high-calorie meals are known to have a more pronounced effect on gastrointestinal physiology than low-fat meals.

    • Recommendation: Ensure your meal composition aligns with standardized protocols, such as the FDA-recommended high-fat meal (see Experimental Protocols section). Document the exact composition of the meal (calories, fat, protein, carbohydrate content) for accurate comparison and reporting.

  • Timing of Drug Administration: The interval between the meal and drug administration is critical.

    • Recommendation: Follow a strict dosing schedule. Standard protocols often require drug administration within 30 minutes of starting the meal. Any deviation can alter the gastrointestinal conditions at the time of absorption.

  • Analytical Method Variability: Inconsistencies in the bioanalytical method used to measure plasma concentrations of cilazaprilat can lead to erroneous results.

    • Recommendation: Validate your analytical method for precision, accuracy, and linearity. Ensure that sample collection, handling, and storage procedures are consistent across all subjects and study periods to maintain sample integrity.

  • Subject Population: Intrinsic subject factors could lead to variations.

    • Recommendation: Review the demographics and baseline physiological characteristics of your study population. While less common in a crossover design, underlying gastrointestinal motility differences could play a role.

Data Presentation

Table 1: Summary of Food Effect on Cilazaprilat Pharmacokinetic Parameters

Pharmacokinetic ParameterFasted State (Control)Fed State (with Food)% ChangeReference
Cmax (Peak Plasma Concentration)------↓ ~30%
Tmax (Time to Peak Concentration)~2 hoursDelayed by ~1 hour↑ ~50%
AUC (Area Under the Curve)------↓ ~14%
ACE Inhibition Onset ------Delayed by ~30 min
ACE Inhibition Degree & Duration ------Unaffected

Experimental Protocols

Protocol: Single-Dose, Two-Way Crossover Food-Effect Study for this compound

  • Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.

  • Subjects: Healthy adult volunteers (n=16 cited in a key study). Subjects undergo a washout period of at least one week between the two treatment periods.

  • Treatment Periods:

    • Period 1 (Fasted): Following an overnight fast of at least 10 hours, subjects receive a single oral 5 mg dose of this compound with 240 mL of water. No food is permitted for at least 4 hours post-dose.

    • Period 2 (Fed): Following an overnight fast of at least 10 hours, subjects are served a standardized high-fat, high-calorie breakfast, which they must consume within 30 minutes. The single oral 5 mg dose of this compound is administered with 240 mL of water 30 minutes after the start of the meal.

  • Standardized High-Fat Meal: The meal should contain approximately 800 to 1000 calories, with 50-65% of calories from fat, 20-25% from carbohydrates, and 15-20% from protein.

  • Pharmacokinetic Sampling: Blood samples are collected at pre-defined intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the plasma concentrations of cilazaprilat.

  • Bioanalysis: Plasma concentrations of cilazaprilat are measured using a validated analytical method, such as a radio-enzymatic assay or LC-MS/MS.

  • Pharmacodynamic Assessment: Plasma ACE activity can be measured from the same blood samples to assess the pharmacodynamic effect of the drug under both fed and fasted conditions.

Visualizations

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Period 1 cluster_washout Washout cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis s1 Recruit Healthy Volunteers s2 Informed Consent & Screening s1->s2 rand Randomize into Two Groups (A & B) s2->rand groupA1 Group A: this compound (Fasted) rand->groupA1 groupB1 Group B: this compound (Fed) rand->groupB1 pk1 Serial PK Blood Sampling groupA1->pk1 groupB1->pk1 wash Washout Period (e.g., 1 week) pk1->wash groupA2 Group A: this compound (Fed) wash->groupA2 groupB2 Group B: this compound (Fasted) wash->groupB2 pk2 Serial PK Blood Sampling groupA2->pk2 groupB2->pk2 analysis Analyze Cilazaprilat Concentrations pk2->analysis stats Statistical Comparison of PK Parameters (Fed vs. Fasted) analysis->stats

Caption: Experimental workflow for a two-way crossover food-effect study.

food_effect_mechanism cluster_stomach Stomach cluster_intestine Small Intestine cluster_pk Pharmacokinetic Outcome drug_food This compound + Food Ingested gastric_emptying Delayed Gastric Emptying drug_food->gastric_emptying reduced_rate Slower delivery of drug to absorption site gastric_emptying->reduced_rate Leads to absorption_site Primary Site of Drug Absorption reduced_extent Reduced overall absorption (AUC ↓ 14%) absorption_site->reduced_extent reduced_rate->absorption_site pk_outcome Delayed Tmax Reduced Cmax reduced_rate->pk_outcome Results in reduced_extent->pk_outcome Results in

Caption: Proposed mechanism for the impact of food on this compound absorption.

raas_pathway cluster_effects Physiological Effects angiotensinogen Angiotensinogen (from Liver) angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Catalyzed by renin Renin (from Kidney) angiotensin2 Angiotensin II angiotensin1->angiotensin2 Converted by ace Angiotensin-Converting Enzyme (ACE) vasoconstriction Vasoconstriction angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone cilazaprilat Cilazaprilat (Active Metabolite) cilazaprilat->ace INHIBITS bp ↑ Blood Pressure vasoconstriction->bp aldosterone->bp

Caption: Renin-Angiotensin-Aldosterone System (RAAS) showing cilazaprilat's point of action.

Cilazapril Stability in Pediatric Oral Formulations: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with pediatric oral suspensions of cilazapril. It offers troubleshooting guidance and frequently asked questions to address common challenges encountered during formulation and stability studies.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Inconsistent this compound Concentration in Suspension - Inadequate grinding of tablets leading to non-uniform particle size.- Improper mixing (levigation) of the powdered tablets with the suspending vehicle.- Settling of the suspension due to inadequate shaking before sampling.- Ensure tablets are pulverized to a fine, consistent powder using a mortar and pestle.- Levigate the powder with a small amount of the suspending agent to form a smooth paste before further dilution.- Vigorously shake the suspension before each dose or sample withdrawal to ensure homogeneity.
This compound Degradation Exceeds Acceptable Limits (<90% of initial concentration) - Hydrolysis: this compound is susceptible to hydrolysis, forming its active metabolite, cilazaprilat. This can be accelerated by inappropriate pH or the presence of water.[1]- Incompatible Excipients: Certain excipients may interact with this compound, promoting degradation.- Utilize a suspending vehicle with an acidic pH (e.g., Ora-Blend® with a pH of 3.5-5) to minimize hydrolysis.[1]- Avoid aqueous solutions if possible; a suspension is the more stable liquid dosage form for this compound due to its low water solubility.[1]- Conduct compatibility studies with all excipients intended for the formulation.
Changes in Physical Appearance (e.g., color, consistency) - Microbial contamination.- Significant changes in pH.- Particle agglomeration or caking.- Ensure proper aseptic techniques during preparation and consider the inclusion of appropriate preservatives if the formulation is intended for multi-dose use beyond the studied 28-day period.- Monitor the pH of the suspension throughout the stability study.- Assess the rheological properties to detect any changes in viscosity or flow.[1][2]
Unexpected Peaks in HPLC Chromatogram - Presence of degradation products (e.g., cilazaprilat).[1]- Interference from excipients in the tablet or suspending vehicle.- The primary degradation product of this compound is cilazaprilat, which typically has a different retention time than the parent drug in a stability-indicating HPLC method.[1]- Ensure the analytical method is validated for selectivity and can distinguish this compound from its degradation products and any excipients.[1]

Frequently Asked Questions (FAQs)

Q1: What is a suitable suspending vehicle for preparing a this compound pediatric oral suspension?

A1: A commercially available suspending agent such as Ora-Blend® has been shown to be effective.[1][2] Its acidic pH helps to minimize the hydrolysis of this compound.[1]

Q2: What is the recommended concentration for a pediatric oral suspension of this compound?

A2: A concentration of 1 mg/mL has been studied and found to be stable.[1][2]

Q3: What are the appropriate storage conditions and shelf-life for a compounded this compound oral suspension?

A3: When prepared with Ora-Blend® and stored at room temperature (298 K or 25°C) in either amber glass or amber plastic PET bottles, a 1 mg/mL this compound oral suspension is stable for at least 28 days.[1][2] Within this period, the concentration of this compound remains within ±10% of the initial concentration.[1]

Q4: Does the source of this compound tablets (original vs. generic) affect the stability of the suspension?

A4: Studies have shown that the stability of the oral suspension remains unchanged when prepared from either original or generic this compound tablets.[1][2]

Q5: What are the key stability parameters to monitor for this compound oral suspensions?

A5: Both chemical and physical stability should be assessed.

  • Chemical Stability: Quantify the concentration of this compound over time using a stability-indicating HPLC method. The acceptable limit is typically not less than 90% of the initial concentration.[1]

  • Physical Stability: Regularly evaluate the appearance (e.g., color), odor, taste, pH, and rheological properties of the suspension.[1][2]

Q6: What is the primary degradation pathway for this compound in an oral suspension?

A6: The main degradation pathway for this compound is hydrolysis, which results in the formation of its active metabolite, cilazaprilat.[1]

Quantitative Data Summary

The following tables summarize the stability data for 1 mg/mL this compound oral suspensions prepared from both original and generic tablets and stored in different containers at room temperature.

Table 1: Chemical Stability of 1 mg/mL this compound Oral Suspension (Original Tablets)[1]

Storage Time (Days)Concentration in Amber Glass Bottle (%)Concentration in Amber PET Bottle (%)
0100.0100.0
798.798.5
1497.497.2
2196.195.9
2895.094.8

Table 2: Chemical Stability of 1 mg/mL this compound Oral Suspension (Generic Tablets)[1]

Storage Time (Days)Concentration in Amber Glass Bottle (%)Concentration in Amber PET Bottle (%)
0100.0100.0
798.998.7
1497.897.6
2196.596.3
2895.495.2

Experimental Protocols

Preparation of 1 mg/mL this compound Oral Suspension [1]

  • Twenty 5 mg this compound tablets (either original or generic) are crushed into a fine powder in a mortar.

  • The powder is levigated with a small quantity of Ora-Blend® suspending agent to create a uniform paste.

  • Additional Ora-Blend® is incrementally added to the paste to form a liquid.

  • The resulting liquid is transferred to a graduated cylinder, and the final volume is adjusted with Ora-Blend® to achieve a 1 mg/mL concentration.

HPLC Method for Stability Assessment [1]

  • Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is used.

  • Sample Preparation:

    • The suspension is centrifuged at 5800 rpm for 10 minutes.

    • The supernatant is filtered through a 0.45 µm membrane syringe filter.

    • 1.0 mL of the filtered solution is mixed with 0.5 mL of a 0.02% methanolic solution of oxymetazoline hydrochloride (internal standard).

  • Analysis: The prepared sample is then analyzed by HPLC to determine the this compound content. The method should be selective to separate the this compound peak from excipients and degradation products like cilazaprilat.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision data data start Start: Prepare Suspension crush Crush this compound Tablets to Fine Powder start->crush levigate Levigate Powder with Suspending Agent crush->levigate dilute Dilute to Final 1 mg/mL Concentration levigate->dilute store Store in Amber Glass & PET Bottles at 298 K dilute->store sample Sample at Intervals (0, 7, 14, 21, 28 days) store->sample hplc_prep Prepare Sample for HPLC (Centrifuge, Filter, Add IS) sample->hplc_prep phys_eval Physical Evaluation (Appearance, pH, etc.) sample->phys_eval hplc_analysis HPLC Analysis hplc_prep->hplc_analysis data_analysis Analyze Data hplc_analysis->data_analysis phys_eval->data_analysis end End: Determine Stability data_analysis->end

References

Influence of excipients on cilazapril stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the influence of excipients on the stability of cilazapril.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound-based drug products.

Q1: We are observing a significant loss of potency (assay failure) in our this compound solid dosage formulation during stability studies. What are the likely excipient-related causes?

A: Potency loss of this compound is primarily attributed to chemical degradation, which can be accelerated by certain excipients and environmental conditions. The most common causes include:

  • Hydrolysis: this compound is a prodrug and an ester, making it susceptible to hydrolysis, which converts it to its active metabolite, cilazaprilat.[1][2] This reaction is significantly accelerated by moisture. Excipients with high water content or hygroscopic properties can create a microenvironment that promotes this degradation.

  • Incompatibility with Lubricants: Magnesium stearate, a common lubricant, has been shown to be incompatible with several ACE inhibitors, accelerating their degradation, particularly under conditions of elevated humidity.[3][4][5] This interaction can lead to increased hydrolysis and other degradation pathways.

  • pH Effects: The stability of this compound is pH-dependent. Excipients that create an acidic or basic microenvironment can catalyze degradation.[6][7] For some ACE inhibitors, basic excipients have been found to suppress degradation in wet granulations by neutralizing the acidic drug.[8]

  • Reactive Impurities: Some excipients may contain reactive impurities. For example, povidone can contain peroxides, which may lead to oxidative degradation of the active pharmaceutical ingredient (API).

To troubleshoot, we recommend:

  • Quantifying the moisture content of your formulation and individual excipients.

  • Conducting a compatibility study with your lubricant. Consider alternative lubricants like glyceryl behenate, which has shown better compatibility with some ACE inhibitors.[5]

  • Evaluating the pH of excipient slurries to understand the potential microenvironment pH.

  • Screening for alternative, less reactive grades of your chosen excipients.

Q2: Our this compound tablets are developing a pink or brown discoloration over time. Which excipients could be causing this?

A: Discoloration is a common sign of a drug-excipient interaction. For formulations containing an amine group, like this compound, the primary suspect is a Maillard reaction.

  • Maillard Reaction: This is a chemical reaction between an amine (from the API) and a reducing sugar (from an excipient). Lactose is a very common reducing sugar used as a filler/diluent in tablet formulations and is a known component in some commercial this compound tablets.[4][9] This reaction produces brown-colored products (melanoidins).

To troubleshoot this issue:

  • Review your formulation for the presence of reducing sugars like lactose, dextrose, or some starches.

  • If a reducing sugar is present, consider replacing it with a non-reducing sugar such as mannitol, sorbitol, or using microcrystalline cellulose as the primary diluent.

  • Strictly control moisture content, as the Maillard reaction is facilitated by the presence of water.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for this compound?

A: this compound primarily degrades via two main pathways, especially under forced degradation conditions:

  • Hydrolysis: The ester group of this compound is hydrolyzed to form the active di-acid metabolite, cilazaprilat. This is a major degradation pathway under both acidic and basic conditions.[6][10]

  • Intramolecular Cyclization: Like many other ACE inhibitors containing a dipeptide side chain, this compound can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is a common degradation route for ACE inhibitors in the solid state and in solution.

Oxidative degradation can also occur, leading to the formation of other degradation products.[6][11]

Cilazapril_Degradation This compound This compound Cilazaprilat Cilazaprilat (Active Metabolite) This compound->Cilazaprilat Hydrolysis (Acid/Base/Moisture) DKP Diketopiperazine (DKP) Derivative This compound->DKP Intramolecular Cyclization Oxidative Oxidative Degradants This compound->Oxidative Oxidation (e.g., H₂O₂)

Caption: Primary degradation pathways of this compound.

Q2: Which excipients are generally considered incompatible with this compound or other ACE inhibitors?

A: Based on studies of this compound and other ACE inhibitors, the following excipients should be used with caution and require thorough compatibility screening:

  • Magnesium Stearate: Known to accelerate the degradation of several ACE inhibitors, especially in the presence of moisture.[3][4][5]

  • Lactose: Can cause discoloration via the Maillard reaction due to its nature as a reducing sugar.[4]

  • Hygroscopic Excipients: Any excipient that readily absorbs water (e.g., certain starches) can increase the local moisture content and accelerate hydrolysis.

  • Basic or Highly Acidic Excipients: Can alter the micro-pH and catalyze degradation.[8]

Q3: What are some recommended compatible excipients for a stable this compound formulation?

A: While compatibility must always be confirmed experimentally for a specific formulation, the following excipients are generally considered to have a lower risk of interaction with ACE inhibitors:

  • Diluents/Fillers: Microcrystalline cellulose, Mannitol.

  • Binders: Polyvinylpyrrolidone (PVP) has been investigated as a potential stabilizer for this compound, showing a reduction in the degradation rate constant compared to the pure drug.[10]

  • Lubricants: Glyceryl behenate can be a suitable alternative to magnesium stearate.[5]

  • Glidants: Colloidal silicon dioxide.

Quantitative Stability Data

The following table summarizes findings from compatibility studies on ACE inhibitors, providing insight into potential interactions for this compound formulations.

ExcipientAPI (Ratio)ConditionsObservation
Magnesium Stearate Moexipril HCl (1:1)45°C, 50.9-75.4% RHIncompatibility observed; stability decreased threefold compared to pure drug.[5]
Magnesium Stearate Fosinopril Sodium (+20% water)Not SpecifiedAccelerated formation of degradation products compared to other excipients.[4]
Magnesium Stearate Quinapril HClElevated RHAccelerated degradation of the drug-excipient binary mixture.[3]
Glyceryl Behenate Moexipril HCl (1:1)45°C, 50.9-75.4% RHNo interaction observed; considered an optimal lubricant alternative.[5]
Polyvinylpyrrolidone (PVP) This compound (Solid Dispersion)90°C, 76.4% RHStabilizing effect observed; degradation rate constant was lower than for pure this compound.[10]
Hydrochlorothiazide (HCTZ) This compound (Model Mixture)Elevated Temp & RHHCTZ accelerated this compound degradation; interaction prevented by protective blister packaging.[12]

Key Experimental Protocols

Protocol: Excipient Compatibility Screening for this compound

This protocol outlines a standard procedure for screening the compatibility of this compound with various pharmaceutical excipients.

1. Objective: To assess the potential for chemical incompatibility between this compound and selected excipients under accelerated storage conditions.

2. Materials & Reagents:

  • This compound API (reference standard and test material)

  • Test Excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)[13]

  • Phosphate buffer[11][13]

  • Glass vials with inert stoppers

3. Preparation of Samples:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 (w/w) ratio.[5] For lubricants like magnesium stearate, a ratio reflecting the final formulation (e.g., 100:1) should also be tested.

  • Gently mix the powders using a spatula or a small-scale blender until homogenous.

  • Prepare a control sample of pure this compound API.

  • Transfer approximately 50-100 mg of each mixture and the control into separate, clearly labeled glass vials.

  • For simulating wet granulation effects, a "wet" sample can be prepared by adding a small amount of purified water (e.g., 5-10% w/w) to a separate set of vials.

4. Storage Conditions:

  • Store the vials under accelerated conditions. A common condition is 40°C / 75% RH for 4 weeks.[13]

  • Another stress condition involves storing samples at a higher temperature, such as 70-90°C , to observe degradation kinetics.[3][10]

  • Store a control set of samples at 5°C (refrigerated) to serve as a baseline.

5. Analysis Schedule:

  • Analyze samples at initial (T=0) and predetermined time points (e.g., 1, 2, and 4 weeks).

6. Analytical Method (Stability-Indicating HPLC):

  • Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm).[13]

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., pH 2.0-3.0). A typical ratio is 60:10:30 (v/v/v).[11][13]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at 212 nm.[11][13]

  • Sample Preparation: Accurately weigh a portion of the stored mixture, dissolve in a suitable solvent (e.g., methanol or mobile phase), sonicate, and filter before injection.

  • Validation: The method must be stability-indicating, meaning it can separate the intact this compound peak from all potential degradation products and excipient peaks.[13]

7. Evaluation Criteria:

  • Appearance: Note any physical changes such as color change, clumping, or liquefaction.

  • Assay of this compound: Calculate the percentage of remaining this compound relative to the T=0 sample. A significant loss (>5-10%) compared to the pure API control suggests an incompatibility.

  • Degradation Products: Monitor the appearance and growth of new peaks in the chromatogram. An increase in total impurities or the appearance of a specific degradant in the presence of an excipient indicates an interaction.

Excipient_Compatibility_Workflow cluster_prep 1. Preparation cluster_stress 2. Stressing cluster_analysis 3. Analysis cluster_eval 4. Evaluation start Select API and Test Excipients prep Prepare Binary Mixtures (e.g., 1:1 w/w) & API Control start->prep store Store Samples at Accelerated Conditions (e.g., 40°C/75% RH) prep->store pull Pull Samples at Time Points (0, 1, 2, 4 wk) store->pull hplc Analyze via Stability-Indicating HPLC Method pull->hplc eval Evaluate Data: - Physical Appearance - API Assay (% Loss) - Degradation Products hplc->eval decision Compatible? eval->decision conclusion_y Excipient is Compatible decision->conclusion_y Yes conclusion_n Excipient is Incompatible (Further Investigation Needed) decision->conclusion_n No

Caption: Workflow for an excipient compatibility screening study.

References

Technical Support Center: Method Validation for Stability-Indicating Assays of Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of stability-indicating assays for cilazapril.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating analytical method (SIAM) and why is it crucial for this compound?

A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients.[1][2] It is essential for stability studies to provide evidence on how the quality of a drug substance or drug product changes over time under various environmental factors like temperature, humidity, and light.[1][3] For a moisture-sensitive compound like this compound, which can degrade rapidly, a validated SIAM is necessary to ensure the safety and efficacy of the final pharmaceutical product.[4][5]

Q2: What are the typical forced degradation (stress testing) conditions applied to this compound?

Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[6][7] Typical stress conditions for this compound include:

  • Acid Hydrolysis: Using 0.1 M to 2 M HCl.[8][9]

  • Base Hydrolysis: Using 0.1 M to 2 M NaOH.[8][9]

  • Oxidative Degradation: Using 3% to 30% hydrogen peroxide (H₂O₂).[8][9]

  • Thermal Degradation: Exposing the sample to temperatures around 70°C.[3][9]

  • Photodegradation: Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines.[6][9]

The goal is to achieve a target degradation of 5-20% of the active ingredient.[6][7]

Q3: What is the primary degradation product of this compound under hydrolytic conditions?

Under both acidic and basic hydrolytic stress, this compound is known to degrade into cilazaprilat , its biologically active metabolite.[4][5][9] The stability-indicating method must be able to effectively separate the this compound peak from the cilazaprilat peak.

Q4: Which validation parameters are essential according to ICH Q2(R1) guidelines for a stability-indicating HPLC method?

The core validation parameters required by the International Council for Harmonisation (ICH) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][10]

  • Linearity: A direct proportional relationship between the concentration of the analyte and the analytical response.[2][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.[11]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2]

  • Precision: The degree of agreement among individual test results, evaluated at levels of repeatability and intermediate precision.[2]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][11]

  • System Suitability: A test to ensure the analytical system is performing adequately before and during the analysis.[2]

Troubleshooting Guide

Problem: Poor peak shape (asymmetry, tailing) is observed for the this compound peak.

  • Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the C18 column can interact with basic functional groups in this compound, causing peak tailing.

    • Solution: Add a long-chain amine, such as hexylamine (e.g., 0.1%), to the mobile phase. These amines act as silanol blockers, improving peak symmetry significantly.[12] Using an end-capped column can also mitigate this issue.[12]

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase affects the ionization state of this compound and can influence peak shape.

    • Solution: Adjust the mobile phase to a lower pH, such as 2.0-3.0, using a phosphate or formate buffer.[1][8] This ensures consistent protonation of the molecule, leading to sharper, more symmetrical peaks.

Problem: Inadequate separation (low resolution) between this compound and its degradation product, cilazaprilat.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent to aqueous buffer may not be suitable for resolving the parent drug from its closely related degradant.

    • Solution: Methodically adjust the mobile phase composition. For example, in a methanol-phosphate buffer system, try varying the ratio from the initial 55:45 (v/v) to find the optimal separation.[8] A gradient elution, where the percentage of the organic solvent is changed over time, can also be highly effective.[9]

  • Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The pH is a critical parameter for separating compounds with different pKa values.

    • Solution: A low pH (e.g., 2.0) is often crucial for good separation, as it can prevent the retention time of the degradation product from shifting and co-eluting with other peaks.[1]

Problem: The baseline of the chromatogram is noisy or drifting.

  • Possible Cause 1: Contaminated or Poorly Prepared Mobile Phase. Impurities in solvents or buffer salts can accumulate and elute, especially during gradient analysis, causing a rising baseline or spurious peaks.

    • Solution: Always use HPLC-grade solvents and high-purity salts. Degas the mobile phase thoroughly before use to remove dissolved air, which can cause pressure fluctuations and baseline noise.[13] Ensure the buffer is completely dissolved to prevent precipitation in the system.

  • Possible Cause 2: Column Contamination. Strongly retained compounds from previous injections can slowly bleed off the column, leading to a drifting baseline.

    • Solution: Implement a robust column washing step after each analytical run, using a strong solvent (like 100% acetonitrile or methanol) to elute any retained impurities.[13]

Problem: Retention times are inconsistent between injections.

  • Possible Cause 1: Unstable Column Temperature. Fluctuations in ambient temperature can affect retention times.

    • Solution: Use a reliable column oven to maintain a constant temperature (e.g., 25°C) throughout the analysis.[8][9] Heating the eluent before it enters the column can also improve reproducibility.[13]

  • Possible Cause 2: Pump Malfunction or Air Bubbles. Inconsistent flow from the pump due to air bubbles or faulty seals will lead to variable retention times.

    • Solution: Purge the pump to remove any trapped air.[13] If the problem persists, check the pump seals for wear and replace them if necessary. Ensure the mobile phase is properly degassed.[13]

Data Presentation

Table 1: Example HPLC Method Parameters for Stability-Indicating Analysis of this compound

ParameterCondition 1Condition 2
Column Phenomenex Luna C18[8]LiChrospher® 100 RP-18 (5 µm)[1]
Mobile Phase Methanol : Phosphate Buffer (pH 3.0) (55:45, v/v)[8]Acetonitrile : Methanol : Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)[1]
Flow Rate 1.0 mL/min1.0 mL/min[1]
Detection Wavelength 212 nm[8]212 nm[1]
Column Temperature 25°C[8]Ambient[1]
Internal Standard Not specifiedBenzocaine[1]

Table 2: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterDuration/TemperatureDegradation Product(s)Reference
Acid Hydrolysis 2 M HClNot specifiedHydrolytic Degradant[8]
Base Hydrolysis 2 M NaOHNot specifiedCilazaprilat (Alkaline Degradant)[8][9]
Oxidation 30% (w/v) H₂O₂Not specifiedOxidative Degradant[8][9]
Thermal 70°C3 and 6 hoursCilazaprilat[3][9]
Photodegradation Daylight / ICH Q1B SourceNot specifiedNot specified[6][9]

Table 3: ICH Q2(R1) Validation Parameters and General Acceptance Criteria for an Assay Method[2][11][14]

Validation ParameterAttributeAcceptance Criteria
Specificity Resolution (Rs)Rs > 2 between this compound and nearest eluting peak (degradant/impurity).
Linearity Correlation Coefficient (r²)r² ≥ 0.998
Range Assay80% to 120% of the test concentration.
Accuracy % Recovery98.0% to 102.0% of the known amount.
Precision Repeatability (%RSD)%RSD ≤ 2.0%
Intermediate Precision (%RSD)%RSD ≤ 2.0%
Robustness %RSD%RSD of results should be within acceptable limits after deliberate variations.
System Suitability Tailing Factor (T)T ≤ 2.0
Theoretical Plates (N)N > 2000
Repeatability (%RSD)%RSD ≤ 1.0% for 5 replicate injections.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.[6]

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 M HCl.

    • Keep the solution at room temperature or heat gently (e.g., 60°C) if no degradation occurs.[6]

    • After the desired time, neutralize the solution with an equivalent amount of 1 M NaOH.

    • Dilute to a final concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • After the desired time, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Store the solution protected from light at room temperature.

    • Dilute to a final concentration with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of pure this compound powder in a thermostatically controlled oven at 70°C for 6 hours.[3]

    • After exposure, dissolve the powder in the mobile phase to achieve the target concentration.

  • Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Analyze the chromatograms to confirm the separation of the this compound peak from any formed degradation products.

Protocol 2: HPLC Method Validation - Linearity Study

  • Preparation of Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. For an assay method, the range should typically cover 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).

  • Chromatographic Analysis:

    • Set up the HPLC system according to the developed method parameters.

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Record the peak area for this compound in each chromatogram.

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.998.[14]

Visualizations

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application LitReview Literature Review InitialParams Select Initial HPLC Parameters (Column, Mobile Phase) LitReview->InitialParams ForcedDeg Perform Forced Degradation Studies InitialParams->ForcedDeg Optimization Optimize Separation of Degradants ForcedDeg->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Stability Stability Studies Routine->Stability

Caption: Workflow for SIAM Development and Validation.

G This compound This compound Cilazaprilat Cilazaprilat (Active Metabolite) This compound->Cilazaprilat Acid/Base Hydrolysis Oxidative Oxidative Degradant This compound->Oxidative Oxidation (H₂O₂) Other Other Unknown Degradants This compound->Other Photo/Thermal Stress

Caption: Simplified Degradation Pathway for this compound.

G Method Validated Method Linearity Linearity Method->Linearity establishes Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision confirms Range Range Linearity->Range defines Accuracy->Range required across Precision->Range required across

Caption: Interrelationship of Core Validation Parameters.

References

Validation & Comparative

Cilazapril Versus Enalapril: A Comparative Analysis of ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the angiotensin-converting enzyme (ACE) inhibitors cilazapril and enalapril. The information presented is collated from preclinical and clinical studies to assist in research and development.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both this compound and enalapril are prodrugs that are hydrolyzed in the body to their active metabolites, cilazaprilat and enalaprilat, respectively. These active forms are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. By inhibiting ACE, cilazaprilat and enalaprilat decrease the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP  Sodium & Water Retention Vasoconstriction->Increased_BP Renin Renin (from Kidney) ACE ACE ACE_Inhibitors This compound / Enalapril (ACE Inhibitors) ACE_Inhibitors->ACE

Caption: The Renin-Angiotensin-Aldosterone System signaling pathway.

Quantitative Comparison of ACE Inhibition

The following tables summarize the available quantitative data from comparative studies of this compound and enalapril.

Table 1: In Vitro Potency of Active Metabolites
Active MetaboliteIC50 Value (nM)Enzyme Source
Cilazaprilat1.9[1]Rabbit Lung ACE[1]
Enalaprilat1.94[2][3]Human Endothelial ACE[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Pharmacodynamic Properties in Humans
ParameterThis compoundEnalapril
Pharmacodynamic Half-life ~4 hours[4][5]~4 hours[4][5]
Table 3: Comparative In Vivo ACE Inhibition in Rats
DrugOral Dose for ~76% Max. ACE InhibitionRate of Recovery of ACE Activity
This compound 0.1 mg/kg[1]Slower (5-6% per hour)[1]
Enalapril 0.25 mg/kg[1]Faster (10% per hour)[1]

Experimental Protocols

In Vivo Assessment of ACE Inhibition in Humans (Angiotensin I Challenge)

This methodology was employed in a study comparing the pharmacodynamic properties of this compound and enalapril.[4][5]

  • Establishment of Angiotensin I Dose-Response Curve: Angiotensin I is infused continuously at increasing dose steps to determine the dose-response curve on diastolic blood pressure. A steady state is typically reached within 3 minutes of each dose step.

  • Administration of ACE Inhibitor: A single oral dose of the ACE inhibitor (e.g., 4 mg this compound or 10 mg enalapril) or placebo is administered.

  • Post-Dose Angiotensin I Challenge: The effect of the angiotensin I infusion on diastolic blood pressure is determined at various time points up to 36 hours after the administration of the ACE inhibitor.

  • Data Analysis: The interaction between angiotensin I (agonist) and the ACE inhibitor (antagonist) is characterized using Schild-plot methodology by comparing the agonist dose-response curves in the absence and presence of the antagonist.

Local ACE Inhibition in Human Veins (Dorsal Hand Vein Compliance Technique)

This technique was utilized to study the ACE-dependent effects of cilazaprilat and enalaprilat directly in a human vascular bed.[6]

  • Catheter Placement: A catheter is inserted into a dorsal hand vein for local drug infusion.

  • Angiotensin I Infusion: Angiotensin I is infused at a dose range of 6-1,550 ng/min, either alone or co-infused with cilazaprilat or enalaprilat (dose range 7.8-3,900 ng/min).

  • Measurement of Venous Constriction: The degree of venoconstriction is measured.

  • Results: At doses greater than 78 ng/min, both cilazaprilat and enalaprilat were found to completely inhibit the venoconstriction induced by angiotensin I.[6]

The workflow for a comparative in vivo study is illustrated in the diagram below.

Start Patient Recruitment (e.g., Essential Hypertension) Baseline Baseline Measurements (Blood Pressure, Plasma ACE Activity) Start->Baseline Randomization Randomization Baseline->Randomization Cilazapril_Arm Administer this compound Randomization->Cilazapril_Arm Group A Enalapril_Arm Administer Enalapril Randomization->Enalapril_Arm Group B Placebo_Arm Administer Placebo Randomization->Placebo_Arm Group C Measurements_C Serial Measurements (Blood Pressure, Plasma ACE Activity) Cilazapril_Arm->Measurements_C Measurements_E Serial Measurements (Blood Pressure, Plasma ACE Activity) Enalapril_Arm->Measurements_E Measurements_P Serial Measurements (Blood Pressure, Plasma ACE Activity) Placebo_Arm->Measurements_P Analysis Comparative Data Analysis Measurements_C->Analysis Measurements_E->Analysis Measurements_P->Analysis

References

A Comparative Analysis of Cilazapril and Other Leading ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of antihypertensive therapies, a detailed understanding of the comparative efficacy and characteristics of different Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. This guide provides an in-depth, data-driven comparison of cilazapril against other widely used ACE inhibitors: lisinopril, enalapril, and ramipril.

Mechanism of Action: A Shared Pathway

All ACE inhibitors, including this compound, exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This compound is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, cilazaprilat.[1] Cilazaprilat then competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] This fundamental mechanism is shared among all ACE inhibitors, though differences in their chemical structures can lead to variations in their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of ACE inhibitors influence their dosing frequency, onset of action, and duration of effect. This compound, like enalapril and ramipril, is a prodrug, whereas lisinopril is administered in its active form.[2][3][4] The active metabolite of this compound, cilazaprilat, has a long terminal elimination half-life, which allows for once-daily dosing.[2][4]

ParameterThis compoundLisinoprilEnalaprilRamipril
Prodrug YesNoYesYes
Active Metabolite CilazaprilatLisinoprilEnalaprilatRamiprilat
Bioavailability ~60% (as cilazaprilat)[5]~25% (highly variable, 6-60%)[1][6]~60%[7]50-60%[3]
Time to Peak Plasma Concentration (Tmax) ~2 hours (cilazaprilat)[5]6-8 hours[8][9]3-4 hours (enalaprilat)[7]2-4 hours (ramiprilat)[10][11]
Protein Binding Not specifiedDoes not bind to serum proteins[8]Not specifiedRamipril: ~73%, Ramiprilat: ~56%[10][11]
Elimination Half-life (active form) Biphasic: initial ~2-6 hours, prolonged terminal phase ~36 hours[12]Effective half-life of accumulation: 12 hours[13]Biphasic: initial 2-6 hours, prolonged terminal phase ~36 hours[12]Biphasic: apparent elimination 9-18 hours, prolonged terminal phase >50 hours[10][14]
Metabolism Hydrolyzed to cilazaprilat[5]Not metabolized[1][6]Hydrolyzed to enalaprilat[7]Hydrolyzed to ramiprilat[10][11]
Primary Route of Excretion Renal (as cilazaprilat)[15]Renal (unchanged)[1][6]Renal (as enalaprilat)[16]Renal (60%) and Fecal (40%)[17]

Clinical Efficacy: Blood Pressure Reduction

This compound has demonstrated comparable antihypertensive efficacy to other ACE inhibitors in clinical trials.[4] The following table summarizes the approximate reduction in systolic and diastolic blood pressure observed in placebo-controlled studies. It is important to note that direct head-to-head comparative trial data providing precise mmHg reductions for all these agents against each other is limited.

ACE InhibitorDosageApproximate Mean Systolic BP Reduction (mmHg) vs. PlaceboApproximate Mean Diastolic BP Reduction (mmHg) vs. Placebo
This compound 2.5-5 mg once dailyNot explicitly stated in direct mmHg vs placebo, but sitting DBP was reduced by about 9 mmHg from baseline in placebo-controlled studies[1]~9 mmHg from baseline[1]
Lisinopril 10-40 mg once daily~12.0[18]~8.2[18]
Enalapril 20 mg once daily~16.3 (calculated from 161.4 to 145.1)[19]~10.4 (calculated from 103.3 to 92.9)[19]
Ramipril 5-10 mg once daily~6[2]~4[2]

Adverse Effect Profile: A Class-Wide Concern

The side effect profile of this compound is consistent with that of the ACE inhibitor class. The most common adverse effects include cough, dizziness, headache, and fatigue.[1] Angioedema is a rare but serious potential side effect of all ACE inhibitors.

Adverse EffectThis compoundLisinoprilEnalaprilRamipril
Cough Reported in approximately 10% of patients in a comparative study with ramipril.[20]Incidence rates vary, but it is a well-documented side effect.Reported in approximately 10% of patients in a comparative study with ramipril.[20]Reported in approximately 10% of patients in a comparative study with enalapril.[20]
Angioedema ≤ 0.2%[1]Incidence rates are low but it is a known risk.Incidence rates are low but it is a known risk.Incidence rates are low but it is a known risk.
Hypotension Mild hypotension occurred in ≤ 0.2% of patients; orthostatic hypotension was reported in 2%.[1]A known potential side effect, especially with the first dose.A known potential side effect.A known potential side effect.
Dizziness Frequently reported.[1]Commonly reported.Commonly reported.Reported in 2-4% of patients.[21]
Headache Frequently reported.[1]Commonly reported.Commonly reported.Reported in 5% of patients.[21]

Signaling Pathways and Experimental Workflows

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors ACE Inhibitors (e.g., Cilazaprilat) ACE_Inhibitors->ACE Inhibition

Figure 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway illustrating the site of action for ACE inhibitors.

Experimental_Workflow cluster_0 Pre-clinical Phase cluster_1 Clinical Trial Phase In_Vitro In Vitro ACE Inhibition Assay Animal_Models Animal Models of Hypertension In_Vitro->Animal_Models Patient_Recruitment Patient Recruitment (Mild-to-Moderate Hypertension) Animal_Models->Patient_Recruitment Washout Placebo Washout Period Patient_Recruitment->Washout Randomization Randomization Washout->Randomization Treatment Treatment Arms (this compound vs. Comparator vs. Placebo) Randomization->Treatment Monitoring Blood Pressure & Adverse Event Monitoring Treatment->Monitoring Data_Analysis Statistical Data Analysis Monitoring->Data_Analysis

Figure 2: A typical experimental workflow for the comparative analysis of ACE inhibitors.

Logical_Relationship cluster_advantages Key Characteristics cluster_disadvantages Common Side Effects This compound This compound Cilazapril_Adv Prodrug Once-daily dosing This compound->Cilazapril_Adv Shared_Disadv Cough Hypotension Angioedema Hyperkalemia This compound->Shared_Disadv Lisinopril Lisinopril Lisinopril_Adv Active drug Once-daily dosing No hepatic metabolism Lisinopril->Lisinopril_Adv Lisinopril->Shared_Disadv Enalapril Enalapril Enalapril_Adv Prodrug Well-established Enalapril->Enalapril_Adv Enalapril->Shared_Disadv Ramipril Ramipril Ramipril_Adv Prodrug Once-daily dosing Dual excretion Ramipril->Ramipril_Adv Ramipril->Shared_Disadv

Figure 3: Logical relationship diagram summarizing key characteristics and shared side effects of the compared ACE inhibitors.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., cilazaprilat) on Angiotensin-Converting Enzyme.

Principle: This assay is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Test compound (e.g., cilazaprilat) and reference inhibitor (e.g., captopril)

  • Borate buffer (pH 8.3) containing NaCl

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HHL in the borate buffer.

    • Dissolve the ACE in the borate buffer to a desired concentration.

    • Prepare serial dilutions of the test compound and reference inhibitor in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate a mixture of the ACE solution and the test compound/buffer (for control) at 37°C for 10 minutes.

    • Initiate the reaction by adding the HHL substrate solution to the mixture.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 1N HCl.

  • Extraction of Hippuric Acid:

    • Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid into the organic phase.

    • Centrifuge to separate the layers.

  • Quantification:

    • Carefully transfer the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness.

    • Re-dissolve the dried hippuric acid in a known volume of distilled water or buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Protocol for Comparative Efficacy in Hypertension

Objective: To compare the antihypertensive efficacy and safety of this compound with another ACE inhibitor (e.g., lisinopril) in patients with mild to moderate essential hypertension.

Study Design: A multicenter, randomized, double-blind, parallel-group study.

Participant Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 114 mmHg).

  • Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal impairment, pregnancy, or lactation.

Study Procedures:

  • Screening and Washout Period:

    • Potential participants undergo a screening visit to assess eligibility.

    • Eligible patients enter a 2- to 4-week single-blind placebo washout period to discontinue any previous antihypertensive medications.

  • Randomization:

    • At the end of the washout period, patients who still meet the blood pressure criteria are randomized to receive either this compound (e.g., 2.5 mg once daily) or the comparator ACE inhibitor (e.g., lisinopril 10 mg once daily).

  • Treatment Period:

    • The treatment period typically lasts for 8-12 weeks.

    • Doses may be titrated upwards at specified intervals (e.g., after 4 weeks) if the target blood pressure is not achieved.

  • Blood Pressure Measurement:

    • Office blood pressure is measured at trough (i.e., 24 hours after the last dose) at each study visit using a standardized protocol (e.g., seated for at least 5 minutes, average of three readings).

    • Ambulatory Blood Pressure Monitoring (ABPM) may be used for a 24-hour period at baseline and at the end of the treatment period to assess the 24-hour efficacy.

  • Safety and Tolerability Assessment:

    • Adverse events are recorded at each visit through spontaneous reporting and open-ended questioning.

    • Laboratory tests (e.g., serum creatinine, potassium) are performed at baseline and at the end of the study.

  • Statistical Analysis:

    • The primary efficacy endpoint is the change from baseline in mean sitting DBP at the end of the treatment period.

    • Secondary endpoints may include the change in sitting systolic blood pressure (SBP) and the proportion of patients achieving a target blood pressure.

    • Safety data are summarized by treatment group.

Conclusion

This compound is an effective ACE inhibitor with a pharmacokinetic profile that supports once-daily dosing, similar to other long-acting agents like lisinopril and ramipril. Its efficacy in reducing blood pressure is comparable to that of other established ACE inhibitors. The choice of a specific ACE inhibitor for a particular patient will depend on a variety of factors, including individual patient characteristics, comorbidities, and cost-effectiveness. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians in making informed decisions and designing future comparative studies in the field of antihypertensive therapy.

References

Validating the Antihypertensive Efficacy of Cilazapril: A Comparative Guide Based on Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive efficacy of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, with other antihypertensive agents and in combination therapies. The information presented is collated from a range of clinical trials to support evidence-based evaluation.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2][3]

RAAS_Pathway cluster_blood Bloodstream cluster_kidney Kidney cluster_lung Lungs cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin Aldosterone_Effect Increased Sodium & Water Retention Blood_Pressure Increased Blood Pressure Aldosterone_Effect->Blood_Pressure ACE Angiotensin-Converting Enzyme (ACE) Aldosterone->Aldosterone_Effect Vasoconstriction->Blood_Pressure This compound This compound (ACE Inhibitor) This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Comparative Efficacy of this compound Monotherapy

Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure in patients with mild to moderate essential hypertension. The following table summarizes the key findings from comparative studies.

Comparator This compound Dosage Comparator Dosage Treatment Duration Patient Population Key Efficacy Endpoints (Change in Diastolic Blood Pressure) Responder Rate
Placebo 2.5-5.0 mg once daily-4 weeksMild to moderate hypertensionStatistically significant reduction from baseline (p < 0.01)50-60% with this compound vs. 30% with placebo[4]
Hydrochlorothiazide 2.5-5.0 mg once daily25-50 mg once dailyNot specifiedMild to moderate hypertensionThis compound: -12.6 mmHg (2.5mg), -14.3 mmHg (5mg); Hydrochlorothiazide: -10.2 mmHg (25mg), -13.3 mmHg (50mg)[5]This compound: 51% (2.5mg), additional 28% (5mg); Hydrochlorothiazide: 36% (25mg), additional 35% (50mg)[5]
Atenolol 5 mg once daily100 mg once daily6 monthsEssential hypertensionThis compound: -10 mmHg; Atenolol: -14 mmHg[6]Not specified
Propranolol 2.5 mg once daily120 mg once daily3 weeksHypertensive patientsThis compound: -8 mmHg; Propranolol: -9 mmHg[7]Not specified
Captopril 2.5-5.0 mg once daily25-50 mg twice daily8-12 weeksMild to moderate essential hypertensionAfter 8 weeks: this compound: -7.5 mmHg; Captopril: -5.6 mmHg (not statistically significant)After 8 weeks: this compound: 47.1%; Captopril: 34.0% (not statistically significant)
Enalapril Not specified in direct comparisonNot specified in direct comparisonNot specified in direct comparisonNot specified in direct comparisonThis compound is considered to have comparable efficacy to enalapril.[4]Not specified

Efficacy of this compound in Combination Therapy

The antihypertensive effect of this compound can be enhanced when used in combination with other agents, particularly diuretics.

Combination This compound Dosage Combination Agent Dosage Treatment Duration Patient Population Key Efficacy Endpoints Responder Rate
Hydrochlorothiazide 2.5-5.0 mg once daily12.5 mg once daily8 weeksMild to moderate essential hypertensionNot specified83% (2.5mg this compound + HCTZ) to 96% (5.0mg this compound + HCTZ)
Hydrochlorothiazide 5 mg once daily12.5-25 mg once dailyNot specifiedMild to moderate hypertension not responding to this compound aloneAdditional 3-9 mmHg reduction in sitting diastolic blood pressure.[2]Increased normalization rate by 13-27%.[2]
Propranolol 2.5 mg once daily120 mg once daily3 weeksHypertensive patientsCombination reduced diastolic blood pressure by 19 mmHg, compared to 8 mmHg with this compound alone and 9 mmHg with propranolol alone.[7]Not specified

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols from key comparative studies.

This compound vs. Captopril in Mild to Moderate Essential Hypertension
  • Study Design: A multicenter, randomized, parallel-group study.

  • Patient Population: 132 patients with mild to moderate essential hypertension were randomized to receive this compound, and 62 to receive captopril.

  • Inclusion/Exclusion Criteria: Specific criteria were not detailed in the abstract.

  • Interventions:

    • This compound: 2.5 mg once daily, with a possible increase to 5.0 mg once daily if required.

    • Captopril: 25 mg twice daily, with a possible increase to 50 mg twice daily if required.

    • Adjunctive hydrochlorothiazide (12.5 mg once daily) could be added to the higher dosage if blood pressure was not controlled.

  • Primary Endpoints: The primary efficacy variable was the change from baseline in sitting diastolic blood pressure (SDBP) after eight weeks of monotherapy.

  • Blood Pressure Measurement: The method of blood pressure measurement was not specified in the abstract.

This compound vs. Propranolol in Hypertensive Patients
  • Study Design: A randomized, cross-over design study.[7]

  • Patient Population: Thirteen hypertensive patients with a diastolic blood pressure greater than 95 mm Hg.[7]

  • Inclusion/Exclusion Criteria: Not detailed in the abstract.

  • Interventions:

    • This compound: 2.5 mg once daily for 3 weeks.

    • Propranolol: 120 mg once daily for 3 weeks.

    • Combination: this compound 2.5 mg and propranolol 120 mg once daily.[7]

  • Primary Endpoints: Change in median sitting diastolic blood pressure.

  • Blood Pressure Measurement: Measurements were taken 2 hours after drug administration.[7]

This compound and Hydrochlorothiazide Combination Therapy
  • Study Design: A multicenter, double-blind, randomized, parallel-group study.

  • Patient Population: 87 patients with mild to moderate essential hypertension.

  • Inclusion/Exclusion Criteria: Not detailed in the abstract.

  • Interventions:

    • A 2-week single-blind placebo run-in period.

    • Group 1: this compound 2.5 mg once daily.

    • Group 2: this compound 2.5 mg plus hydrochlorothiazide 12.5 mg once daily.

    • At week 4, the this compound dose could be increased to 5.0 mg if the mean sitting diastolic blood pressure was greater than 90 mmHg or had not decreased by more than 10 mmHg.

  • Primary Endpoints: Responder rate after 8 weeks of treatment.

  • Blood Pressure Measurement: Mean sitting diastolic blood pressure.

Clinical Trial Workflow

The evaluation of antihypertensive drugs typically follows a structured clinical trial workflow to ensure robust and unbiased results.

Clinical_Trial_Workflow cluster_planning Study Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria, Endpoints) Randomization Randomization & Blinding Plan Protocol->Randomization Screening Patient Screening & Informed Consent Randomization->Screening Baseline Baseline Assessment (BP Measurement) Screening->Baseline Intervention Drug Administration (this compound vs. Comparator/Placebo) Baseline->Intervention FollowUp Follow-up Visits (BP Monitoring, Adverse Events) Intervention->FollowUp Data_Collection Data Collection & Management FollowUp->Data_Collection Statistical_Analysis Statistical Analysis (Efficacy & Safety) Data_Collection->Statistical_Analysis Reporting Clinical Study Report & Publication Statistical_Analysis->Reporting

Caption: A typical workflow for a randomized controlled clinical trial evaluating an antihypertensive drug.

Conclusion

The available clinical trial data robustly supports the antihypertensive efficacy of this compound as both a monotherapy and in combination with other agents, particularly hydrochlorothiazide. Its efficacy is comparable to that of other established antihypertensive drugs, including other ACE inhibitors and beta-blockers. For researchers and drug development professionals, the presented data provides a solid foundation for comparative analyses and further investigation into the therapeutic potential of this compound. The detailed experimental protocols, where available, offer insights into the design of future studies in the field of hypertension.

References

A Comparative Pharmacodynamic Analysis of Cilazapril, Captopril, and Enalapril

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacodynamic profiles of three key angiotensin-converting enzyme (ACE) inhibitors—cilazapril, captopril, and enalapril—reveals nuances in their efficacy and duration of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

All three agents effectively lower blood pressure by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). However, their distinct pharmacodynamic properties, such as onset and duration of action, and potency in ACE inhibition, differentiate their clinical applications. This compound and enalapril are administered as prodrugs, which are converted to their active forms, cilazaprilat and enalaprilat, respectively, in the body. Captopril is administered in its active form.

Quantitative Comparison of Pharmacodynamic Parameters

To facilitate a clear comparison, the following tables summarize the key pharmacodynamic parameters of this compound, captopril, and enalapril based on data from various clinical studies.

ParameterThis compoundCaptoprilEnalaprilSource(s)
Prodrug YesNoYes[1]
Active Metabolite CilazaprilatCaptoprilEnalaprilat[1]
Pharmacodynamic Half-life ~4 hours~2 hours~4 hours[2][3]

Table 1: General Pharmacodynamic Properties

DrugDosageMean 24-hour Systolic BP ReductionMean 24-hour Diastolic BP ReductionSource(s)
Enalapril20 mg once daily18 mmHg11 mmHg[4]
Captopril75 mg (in three divided doses)9 mmHg2 mmHg[4]

Table 2: Comparative Efficacy in Blood Pressure Reduction (24-hour ambulatory monitoring)

DrugDosageChange in Sitting Diastolic Blood Pressure (SDBP)Study DurationSource(s)
This compound2.5 mg once daily-7.5 mmHg8 weeks[5]
Captopril25 mg twice daily-5.6 mmHg8 weeks[5]

Table 3: Comparative Efficacy in Blood Pressure Reduction (Monotherapy in mild to moderate hypertension)

Experimental Protocols

The methodologies employed in pharmacodynamic studies are crucial for interpreting the results. Below are summaries of typical experimental protocols used to evaluate and compare these ACE inhibitors.

Blood Pressure Measurement in Hypertensive Patients

A common study design to assess the antihypertensive effects of these drugs is a randomized, double-blind, parallel-group trial.

  • Participants: Patients with mild to moderate essential hypertension.

  • Procedure:

    • A washout period where patients discontinue any previous antihypertensive medication.

    • Patients are randomly assigned to receive one of the treatment regimens (e.g., this compound 2.5 mg once daily, captopril 25 mg twice daily, or enalapril 20 mg once daily).

    • Blood pressure is monitored at baseline and at regular intervals throughout the study period (e.g., 8-12 weeks).

    • Measurements can include in-office readings (e.g., sitting diastolic blood pressure) and 24-hour ambulatory blood pressure monitoring to assess the drug's effect over the entire dosing interval.[4][5]

Assessment of ACE Activity

The inhibition of ACE is a primary pharmacodynamic marker for these drugs. One established method involves an angiotensin I challenge.

  • Participants: Healthy volunteers or hypertensive patients.

  • Procedure:

    • A baseline angiotensin I dose-response curve is established by continuous intravenous infusion of angiotensin I at increasing doses, while monitoring the pressor response (increase in diastolic blood pressure).

    • A single oral dose of the ACE inhibitor (e.g., 4 mg this compound, 25 mg captopril, or 10 mg enalapril) is administered.

    • The angiotensin I challenge is repeated at various time points after drug administration.

    • The rightward shift in the angiotensin I dose-response curve indicates the degree of ACE inhibition. The pharmacodynamic half-life is determined by the time it takes for the effect to decrease by half.[2][3]

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by ACE inhibitors and a typical experimental workflow for their comparison.

RAAS_Pathway cluster_inhibition cluster_effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE_Inhibitors This compound Captopril Enalapril ACE_Inhibitors->ACE BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.

Experimental_Workflow start Patient Recruitment (Hypertensive) washout Washout Period start->washout randomization Randomization washout->randomization groupA Group A (this compound) randomization->groupA groupB Group B (Captopril) randomization->groupB groupC Group C (Enalapril) randomization->groupC treatment Treatment Period (e.g., 8 weeks) groupA->treatment groupB->treatment groupC->treatment pd_measurement Pharmacodynamic Measurements (Blood Pressure, ACE Activity) treatment->pd_measurement analysis Data Analysis and Comparison pd_measurement->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for a comparative pharmacodynamic study of ACE inhibitors.

References

Reproducibility of Preclinical Cardiovascular Efficacy: A Comparative Analysis of Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical cardiovascular effects of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor. The data presented is compiled from key preclinical studies to aid researchers, scientists, and drug development professionals in assessing the reproducibility and comparative efficacy of this compound.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that is hydrolyzed to its active form, cilazaprilat.[1][2] Cilazaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Release Angiotensin_II->Aldosterone Cilazaprilat Cilazaprilat Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Cilazaprilat->ACE Inhibits

Fig. 1: Mechanism of action of cilazaprilat within the RAAS pathway.

Comparative Efficacy of ACE Inhibition

The in vitro potency of cilazaprilat and its in vivo efficacy in inhibiting plasma ACE activity have been compared with other ACE inhibitors in various preclinical models.

In Vitro ACE Inhibition
CompoundIC50 (nM)Source
Cilazaprilat 1.9 Rabbit Lung ACE [1][2]
Enalaprilat--
Ramiprilat--
In Vivo Plasma ACE Inhibition in Rats
CompoundOral Dose (mg/kg)Max. Plasma ACE Inhibition (%)Duration of >50% Inhibition (h)Rate of Recovery (%/h)
This compound 0.1 ~76 - 5-6 [1][2]
This compound 0.25 >95 - -
Enalapril0.25~76-10[1][2]

Antihypertensive Effects in Preclinical Models

The antihypertensive effects of this compound have been evaluated in several animal models of hypertension. The following tables summarize the key findings.

Spontaneously Hypertensive Rats (SHR)
TreatmentDose (mg/kg)RouteDurationMaximum Systolic Blood Pressure Reduction (mmHg)
This compound 30 Oral (daily) - 110 [1][2]
This compound 10 Oral (daily) 9 weeks from 191 to 122 [5]
Renal Hypertensive Dogs (Volume-Depleted)
TreatmentDose (mg/kg)RouteDurationMaximum Systolic Blood Pressure Reduction (mmHg)
This compound 10 Oral (twice daily) 3.5 days 39 ± 6 [1][2]
Comparison of Potency in Inhibiting Angiotensin I Pressor Response in Anesthetized Rats
CompoundPotency Ratio vs. Enalaprilat
Cilazaprilat 1.5x more potent [1][2]
RamiprilatEquipotent with Cilazaprilat[1][2]

Experimental Protocols

Detailed experimental protocols from the original preclinical studies are not extensively published. However, the methodologies can be summarized as follows based on the available literature.

Measurement of Plasma ACE Activity

Plasma ACE activity was likely determined by measuring the rate of a substrate's cleavage by the enzyme. While the exact substrate and method are not specified in the review by Waterfall (1989), common methods at the time included spectrophotometric or fluorometric assays using synthetic substrates like hippuryl-histidyl-leucine (HHL).

Induction of Renal Hypertension in Dogs

The model of volume-depleted renal hypertensive dogs likely involved surgical constriction of a renal artery to induce renin-dependent hypertension, followed by a period of sodium and water restriction to enhance the hypertensive state.

Measurement of Blood Pressure

In preclinical studies, blood pressure can be measured directly via intra-arterial catheters in anesthetized or conscious, restrained animals. Indirect methods using tail-cuff plethysmography are also common in rodents. The studies on this compound likely employed a combination of these methods.

experimental_workflow Animal_Model Animal Model Selection (e.g., SHR, Renal Hypertensive Dog) Baseline_Measurement Baseline Cardiovascular Measurements (Blood Pressure, Heart Rate, ACE Activity) Animal_Model->Baseline_Measurement Drug_Administration Drug Administration (this compound or Comparator) Baseline_Measurement->Drug_Administration Post_Dose_Monitoring Post-Dose Monitoring (Time-course measurements) Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis and Comparison Post_Dose_Monitoring->Data_Analysis Outcome Determination of Efficacy and Potency Data_Analysis->Outcome

Fig. 2: A generalized workflow for preclinical evaluation of antihypertensive agents.

Discussion on Reproducibility

The preclinical data for this compound, primarily from studies conducted in the late 1980s, demonstrates a consistent and potent antihypertensive effect across different species and models of hypertension. The findings on its mechanism of action as a potent ACE inhibitor are well-supported by both in vitro and in vivo data.

However, a critical assessment of the reproducibility of these findings is hampered by two main factors:

  • Lack of Detailed Publicly Available Protocols: The original publications, and subsequent reviews, provide a summary of the methodologies used. For a precise replication of these studies, more granular details of the experimental protocols would be necessary. This includes specifics of animal handling, anesthesia, surgical procedures, and analytical methods.

  • Limited Independent Replication Studies: An extensive search of the literature did not yield studies from independent laboratories that were specifically designed to replicate the seminal preclinical findings on this compound's cardiovascular effects. While the drug has been used in subsequent research, these studies often build upon the initial findings rather than formally re-evaluating them.

It is important to note that this is a common challenge in preclinical research, where there is often a lack of incentive for direct replication studies. The consistency of the data across different models and the drug's eventual clinical approval and use do, however, provide indirect support for the robustness of the initial preclinical findings.

Conclusion

The preclinical evidence for this compound's cardiovascular effects demonstrates it to be a potent ACE inhibitor with significant antihypertensive properties. The data shows consistency across various animal models and in comparison to other ACE inhibitors like enalapril. While a formal assessment of reproducibility is limited by the lack of detailed published protocols and dedicated replication studies, the existing body of evidence provides a strong foundation for its mechanism of action and efficacy. Future preclinical research in this area would benefit from more detailed reporting of experimental methods to enhance the transparency and reproducibility of findings.

References

Comparative Analysis of Cilazapril and Captopril on Prostaglandin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available clinical data indicates that cilazapril and captopril, both potent angiotensin-converting enzyme (ACE) inhibitors, do not exert a significant influence on vascular and platelet prostaglandin metabolism in healthy individuals. This guide provides a detailed comparison based on a key double-blind, placebo-controlled, randomized cross-over study, supplemented with broader findings on captopril's individual effects on prostaglandin pathways.

Core Findings on Prostaglandin Metabolism

A pivotal study investigating the direct comparative effects of this compound and captopril on prostaglandin metabolism revealed no significant changes in the formation of key prostaglandins.[1] Specifically, the production of 6-keto-prostaglandin F1 alpha (6-keto-PGF1α), a stable metabolite of the vasodilator prostacyclin (PGI2), and thromboxane B2 (TxB2), a stable metabolite of the vasoconstrictor thromboxane A2, were measured at the site of microvascular injury. The amounts of both 6-keto-PGF1α and TxB2 generated after administration of either this compound or captopril were similar to those observed with a placebo.[1]

This suggests that under the studied conditions, neither ACE inhibitor significantly alters the balance between vasoconstricting and vasodilating prostaglandins in platelets and the vasculature.[1]

However, it is noteworthy that other studies focusing solely on captopril have reported some effects on prostaglandin metabolism. For instance, one study found that captopril significantly increased the levels of a major metabolite of prostaglandin E2 (PGE2), a vasodilator.[2] Another study reported that captopril induced a significant increase in urinary thromboxane B2 excretion.[3] These findings for captopril, when viewed in isolation, suggest a potential interaction with prostaglandin pathways that was not observed in the direct comparative trial with this compound. The reasons for these discrepancies are not fully elucidated but may relate to differences in study populations, methodologies, or the specific prostaglandins measured.

Data Summary

The following table summarizes the quantitative findings from the direct comparative study of this compound and captopril on prostaglandin metabolism.

Prostaglandin MetaboliteDrug AdministeredEffect on FormationStatistical Significance
6-keto-prostaglandin F1αThis compoundSimilar to placeboNot significant
CaptoprilSimilar to placeboNot significant
Thromboxane B2 (TxB2)This compoundSimilar to placeboNot significant
CaptoprilSimilar to placeboNot significant

Experimental Protocols

The primary comparative study was conducted as a double-blind, placebo-controlled, randomized cross-over trial involving 12 healthy volunteers.[1]

  • Study Design: Each participant received this compound, captopril, and a placebo in a randomized order with washout periods between each treatment phase. This cross-over design allows for within-subject comparisons, enhancing the statistical power of the study.

  • Measurement of Prostaglandins: The formation of 6-keto-PGF1α and TxB2 was measured locally at the site of a microvascular injury. This was achieved by creating a small, standardized injury and collecting the resulting exudate for analysis.

  • Analytical Method: While the specific analytical method is not detailed in the abstract, such measurements are typically performed using sensitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), or by mass spectrometry.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental design, the following diagrams are provided.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI ACE Inhibitor Action cluster_Prostaglandin Prostaglandin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACEI This compound or Captopril ACEI->AngiotensinI Inhibits Conversion ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2, PGI2) COX->Prostaglandins Thromboxane Thromboxane A2 COX->Thromboxane

Caption: Mechanism of ACE inhibitors on the RAAS pathway.

cluster_Workflow Experimental Workflow cluster_Treatment Cross-over Treatment Phases Recruitment Recruitment of 12 Healthy Volunteers Randomization Randomization to Treatment Sequence Recruitment->Randomization This compound This compound Administration Randomization->this compound Washout Washout Period This compound->Washout After each phase Injury Microvascular Injury This compound->Injury Captopril Captopril Administration Captopril->Washout Placebo Placebo Administration Washout->Captopril Washout->Placebo Collection Sample Collection Injury->Collection Analysis Measurement of 6-keto-PGF1α and TxB2 Collection->Analysis

Caption: Workflow of the comparative clinical trial.

Conclusion

Based on direct comparative evidence from a well-controlled clinical trial, neither this compound nor captopril significantly affects vascular and platelet prostaglandin metabolism in healthy individuals.[1] While some studies on captopril alone have suggested potential interactions with prostaglandin pathways, the direct comparison with this compound did not substantiate a significant effect for either drug.[2][3] For researchers and drug development professionals, this suggests that the therapeutic effects of these ACE inhibitors are primarily mediated through the renin-angiotensin-aldosterone system, with minimal impact on the measured prostaglandin pathways. Future research could explore these effects in different patient populations or investigate a wider range of prostaglandin metabolites to fully elucidate any potential subtle interactions.

References

A Comparative Guide to the Structure-Activity Relationship of Cilazapril and Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR), potency, and pharmacokinetic properties of cilazapril with other prominent angiotensin-converting enzyme (ACE) inhibitors. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.

Introduction to ACE Inhibition

Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates the vasodilator bradykinin.[2] ACE inhibitors are a class of drugs that competitively inhibit ACE, leading to reduced angiotensin II levels and increased bradykinin levels. This dual action results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1]

ACE inhibitors are broadly classified based on the chemical nature of their zinc-binding moiety into three main groups: sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril, lisinopril, this compound), and phosphonate-containing (e.g., fosinopril).[3] this compound, the focus of this guide, belongs to the dicarboxylate class and is administered as a prodrug, which is hydrolyzed in the body to its active form, cilazaprilat.

Structure-Activity Relationship (SAR) of Dicarboxylate ACE Inhibitors

The efficacy of dicarboxylate ACE inhibitors, including cilazaprilat, is dictated by specific structural features that govern their interaction with the active site of the ACE enzyme. The general pharmacophore for this class includes three key binding interactions:

  • A terminal carboxylate group: This group mimics the C-terminal carboxylate of ACE's natural substrates and forms an ionic bond with a positively charged arginine residue in the S1' subsite of the enzyme.

  • A zinc-binding group: In dicarboxylate inhibitors, a second carboxylate group chelates the essential zinc ion (Zn²⁺) in the active site. This interaction is crucial for potent inhibition.

  • A hydrophobic heterocyclic ring: This N-ring structure, which in this compound is a pyridazino[1,2-a][4][5]diazepine, occupies the hydrophobic S1 pocket of the enzyme, mimicking the side chain of the penultimate amino acid of the substrate. The size and hydrophobicity of this ring influence the inhibitor's potency and pharmacokinetic properties.

This compound's bulky bicyclic group in the P2' position is thought to contribute to its high potency.[6] The all-(S) stereoisomer of this compound is the medically viable form, highlighting the stereospecificity of the ACE active site.

Below is a logical diagram illustrating the key SAR principles for dicarboxylate ACE inhibitors.

SAR_ACE_Inhibitors cluster_inhibitor Dicarboxylate ACE Inhibitor Structure cluster_ace ACE Active Site Inhibitor General Structure N_Ring N-Ring (e.g., Proline mimic) Inhibitor->N_Ring P2' Group Zn_Binding Zinc-Binding Group (Carboxylate) Inhibitor->Zn_Binding P1' Group C_Terminal C-Terminal Mimic (Carboxylate) Inhibitor->C_Terminal P1 Group S1_Pocket S1' Pocket (Hydrophobic) N_Ring->S1_Pocket Hydrophobic Interaction Zn_Ion Zinc Ion (Zn²⁺) Zn_Binding->Zn_Ion Chelation S1_Subsite S1 Subsite (Cationic) C_Terminal->S1_Subsite Ionic Interaction ACE_Active_Site Enzyme Active Site ACE_Active_Site->S1_Pocket ACE_Active_Site->Zn_Ion ACE_Active_Site->S1_Subsite Potency High Potency Inhibition S1_Pocket->Potency Zn_Ion->Potency S1_Subsite->Potency

Structure-Activity Relationship of Dicarboxylate ACE Inhibitors.

Comparative Potency of ACE Inhibitors

The in vitro potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for the active metabolites of this compound and other commonly used ACE inhibitors.

ACE Inhibitor (Active Metabolite)IC50 (nM)
Cilazaprilat1.9
Captopril20.0[7]
Enalaprilat2.4[7]
Lisinopril1.2[7]
Ramiprilat~1.9

Note: IC50 values can vary depending on the specific assay conditions.

Pharmacokinetic Profile Comparison

The clinical efficacy and dosing regimen of ACE inhibitors are significantly influenced by their pharmacokinetic properties. Most dicarboxylate ACE inhibitors are administered as prodrugs to improve their oral bioavailability. The following table provides a comparative overview of the key pharmacokinetic parameters of this compound and other selected ACE inhibitors.

ACE InhibitorProdrugTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)
This compound Yes~2~130 (cilazaprilat)~40 (terminal)~57 (as cilazaprilat)[1]
Captopril No0.5 - 1800<260 - 75
Enalapril Yes1 (enalapril) 3-4 (enalaprilat)113 (enalapril) 40 (enalaprilat)11 (enalaprilat)60 - 70
Lisinopril No6 - 8451225
Ramipril Yes1 (ramipril) 2-4 (ramiprilat)100 (ramipril) 25 (ramiprilat)13 - 17 (ramiprilat)50 - 60

Data compiled from various sources. Values are approximate and can vary between individuals.

Signaling Pathway of ACE Inhibition

ACE inhibitors exert their therapeutic effects by modulating the RAAS and the kinin-kallikrein system. By blocking the conversion of angiotensin I to angiotensin II, they prevent the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release (leading to sodium and water retention), and sympathetic nervous system activation.[8] Simultaneously, the inhibition of bradykinin degradation leads to increased levels of this vasodilator, contributing to the overall blood pressure-lowering effect.[2]

The following diagram illustrates the signaling cascade affected by ACE inhibitors.

RAAS_Pathway cluster_effects Physiological Effects of Angiotensin II Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE (Lungs, Endothelium) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments degrades Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone ADH ADH Secretion (Pituitary) Angiotensin_II->ADH Sympathetic Sympathetic Activation Angiotensin_II->Sympathetic Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure ADH->Blood_Pressure Sympathetic->Blood_Pressure Bradykinin Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation ACE_Inhibitor ACE Inhibitor (e.g., Cilazaprilat) ACE_Inhibitor->ACE inhibits

Mechanism of Action of ACE Inhibitors within the RAAS.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

Objective: To determine the IC50 value of an ACE inhibitor.

Principle: The assay is based on the quantification of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). The amount of hippuric acid produced is measured spectrophotometrically at 228 nm.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Phosphate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • Test compound (e.g., cilazaprilat) and positive control (e.g., captopril)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • In a reaction tube, add 50 µL of the test compound/control dilution, 50 µL of the HHL substrate solution, and 50 µL of the ACE solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 200 µL of 1 M HCl.

  • Extract the hippuric acid formed with 1.5 mL of ethyl acetate.

  • Centrifuge the mixture to separate the layers.

  • Carefully transfer 1.0 mL of the ethyl acetate (upper) layer to a clean vial and evaporate to dryness.

  • Reconstitute the dried residue in a known volume of distilled water (e.g., 3.0 mL).

  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • A blank reaction is performed by adding the HCl before the enzyme. A control reaction is performed without any inhibitor.

  • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The workflow for this assay is depicted below.

ACE_Inhibition_Assay start Start prepare Prepare Reagents: - ACE Solution - HHL Substrate - Inhibitor Dilutions start->prepare incubate Incubate at 37°C (30 min) prepare->incubate stop Stop Reaction (Add 1M HCl) incubate->stop extract Extract Hippuric Acid (Ethyl Acetate) stop->extract separate Separate Layers (Centrifuge) extract->separate evaporate Evaporate Ethyl Acetate separate->evaporate reconstitute Reconstitute in Water evaporate->reconstitute measure Measure Absorbance (228 nm) reconstitute->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Workflow for the in vitro ACE Inhibition Assay.
Measurement of Plasma Renin Activity (Radioimmunoassay)

This protocol outlines a method for measuring plasma renin activity (PRA), which is an indicator of the in vivo activity of the RAAS.

Objective: To quantify the rate of angiotensin I generation in a plasma sample.

Principle: Plasma is incubated at 37°C to allow endogenous renin to act on its substrate, angiotensinogen, to generate angiotensin I. The amount of angiotensin I produced is then quantified using a competitive radioimmunoassay (RIA).

Materials:

  • Patient plasma collected in EDTA tubes

  • Inhibitors of angiotensinases and converting enzyme (e.g., dimercaprol, 8-hydroxyquinoline)

  • Buffer for pH adjustment (e.g., to pH 5.7)

  • ¹²⁵I-labeled angiotensin I

  • Angiotensin I antibody

  • Standard solutions of angiotensin I

  • Dextran-coated charcoal for separation of free and bound antigen

  • Gamma counter

Procedure:

  • Collect blood samples in pre-chilled EDTA tubes and immediately centrifuge at a low temperature to separate the plasma.

  • Divide the plasma sample into two aliquots. One aliquot is kept at 4°C (as a control for pre-existing angiotensin I), and the other is incubated at 37°C for a defined period (e.g., 3 hours) to allow for the generation of new angiotensin I. Inhibitors of angiotensinases and converting enzyme are added to both aliquots.

  • Following incubation, the reaction is stopped by placing the tubes on ice.

  • For the RIA, a standard curve is prepared using known concentrations of angiotensin I.

  • To all tubes (standards, controls, and samples), add a fixed amount of ¹²⁵I-labeled angiotensin I and the angiotensin I antibody.

  • Incubate the tubes to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.

  • Separate the antibody-bound angiotensin I from the free angiotensin I using dextran-coated charcoal. The charcoal adsorbs the free angiotensin I.

  • Centrifuge the tubes, and measure the radioactivity in the supernatant (containing the bound fraction) using a gamma counter.

  • The concentration of angiotensin I in the samples is determined by comparing the results to the standard curve.

  • PRA is calculated as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour) by subtracting the angiotensin I concentration of the 4°C sample from the 37°C sample.

Conclusion

This compound, through its active metabolite cilazaprilat, is a potent dicarboxylate ACE inhibitor with a favorable pharmacokinetic profile that allows for once-daily dosing. Its structure-activity relationship aligns with the key pharmacophoric features of its class, demonstrating high affinity for the ACE active site. While in vitro potency (IC50) is a crucial measure, the overall clinical efficacy of an ACE inhibitor is a complex interplay of its potency, absorption, distribution, metabolism, and excretion. This guide provides a comparative framework and detailed methodologies to aid researchers and drug development professionals in the evaluation and development of novel ACE inhibitors.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like cilazapril is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose health risks. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with general pharmaceutical waste management principles.

Key Disposal Considerations for this compound

This compound is identified as a substance suspected of damaging fertility or the unborn child (Hazard statement H361)[1][2]. Therefore, its disposal must be handled with care, adhering to local, state, and federal regulations for pharmaceutical waste.[3] The primary goal is to prevent its release into the environment, particularly into water systems.[4][5][6][7]

Disposal GuidelineRecommendationRationale
Environmental Protection Do not flush down the toilet or drain.Prevents contamination of water supplies as wastewater treatment plants are often not equipped to remove such compounds.[4][5][8]
Waste Classification Treat as non-hazardous pharmaceutical waste unless mixed with a hazardous substance.While a reproductive toxin, it may not be classified as RCRA hazardous waste. However, segregation is crucial.
Primary Disposal Method Incineration at a licensed facility.This is the most common and recommended method for treating pharmaceutical waste to ensure complete destruction.[9][10]
Alternative Disposal Disposal in a permitted solid waste landfill.This is a secondary option if incineration is not available and should be done in accordance with local regulations.[9]
Container Management Use designated, clearly labeled, and sealed containers.Prevents accidental exposure, spillage, and unauthorized access.[10][11]

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines the standard procedure for handling and disposing of this compound waste in a research environment.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.[1][2]

  • Waste Segregation:

    • Collect all solid this compound waste (e.g., expired tablets, contaminated materials) in a designated, leak-proof, and clearly labeled container.

    • For liquid waste containing this compound, it should also be collected in a separate, sealed container.

    • Typically, non-hazardous pharmaceutical waste is collected in blue containers.[10]

  • Container Labeling: The waste container must be labeled as "Pharmaceutical Waste for Incineration" and include the name of the compound (this compound).

  • Storage: Store the sealed waste container in a secure, designated area away from general lab traffic and drains, and ensure it is stored locked up.[1][2]

  • Engage a Licensed Waste Management Contractor: Arrange for the collection and disposal of the pharmaceutical waste through a certified hazardous or medical waste disposal company. These companies are equipped to transport and dispose of pharmaceutical waste in compliance with regulatory requirements.

  • Documentation: Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cilazapril_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste ppe->segregate is_liquid Is the waste liquid? segregate->is_liquid collect_liquid Collect in a sealed, leak-proof liquid waste container is_liquid->collect_liquid Yes collect_solid Collect in a designated, leak-proof solid waste container is_liquid->collect_solid No label_container Label container: 'Pharmaceutical Waste for Incineration' (this compound) collect_liquid->label_container collect_solid->label_container storage Store in a secure, locked designated area label_container->storage disposal_vendor Arrange for pickup by a licensed waste management vendor storage->disposal_vendor incineration Transport to a licensed facility for incineration disposal_vendor->incineration documentation Document disposal (quantity, date) incineration->documentation

Caption: Workflow for the proper disposal of this compound.

It is important to note that specific experimental protocols for the disposal of this compound are not detailed in the provided search results. The procedures outlined above are based on general guidelines for pharmaceutical waste management. Always consult your institution's safety officer and local regulations for specific requirements.

References

Comprehensive Safety and Handling Guide for Cilazapril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Cilazapril in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this active pharmaceutical ingredient (API).

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Potential Hazard Recommended PPE
Weighing and Aliquoting (Solid) Inhalation of powder, skin and eye contact.- Gloves: Two pairs of powder-free nitrile gloves.[1] - Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] - Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2] - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of airborne powder.[3]
Solution Preparation Skin and eye contact with the concentrated solution.- Gloves: Chemical-impermeable gloves.[2][4] - Gown: Laboratory coat or impervious clothing.[5][6] - Eye/Face Protection: Safety goggles with side-shields.[2][5]
In-vitro/In-vivo Administration Accidental skin contact or splashes.- Gloves: Protective gloves.[5] - Gown: Laboratory coat.[6] - Eye/Face Protection: Safety goggles.[5]
Waste Disposal Contact with contaminated materials.- Gloves: Two pairs of chemotherapy-grade gloves.[1] - Gown: Disposable gown.[1] - Eye/Face Protection: Safety goggles and a face shield if there is a splash risk.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][5]

  • Restricted Access: The preparation area should be clearly marked and access restricted to authorized personnel only.

  • Hygiene: Do not eat, drink, or apply cosmetics in the handling area.[1] Always wash hands thoroughly before and after handling the compound.[1]

2. Weighing and Reconstitution:

  • Avoid Dust: Handle this compound powder carefully to avoid the formation of dust and aerosols.[2][5]

  • Spill Control: Have a spill kit readily available. In case of a spill, follow the accidental release measures outlined in the Safety Data Sheet (SDS).[2] This typically involves evacuating the area, wearing appropriate PPE, and using an absorbent material to clean the spill.[2]

3. Storage:

  • Container: Store this compound in a tightly closed, properly labeled container.[2][5]

  • Conditions: Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][5] Some sources recommend storage at -20°C for powder or -80°C when in solvent.[5]

Disposal Plan

The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations. Unused or expired this compound may be considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][5]

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered contaminated waste.

  • Segregate hazardous pharmaceutical waste from non-hazardous waste.[2]

2. Disposal of Unused Product:

  • Do not dispose of this compound down the drain.[5]

  • For disposal, this compound should be sent to an appropriate treatment and disposal facility, which typically involves incineration by a licensed hazardous waste disposal company.[2][4][5]

3. Disposal of Contaminated Materials:

  • Place all contaminated disposable PPE and labware into a designated, sealed, and clearly labeled hazardous waste container.

  • Trace chemotherapy waste, containing less than 3% of the original content, should also be separated, labeled for incineration, and disposed of at a designated facility.[2]

This compound Handling Workflow

Cilazapril_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep Don PPE eng_controls Use Engineering Controls (Fume Hood) prep->eng_controls weigh Weighing & Reconstitution eng_controls->weigh admin Experimental Administration weigh->admin decon Decontaminate Work Area admin->decon waste Segregate Waste decon->waste doff Doff PPE waste->doff disposal Hazardous Waste Incineration doff->disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.